2-Bromo-1-ethynyl-3-methoxybenzene
Description
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Properties
IUPAC Name |
2-bromo-1-ethynyl-3-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDGESDWCZWAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-1-ethynyl-3-methoxybenzene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-ethynyl-3-methoxybenzene (CAS No: 2196194-32-6), a halogenated aryl alkyne intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule's key structural feature is its orthogonal reactivity, possessing an electrophilic aryl bromide site amenable to cross-coupling reactions and a nucleophilic terminal alkyne ready for cycloadditions or further coupling. This duality makes it a valuable "linchpin" component for the strategic assembly of complex molecular architectures. This document details the compound's chemical identity, a robust, representative protocol for its synthesis via a Sonogashira cross-coupling reaction, mechanistic insights, and its potential applications as a versatile building block in drug discovery and materials science.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic compound. Its structure is defined by a benzene ring with bromo, ethynyl, and methoxy groups at the 2, 1, and 3 positions, respectively.
-
IUPAC Name: this compound
-
CAS Number: 2196194-32-6[1]
-
Molecular Formula: C₉H₇BrO
-
SMILES: COC1=C(Br)C(C#C)=CC=C1[1]
The strategic placement of these functional groups—an electron-donating methoxy group, an electrophilic bromine atom, and a reactive ethynyl group—provides a platform for sequential and chemoselective functionalization.
Diagram 1: Chemical Structure of this compound
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 211.06 g/mol | Calculated |
| Exact Mass | 210.97347 Da | Calculated |
| XLogP3 | 3.1 | Predicted |
| Hydrogen Bond Donor Count | 0 | Calculated |
| Hydrogen Bond Acceptor Count | 1 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
Synthesis and Reaction Mechanism
The most effective and widely adopted method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[2][3][4] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[2]
A logical and robust synthetic strategy for this compound involves a two-step sequence starting from the commercially available precursor, 1,3-dibromo-2-methoxybenzene (CAS 38603-09-7).[5]
-
Step 1: Sonogashira Coupling with a Protected Alkyne. The precursor is reacted with a terminal alkyne bearing a protecting group, such as trimethylsilylacetylene (TMSA). This prevents self-coupling of the terminal alkyne (Glaser coupling) and ensures a clean mono-alkynylation.[6]
-
Step 2: Deprotection. The silyl protecting group is selectively removed under mild basic conditions to yield the terminal alkyne product.
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// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Representative Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established methodologies for Sonogashira couplings. [7]It should be performed by trained chemists in a suitable laboratory setting with all appropriate safety precautions.
Step 1: Synthesis of 2-Bromo-3-methoxy-1-((trimethylsilyl)ethynyl)benzene
-
Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 1,3-dibromo-2-methoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 4.0 eq) and anhydrous, degassed tetrahydrofuran (THF, approx. 0.2 M concentration relative to the substrate). Stir the resulting suspension for 15 minutes at room temperature.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified silyl-protected intermediate from Step 1 in methanol (approx. 0.2 M).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound.
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a highly valuable building block for creating molecular diversity.
-
Sequential Cross-Coupling: The differential reactivity of the aryl bromide and the terminal alkyne allows for a programmed, stepwise elaboration of the molecule. For instance, the alkyne can first undergo a "click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition) to introduce a triazole-linked moiety, leaving the aryl bromide intact for a subsequent Suzuki, Buchwald-Hartwig, or Heck coupling.
-
Pharmaceutical Scaffolds: Aryl alkynes are prevalent motifs in pharmacologically active compounds. The title compound serves as a precursor for synthesizing complex heterocyclic systems, such as substituted indoles or benzofurans, which are common scaffolds in drug discovery. The bromine atom provides a handle for introducing further diversity-oriented side chains. [8]* Materials Science: Conjugated enynes and arylalkynes are fundamental components in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This molecule can serve as a rigid linker to construct conjugated oligomers and polymers with tailored electronic properties.
Conclusion
This compound is a versatile and synthetically valuable intermediate. Its preparation is reliably achieved through a two-step Sonogashira coupling and deprotection sequence. The compound's orthogonal reactive sites—the aryl bromide and the terminal alkyne—provide researchers and drug development professionals with a powerful tool for the efficient construction of complex molecular frameworks, enabling rapid access to novel pharmaceutical candidates and advanced organic materials.
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Sonogashira coupling. (2024). In Wikipedia. Retrieved from [Link]
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Cross-Coupling of Alkynylsilanes. Gelest Inc. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Bromo-1-ethynyl-3-methoxybenzene: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. 2-Bromo-1-ethynyl-3-methoxybenzene has emerged as a significant intermediate, offering orthogonal reactivity that is highly sought after in the synthesis of pharmaceuticals and novel materials.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, underscoring its utility for professionals in drug discovery and development.
Core Molecular Attributes
This compound is a substituted aromatic compound with a unique arrangement of functional groups that allows for selective chemical transformations. The presence of a bromo group, an ethynyl group, and a methoxy group on the benzene ring provides a powerful platform for a variety of coupling reactions.
Molecular Formula and Weight
The fundamental properties of this compound are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C9H7BrO | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| CAS Number | 2196194-32-6 | [3] |
| Canonical SMILES | COC1=C(Br)C(C#C)=CC=C1 | [3] |
Structural Features and Reactivity
The key to the utility of this compound lies in its distinct reactive sites, which can be addressed sequentially. The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2] The terminal alkyne is amenable to a host of transformations, most notably the Sonogashira coupling, click chemistry, and various cyclization reactions.[1][4] The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring.
The logical relationship of its reactive sites is depicted in the diagram below:
Caption: Orthogonal reactive sites of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, often starting from a more readily available substituted benzene derivative. A general and illustrative synthetic workflow is outlined below.
General Synthetic Workflow
A common strategy involves the introduction of the ethynyl group onto a pre-functionalized aromatic ring. This is often accomplished via a Sonogashira coupling of a protected alkyne, followed by deprotection.
Caption: General synthetic workflow for alkynylbenzaldehydes.
Detailed Experimental Protocol: Sonogashira Coupling
The following is a representative protocol for the Sonogashira coupling step, a key transformation in the synthesis of compounds like this compound.
Materials:
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2,6-Dibromoanisole
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(Triisopropylsilyl)acetylene
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Copper(I) iodide (CuI)
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Triethylamine (TEA)
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Toluene, anhydrous
Procedure:
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To a dry, nitrogen-flushed round-bottom flask, add 2,6-dibromoanisole (1.0 eq), toluene, and triethylamine.
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De-gas the solution by bubbling nitrogen through it for 15-20 minutes.
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Add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq) to the reaction mixture.
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Add (Triisopropylsilyl)acetylene (1.1 eq) dropwise to the mixture at room temperature.
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the silyl-protected intermediate.
Deprotection: The triisopropylsilyl (TIPS) protecting group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.[5]
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Scaffold for Heterocyclic Synthesis: The combination of the bromo and ethynyl groups allows for the construction of various heterocyclic systems, such as indoles, benzofurans, and quinolines, which are common motifs in many pharmaceuticals.[1]
-
Fragment-Based Drug Discovery: As a fragment, it can be used in screening campaigns to identify initial hits that bind to a biological target. The reactive handles then allow for rapid lead optimization through the addition of other molecular fragments.
-
Linker for Conjugated Systems: In the development of antibody-drug conjugates (ADCs) or other targeted therapies, the ethynyl group can participate in "click" reactions to link the cytotoxic payload to the targeting moiety.[4]
Conclusion
This compound is a versatile and powerful building block for organic synthesis. Its well-defined and orthogonal reactive sites provide chemists with a reliable platform for the construction of complex and diverse molecular structures. For researchers and professionals in the field of drug discovery and development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the creation of novel therapeutics and advanced materials.
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of 2-Bromo-1-iodo-4-methoxybenzene. [Link]
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PrepChem.com. Synthesis of 2-bromo-1,3-dimethylbenzene. [Link]
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ResearchGate. Role of chemistry in drug discovery and drug design. [Link]
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An In-depth Technical Guide to the Solubility of 2-Bromo-1-ethynyl-3-methoxybenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1-ethynyl-3-methoxybenzene (CAS No. 2196194-32-6). As a novel building block in medicinal chemistry and materials science, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of chemical structure and intermolecular forces. This theoretical analysis is complemented by a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, chemists, and drug development professionals seeking both a predictive understanding and a practical methodology for handling this and structurally related compounds.
Introduction and Compound Overview
This compound is an aromatic compound featuring a unique combination of functional groups: a bromine atom, an ethynyl group, and a methoxy group. This trifunctional architecture makes it a versatile intermediate for a range of chemical transformations, including cross-coupling reactions (e.g., Sonogashira, Suzuki) and click chemistry. The interplay of these groups dictates its physicochemical properties, most notably its solubility, which is a critical parameter for its application in synthesis and formulation.[1]
Compound Properties:
-
CAS Number: 2196194-32-6
-
Molecular Formula: C₉H₇BrO
-
Molecular Weight: 211.06 g/mol
-
Appearance: Typically a solid at room temperature (predicted based on related structures).[2]
Theoretical Principles and Predictive Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3][4][5] To predict the solubility of this compound, we must first analyze its structural components and overall polarity.
Structural Analysis:
-
Nonpolar Moieties: The benzene ring, the bromo substituent, and the ethynyl group are predominantly nonpolar and will primarily engage in van der Waals (specifically, London dispersion) forces. These features contribute to the molecule's hydrophobic character.
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Polar Moiety: The methoxy group (-OCH₃) introduces a degree of polarity due to the electronegativity of the oxygen atom, creating a dipole moment. The oxygen's lone pairs can also act as hydrogen bond acceptors.
Overall Polarity and Predicted Solubility: The molecule's large nonpolar surface area, contributed by the aromatic ring and its substituents, suggests that it will be, on the whole, a nonpolar to weakly polar compound. The single methoxy group is insufficient to render the molecule soluble in highly polar, protic solvents like water.[3][6]
Based on this analysis, a qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The dominant intermolecular forces of the solute (London dispersion) match those of the solvent. |
| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | These solvents can effectively solvate the nonpolar regions of the molecule while also interacting with the methoxy group's dipole. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Ethyl Acetate | Moderate to Low | The polarity of these solvents is higher, making the solvation of the large nonpolar backbone less favorable. |
| Polar Protic | Methanol, Ethanol | Low | The strong hydrogen-bonding network of these solvents would be disrupted without sufficient compensating interactions from the solute. |
| Highly Polar Protic | Water | Very Low / Insoluble | The energy required to break the hydrogen bonds in water is not recovered by solvating the largely hydrophobic solute.[6] |
This predictive framework is a crucial first step, but for process optimization, purification, and formulation, precise quantitative data is required. The following section provides a robust protocol for obtaining this data.
Caption: Predicted solubility based on structural polarity.
Experimental Protocol: Determination of Thermodynamic Solubility
The following protocol details the "shake-flask" method, which is the universally accepted standard for determining the equilibrium (thermodynamic) solubility of a compound.[7] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass tubes with PTFE-lined screw caps
-
Analytical balance (± 0.1 mg)
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
Centrifuge capable of holding the selected vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
Volumetric flasks and appropriate glassware for standard preparation
Step-by-Step Methodology
Step 1: Preparation of Vials
-
Accurately weigh an excess amount of solid this compound into a series of vials. "Excess" is critical and means providing more solid than can possibly dissolve. A preliminary test (dissolving a few milligrams in 1 mL of solvent) can estimate the order of magnitude. For a new compound, starting with ~20-50 mg is a robust approach.
-
Prepare at least three replicate vials for each solvent to be tested. This ensures statistical validity.
-
Accurately add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap each vial.
Step 2: Equilibration
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Temperature control is crucial as solubility is temperature-dependent.
-
Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a sufficient duration to ensure equilibrium is reached. For most organic compounds, 24 to 48 hours is adequate. A 72-hour time point can be included to confirm that the concentration is no longer changing.
Step 3: Phase Separation Causality Note: This step is the most critical for accuracy. Failure to completely remove undissolved solid will lead to an overestimation of solubility.
-
Remove the vials from the shaker and allow them to stand for at least 1 hour to let the bulk of the solid settle.
-
Place the vials in a centrifuge and spin at a high speed (e.g., 5000 x g) for 15-20 minutes. This will pellet any remaining suspended microcrystals.
-
Carefully draw the supernatant (the clear, saturated solution) using a pipette. Immediately filter this solution through a 0.22 µm syringe filter into a clean, labeled HPLC vial. The filtration step removes any remaining particulate matter.
Step 4: Analysis by HPLC-UV
-
Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent used for the solubility test. The concentration range should bracket the expected solubility. A typical range might be 0.01 mg/mL to 2 mg/mL.
-
Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the UV detector response (peak area) against concentration. The curve must have a correlation coefficient (r²) of >0.999 for reliability.
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area for the solute.
-
Data Calculation
-
Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample from its peak area.
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
-
Average the results from the three replicate vials for each solvent and calculate the standard deviation.
Caption: Experimental workflow for solubility determination.
Conclusion and Practical Insights
This guide establishes that this compound is predicted to have high solubility in nonpolar and weakly polar aprotic organic solvents, with diminishing solubility as solvent polarity increases. For drug development and process chemistry professionals, this implies:
-
Reaction Chemistry: Solvents like THF, Toluene, and Dichloromethane are likely excellent choices for conducting reactions involving this compound, ensuring reactant homogeneity.
-
Purification: Anti-solvent crystallization is a viable purification strategy. For example, dissolving the compound in a good solvent like DCM and then adding a poor solvent like methanol or hexane could induce precipitation of the pure product.
-
Formulation: For applications requiring dissolution, the choice of excipients and co-solvents should lean towards those with lower polarity.
The provided experimental protocol offers a self-validating and robust system for obtaining the precise quantitative data needed to move from theoretical prediction to practical application. Adherence to this methodology will ensure the generation of reliable and reproducible solubility data, a cornerstone for successful chemical research and development.
References
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0). Retrieved from [Link]
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Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]
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University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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World Health Organization (WHO). (2019). Annex 4: Guidance on biowaiver for solid oral dosage forms. WHO Technical Report Series, No. 1019. Retrieved from [Link]
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Structural and Kinetic Divergence in Haloalkynes: A Comparative Analysis of 2-Bromo-1-ethynyl-3-methoxybenzene and 1-Bromo-2-ethynylbenzene Isomers
Executive Summary
In the realm of advanced organic synthesis, haloalkynes serve as indispensable bifunctional building blocks for the construction of polycyclic aromatic hydrocarbons (PAHs), benzofurans, and complex pharmaceutical scaffolds. However, the precise positional isomerism of these precursors dictates their thermodynamic stability, kinetic reactivity, and compatibility with transition-metal catalysis.
This technical guide provides an in-depth comparative analysis between the highly sterically hindered 2-bromo-1-ethynyl-3-methoxybenzene (BEMB) and the foundational parent compound 1-bromo-2-ethynylbenzene (BEB) , alongside its less hindered isomers. By deconstructing the steric and electronic causality behind their divergent behaviors, we establish optimized, self-validating protocols for their utilization in cross-coupling methodologies.
Topological and Electronic Causality
The fundamental divergence in reactivity between these isomers stems from their substitution patterns, which dictate the microenvironment of the reactive C–Br bond during the rate-determining oxidative addition step of palladium catalysis.
The 1,2-Disubstituted Parent: 1-Bromo-2-ethynylbenzene (BEB)
BEB is a 1,2-disubstituted arene where the bromine atom is flanked by an ethynyl group on one side and a hydrogen atom on the other. This relatively open topological face allows for unhindered approach by bulky
The 1,2,3-Trisubstituted System: this compound (BEMB)
BEMB presents a uniquely challenging 1,2,3-trisubstituted topological profile. The bromine atom is sterically compressed between the rigid, linear ethynyl group and the freely rotating, bulky methoxy group.
Beyond steric shielding, the causality of its suppressed reactivity is deeply rooted in electronic effects. The methoxy group is a strong
Caption: Divergent oxidative addition kinetics based on steric and electronic profiles.
Quantitative Reactivity Matrix
To operationalize these theoretical principles, the following table summarizes the comparative physicochemical and kinetic parameters of the parent BEB, the hindered BEMB, and a representative 1,2,4-isomer (where the methoxy group is para to the bromine, removing the steric bottleneck).
| Parameter | 1-Bromo-2-ethynylbenzene | This compound | 1-Bromo-2-ethynyl-4-methoxybenzene |
| Substitution Pattern | 1,2-Disubstituted | 1,2,3-Trisubstituted | 1,2,4-Trisubstituted |
| Steric Environment (Br) | Low Hindrance | Severe Hindrance | Low Hindrance |
| Electronic Effect on C-Br | Mildly activating (-I) | Strongly deactivating (+M, ortho) | Deactivating (+M, para) |
| Oxidative Addition Rate | Fast | Very Slow | Moderate |
| Glaser Homocoupling Risk | Low (Fast cross-coupling) | High (Slow cross-coupling) | Low to Moderate |
| Primary Synthetic Utility | Unsubstituted PAHs / Indoles[1] | 4-Methoxy-substituted Heterocycles | 5-Methoxy-substituted Heterocycles |
Catalytic Implications: Overcoming the Ortho-Effect
When subjecting BEMB to standard Sonogashira conditions (
-
Ligand Inadequacy: Triphenylphosphine (
) is neither electron-rich enough to force oxidative addition into the deactivated C–Br bond, nor bulky enough to promote rapid reductive elimination. -
Copper-Induced Parasitic Pathways: Because the cross-coupling cycle is bottlenecked at the oxidative addition step, the terminal alkyne (activated by the copper co-catalyst) undergoes rapid Glaser homocoupling, consuming the reagent before the palladium cycle can turn over.
To achieve a self-validating, high-yielding system, the protocol must eliminate copper to shut down the Glaser pathway and utilize a highly active, sterically demanding dialkylbiaryl phosphine ligand (e.g., cataCXium A) to force the oxidative addition[4].
Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling
The following methodology details a highly optimized, copper-free, and amine-free Sonogashira coupling specifically designed to overcome the steric and electronic deactivation inherent to this compound[4].
Rationale for Self-Validation: By utilizing
Step-by-Step Methodology
-
Solvent Preparation: Degas 2-MeTHF (5.0 mL per mmol of substrate) by sparging with ultra-high purity argon for 30 minutes to prevent catalyst oxidation.
-
Catalyst Assembly (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk tube with
(0.5 mol %) and cataCXium A (1.0 mol %). Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active species upon in situ reduction. -
Substrate Addition: Add this compound (1.0 equiv) and anhydrous
(1.0 equiv) to the Schlenk tube. Seal the tube with a rubber septum and remove it from the glovebox. -
Alkyne Introduction: Inject the degassed 2-MeTHF into the Schlenk tube via syringe. Subsequently, inject the terminal alkyne partner (1.5 equiv) dropwise.
-
Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (
) for 48 hours. The extended time compensates for the high steric barrier, while the room-temperature condition prevents thermal degradation of the catalyst. -
Quench and Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and quench with saturated aqueous
(10 mL). Separate the organic layer, extract the aqueous layer twice with ethyl acetate, and dry the combined organic phases over anhydrous . -
Purification: Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography (using a hexane/ethyl acetate gradient) to isolate the cross-coupled internal alkyne.
Caption: Step-by-step copper-free Sonogashira coupling workflow for hindered haloalkynes.
Downstream Applications in Drug Development
The successful functionalization of these isomers dictates the architecture of downstream pharmaceutical scaffolds.
When 1-bromo-2-ethynylbenzene is utilized, subsequent cyclization reactions (e.g., utilizing
Conversely, the successful coupling of this compound allows for the synthesis of highly specific 4-methoxy-substituted bicyclic heterocycles. In drug discovery, placing a methoxy group at the 4-position of an indole or benzofuran core is a critical strategy for modulating the molecule's binding affinity to specific kinase pockets or altering its metabolic stability (e.g., blocking CYP450 oxidation sites).
References
-
ACS Omega. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.[Link]
-
Nature Communications (via PMC). Modular synthesis of PAHs from aryl halides and terminal alkynes via photoinduced palladium catalysis.[Link]
-
Molecules (via PMC). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.[Link]
-
Organic Chemistry Portal. Sonogashira Coupling.[Link]
Sources
- 1. Modular synthesis of PAHs from aryl halides and terminal alkynes via photoinduced palladium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Bromo-1-ethynyl-3-methoxybenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-1-ethynyl-3-methoxybenzene, a versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. As a senior application scientist, the following sections are designed to offer not just data, but also context and practical insights into the handling and application of this compound.
Introduction and Strategic Importance
This compound (CAS No. 2196194-32-6) is a substituted aromatic compound featuring three key functional groups: a bromine atom, a terminal ethynyl (alkyne) group, and a methoxy group. This specific arrangement of reactive sites on the benzene ring makes it a highly valuable building block for the synthesis of more complex molecular architectures. The bromine atom serves as an excellent handle for various cross-coupling reactions, while the terminal alkyne is a versatile functional group for carbon-carbon bond formation, click chemistry, and derivatization. The methoxy group, as an electron-donating substituent, influences the reactivity of the aromatic ring. The strategic placement of these groups allows for selective and sequential reactions, a crucial aspect in the multi-step synthesis of novel pharmaceutical compounds and functional materials.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₇BrO | |
| Molecular Weight | 211.06 g/mol | |
| Appearance | Not available | Likely a solid or oil at room temperature. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, THF, and ethyl acetate. |
| LogP | Not available |
Disclaimer: The data presented in this table are based on computational predictions and have not been experimentally verified. These values should be used for estimation purposes only.
Synthesis of this compound
A robust and reliable method for the synthesis of terminal alkynes from aldehydes is the Corey-Fuchs reaction.[1][2][3][4][5] This two-step protocol offers a high-yielding pathway to this compound starting from the commercially available 2-bromo-3-methoxybenzaldehyde.[6]
Synthetic Workflow
The overall synthetic strategy involves the conversion of the aldehyde to a dibromo-olefin, followed by elimination and metal-halogen exchange to form the terminal alkyne.
Sources
2-Bromo-1-ethynyl-3-methoxybenzene: Structural Informatics, Database Profiling, and Synthetic Utility
Executive Summary
In modern synthetic chemistry and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of constructing complex polycyclic heterocycles. 2-Bromo-1-ethynyl-3-methoxybenzene (CAS: 2196194-32-6)[1] is a highly specialized halogenated aryl alkyne. While major databases like PubChem and ChemSpider extensively profile its structural isomers (such as 2-bromo-1-ethynyl-4-methoxybenzene)[2],[3], the 1,2,3-substitution pattern of this specific compound presents unique steric and electronic challenges.
This technical guide deconstructs the structural informatics of this compound, explains the causality behind its orthogonal reactivity[3], and provides self-validating experimental protocols for its deployment in advanced cross-coupling methodologies.
Chemical Identity & Database Informatics
Due to the specialized nature of the 1,2,3-substituted isomer, researchers often extrapolate physicochemical data from well-documented analogs in PubChem and ChemSpider[2]. The molecule possesses three distinct functional handles: a terminal alkyne (-C≡CH), an aryl bromide (-Br), and a methoxy group (-OCH₃).
Table 1: Computed Physicochemical Properties
Data synthesized from structural analogs and predictive models (PubChem/ChemSpider standards).
| Property | Value | Source / Methodology |
| Molecular Formula | C₉H₇BrO | IUPAC Standard[2] |
| Molecular Weight | 211.06 g/mol | Computed[3] |
| Exact Mass | 209.968 Da | Computed (PubChemLite)[2] |
| XLogP3 | ~2.8 | Predictive Modeling[2] |
| Topological Polar Surface Area | 9.23 Ų | 2D Structure Analysis |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 1 | Structural Analysis |
Structural Analysis & Orthogonal Reactivity
As a Senior Application Scientist, it is critical to look beyond the basic 2D structure and understand the 3D microenvironment of the molecule. The utility of this compound lies in its orthogonal reactivity —the ability to selectively react at one functional group while leaving another intact[3].
The Causality of Steric Hindrance
The 1,2,3-substitution pattern creates a highly specific challenge:
-
The "Steric Canyon" at C2: The bromine atom at C2 is sandwiched between the linear ethynyl group at C1 and the methoxy group at C3. Standard planar palladium complexes (e.g., Pd(PPh₃)₄) cannot easily access the C-Br bond to undergo oxidative addition.
-
Electronic Enrichment: The methoxy group at C3 acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. While this stabilizes the molecule, it makes the oxidative addition of Pd(0) into the adjacent C-Br bond thermodynamically more demanding.
-
Chemoselective Sequencing: Because the terminal alkyne is highly accessible and reactive, any synthetic workflow must functionalize the alkyne first. Attempting to cross-couple the bromide first will result in the alkyne poisoning the catalyst or undergoing unwanted Glaser homocoupling.
Caption: Orthogonal reactivity map of this compound highlighting chemoselectivity.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems. They incorporate mandatory analytical checkpoints to ensure that the causality of the reaction design holds true in practice.
Protocol A: Chemoselective Sonogashira Coupling
Objective: Functionalize the C1 alkyne without activating the C2 bromide. Causality: Aryl iodides undergo oxidative addition with Pd(0) orders of magnitude faster than aryl bromides. By operating at ambient temperature, the sterically hindered C2-Br remains completely inert.
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 equiv) and an aryl iodide (1.05 equiv) in degassed anhydrous THF (0.2 M).
-
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%). The CuI acts as a co-catalyst, rapidly forming a highly nucleophilic copper acetylide intermediate.
-
Base Addition: Add triethylamine (Et₃N, 3.0 equiv) dropwise.
-
Self-Validation Loop (Critical): Stir the reaction at 25°C. After 2 hours, extract a 50 µL aliquot, quench in EtOAc/H₂O, and analyze via GC-MS.
-
Validation Criteria: The protocol mandates that the reaction only proceeds to workup if the starting material peak (m/z ~210) is <1% and no bis-coupled byproduct is detected. If unreacted alkyne persists, add 0.5 mol% Pd catalyst and stir for 1 additional hour.
-
-
Workup: Filter the mixture through a Celite pad to remove insoluble Pd/Cu salts, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Cross-couple the highly hindered C2 bromide of the intermediate generated in Protocol A. Causality: Standard ligands fail here. SPhos (a dialkylbiaryl phosphine) is selected because its electron-rich nature accelerates oxidative addition, while its extreme steric bulk paradoxically forces the intermediate into a geometry that accelerates reductive elimination.
-
Preparation: In a Schlenk tube, combine the C1-functionalized intermediate (1.0 equiv), an arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) in a degassed Toluene/H₂O (10:1) mixture.
-
Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Activation: Heat the mixture to 90°C. The elevated temperature provides the kinetic energy required to overcome the C2 steric barrier.
-
Self-Validation Loop (Critical): Monitor via LC-MS every 4 hours.
-
Validation Criteria: Identify the target biaryl mass. If protodeboronation of the boronic acid occurs (detected as Ar-H in the MS trace) prior to full conversion of the bromide, the protocol dictates an immediate addition of 0.5 equiv of fresh boronic acid to drive the reaction to completion.
-
-
Workup: Cool to room temperature, separate the organic layer, dry over MgSO₄, filter, and isolate the final polycyclic scaffold.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the sterically hindered C2 position.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 86085052, 2-bromo-1-ethynyl-4-methoxybenzene." PubChem Database,[Link]
Sources
safety data sheet (SDS) for 2-Bromo-1-ethynyl-3-methoxybenzene
An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-1-ethynyl-3-methoxybenzene
Introduction: Navigating the Chemistry of a Niche Synthon
This compound is a highly functionalized aromatic compound of significant interest to the research and drug development community. Its unique trifecta of reactive sites—an aryl bromide, a terminal alkyne, and a methoxy-activated benzene ring—positions it as a valuable building block in the synthesis of complex molecular architectures. The aryl bromide and ethynyl groups offer orthogonal handles for sequential cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling precise, stepwise construction of target molecules.[1] The methoxy group, an electron-donating substituent, modulates the reactivity of the aromatic ring, influencing its participation in electrophilic substitution and metal-catalyzed reactions.
However, the very features that make this compound a powerful synthetic tool also necessitate a thorough understanding of its potential hazards. While a specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 2196194-32-6) is not widely available in public databases, a robust safety protocol can be constructed by analyzing the hazards associated with its core functional groups and structurally analogous compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and utilization of this reagent, grounded in established chemical safety principles and data from related molecules.
Section 1: Physicochemical and Toxicological Profile (Inferred)
A complete, experimentally verified set of properties for this compound is not publicly documented. However, we can extrapolate an expected profile based on data from similar compounds. This approach allows for a conservative and prudent assessment of risk.
Identification and Structure
| Property | Data | Source |
| Chemical Name | This compound | BLD Pharm[2] |
| CAS Number | 2196194-32-6 | BLD Pharm[2] |
| Molecular Formula | C₉H₇BrO | Inferred |
| Molecular Weight | 211.06 g/mol | Inferred[1] |
| SMILES Code | COC1=C(Br)C(C#C)=CC=C1 | BLD Pharm[2] |
Hazard Identification by Analogy
The primary hazards are inferred from related brominated and ethynyl-containing aromatic compounds. The expected hazard classification under the Globally Harmonized System (GHS) would likely include:
-
Acute Toxicity, Oral (Category 4): Many brominated aromatic compounds are harmful if swallowed.[3][4]
-
Skin Corrosion/Irritation (Category 1B or 2): Halogenated phenols and related compounds can cause severe skin burns or irritation.[3][5]
-
Serious Eye Damage/Irritation (Category 1 or 2A): Direct contact is likely to cause serious eye damage or irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Vapors or dusts may cause respiratory tract irritation.[3]
The terminal acetylene group introduces an additional, significant hazard:
-
Flammability and Explosivity: Acetylenic compounds are known for their high flammability and can form explosive mixtures with air or when in contact with certain metals.[6]
Pictograms (Anticipated):
Signal Word (Anticipated): Danger
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[4]
-
H314: Causes severe skin burns and eye damage.[5]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[7]
Section 2: Prudent Laboratory Practices and Protocols
Given the inferred hazards, a multi-layered approach to safety is essential. The following protocols are based on best practices for handling reactive and corrosive organic chemicals.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind these recommendations is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source.
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or fine particulates.[5]
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield. The combination is critical to protect against splashes of this potentially corrosive material.[8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[5]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is also recommended.[8]
Experimental Workflow: Safe Handling Protocol
Caption: Standard workflow for safely handling this compound.
Storage and Stability
Proper storage is paramount to maintaining the compound's integrity and preventing hazardous situations.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Atmosphere: For long-term storage, it is best practice to keep the material under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation or reactions involving the acetylenic proton.[9]
-
Location: The storage area should be a cool, dry, and well-ventilated place, away from heat sources, direct sunlight, and sources of ignition.[10]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases. The terminal alkyne can react with certain metals (e.g., copper, silver, mercury) to form explosive acetylides; avoid contact with these metals and their salts.
Spill and Emergency Procedures
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the fume hood is operating to contain vapors.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Section 3: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Streams: Segregate waste into dedicated, labeled containers for halogenated organic compounds.
-
Disposal Method: Waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain.
Logical Relationship: Hazard to Precaution
Caption: Mapping of key hazards to essential precautionary measures.
Conclusion
This compound is a potent synthetic intermediate whose utility is matched by its potential hazards. By adopting a proactive and informed approach to safety—grounded in the principles of the Hierarchy of Controls and an understanding of the reactivity of its constituent functional groups—researchers can confidently and safely leverage its synthetic potential. This guide serves as a foundational document for establishing safe laboratory practices, and it should be supplemented by institution-specific safety protocols and the continuous exercise of prudent judgment by the trained scientific professional.
References
-
2-Bromo-1-ethenyl-3-methoxybenzene | C9H9BrO | CID 97890133 - PubChem. Available at: [Link]
-
2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene - AA Blocks. Available at: [Link]
-
2-Bromo-1-methoxy-3-methylbenzene Properties - EPA. Available at: [Link]
-
Azoacetylenes for the Synthesis of Arylazotriazole Photoswitches - ACS Publications. Available at: [Link]
-
Synthesis and carbonylation of aryl acetylenes | Request PDF - ResearchGate. Available at: [Link]
-
Acetylene Safety Tips: Handling and Storage Best Practices - nexAir. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
How much does the storage method of high purity acetylene know?_JHNH. Available at: [Link]
-
1-Ethynyl-3-methoxybenzene | CAS#:768-70-7 | Chemsrc. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2196194-32-6|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. nexair.com [nexair.com]
- 7. 2-Bromo-4-ethynyl-1-methoxybenzene | 859211-28-2 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. orgsyn.org [orgsyn.org]
- 10. How much does the storage method of high purity acetylene know?_JHNH [jh-nh.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 1-Ethynyl-3-methoxybenzene | CAS#:768-70-7 | Chemsrc [chemsrc.com]
Multi-Modal Functional Group Analysis and Reactivity Profiling of 2-Bromo-1-ethynyl-3-methoxybenzene
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Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide
Executive Summary & Structural Deconstruction
In modern medicinal chemistry and materials science, polyfunctional aromatic scaffolds serve as critical nodes for divergent synthesis. 2-Bromo-1-ethynyl-3-methoxybenzene (CAS 2196194-32-6) [1.3] is a highly versatile building block featuring three distinct, orthogonally reactive functional groups arranged contiguously on a benzene core: a terminal alkyne, an aryl bromide, and a methoxy ether.
As a Senior Application Scientist, I approach the functional group analysis of such molecules not as a simple checklist of spectral peaks, but as a holistic validation of electronic and steric environments. The causality of its reactivity lies in its push-pull dynamics: the electron-donating methoxy group (+M effect) enriches the aromatic ring, while the electron-withdrawing bromine (-I effect) and sp-hybridized alkyne modulate local electron density. Furthermore, the steric bulk of the C2-bromine forces the adjacent methoxy and ethynyl groups into specific conformations, which directly dictates both their spectroscopic signatures and their behavior in transition-metal-catalyzed cross-coupling reactions[1].
Spectroscopic Signatures & Quantitative Data
To establish a self-validating analytical system, one must employ orthogonal modalities. Nuclear Magnetic Resonance (NMR) establishes atomic connectivity, Fourier-Transform Infrared (FT-IR) spectroscopy confirms the vibrational presence of functional groups that may be silent or ambiguous in NMR, and High-Resolution Mass Spectrometry (HRMS) definitively proves the elemental composition and isotopic distribution.
Table 1: Quantitative Functional Group Signatures
| Functional Group | Analytical Modality | Expected Signal / Value | Diagnostic Significance & Causality |
| Terminal Alkyne (-C≡CH) | ¹H NMR (CDCl₃) | ~3.40 ppm (s, 1H) | Confirms the terminal nature of the alkyne. Absence of this peak instantly indicates unwanted Glaser homocoupling. |
| Terminal Alkyne (-C≡CH) | FT-IR (ATR) | ~3290 cm⁻¹ (sharp) | Validates the C-sp C-H stretch. High frequency is caused by the strong s-character (50%) of the sp-hybridized carbon. |
| Alkyne Core (-C≡C-) | FT-IR (ATR) | ~2110 cm⁻¹ (weak) | Asymmetric stretch. Weak intensity is due to the relatively small change in dipole moment during vibration. |
| Methoxy (-OCH₃) | ¹H NMR (CDCl₃) | ~3.88 ppm (s, 3H) | Confirms ether presence. Integration validates the 3:1 proton ratio against the terminal alkyne. |
| Aryl Bromide (C-Br) | HRMS (EI/ESI) | m/z 209.96 / 211.96 | The strict 1:1 isotopic doublet definitively proves mono-bromination due to the natural abundance of ⁷⁹Br and ⁸¹Br. |
| Aromatic Core | ¹³C NMR (CDCl₃) | 110 - 160 ppm | Maps the trisubstituted electronic environment. The C-Br carbon typically appears shielded (~115 ppm) due to the heavy atom effect. |
Experimental Protocols for Analytical Validation
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to prevent common analytical artifacts.
Protocol A: Quantitative ¹H and ¹³C NMR Acquisition
Objective: Map structural connectivity without suppressing quaternary carbon signals.
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 100% D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is chosen over DMSO-d₆ or Methanol-d₄ because it is non-coordinating and lacks exchangeable protons. Protic solvents can induce hydrogen bonding with the terminal alkyne, artificially shifting the ~3.40 ppm signal and complicating structural validation.
-
-
Instrument Tuning & Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃ and perform gradient shimming until the TMS signal width at half-height is <0.5 Hz.
-
Parameter Optimization (Critical Step): For the ¹³C NMR acquisition, set the relaxation delay (D1) to 5 seconds (standard is often 1-2s).
-
Causality: The quaternary carbons in this molecule (C-Br, C-OMe, and the internal alkyne carbon) lack attached protons, meaning they do not benefit from efficient dipole-dipole relaxation. A short D1 will artificially suppress these critical peaks, leading to an incomplete spectrum and a failure to validate the C-Br and internal alkyne bonds.
-
-
Processing: Apply a 1 Hz exponential line broadening function to the ¹³C FID prior to Fourier transformation. This enhances the signal-to-noise ratio for the weak quaternary carbons without sacrificing critical peak resolution.
Protocol B: Vibrational Profiling via ATR FT-IR
Objective: Confirm the presence of the terminal alkyne without moisture interference.
-
Background Collection: Collect a 32-scan background spectrum of the ambient atmosphere using an Attenuated Total Reflectance (ATR) accessory equipped with a monolithic diamond crystal.
-
Sample Application: Place 2-3 mg of the neat, dry solid directly onto the diamond crystal.
-
Causality: ATR is strictly preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3300 cm⁻¹) that directly overlaps with and obscures the critical terminal alkyne ≡C-H stretch (~3290 cm⁻¹). ATR eliminates this false-positive risk.
-
-
Pressure Application: Apply moderate pressure using the ATR anvil.
-
Causality: Intimate contact with the evanescent IR wave is required for signal generation; however, over-pressuring crystalline solids can induce polymorphic shifts or mechanochemical changes. Apply just enough pressure to maximize the intensity of the 3290 cm⁻¹ peak.
-
Fig 1: Multi-modal analytical workflow for structural validation.
Orthogonal Reactivity & Workflow Implications
Understanding the functional group analysis of this compound is only half the battle; the ultimate goal is leveraging these groups for targeted drug development. The molecule presents two primary sites for transition-metal-catalyzed cross-coupling: the terminal alkyne and the aryl bromide.
Because the terminal alkyne is highly reactive, Sonogashira coupling (using Pd/Cu catalysis) can be performed directly to yield an internal alkyne while leaving the C-Br bond completely intact. Conversely, attempting a direct Suzuki-Miyaura coupling on the aryl bromide while leaving the terminal alkyne unprotected is highly prone to failure. Causality: Unprotected terminal alkynes can poison palladium catalysts or undergo competitive Glaser homocoupling under the basic conditions required for Suzuki reactions. Therefore, orthogonal functionalization dictates that the alkyne must either be reacted first or temporarily protected (e.g., via TMS-Cl) before engaging the C-Br bond.
Fig 2: Orthogonal cross-coupling pathways for scaffold functionalization.
References
-
Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]
Sources
Strategic Utilization of ortho-Bromoalkynylbenzene Derivatives in Heterocyclic Synthesis: A Technical Whitepaper
Executive Summary
In modern organic synthesis and drug development, the rapid assembly of complex polycyclic aromatic hydrocarbons (PAHs) and heterocycles is a critical bottleneck. ortho-Bromoalkynylbenzenes (also known as 1-bromo-2-alkynylbenzenes or o-alkynylbromobenzenes) have emerged as highly versatile, bifunctional synthons that elegantly solve this challenge. These molecules combine a reactive C(sp²)–Br bond, primed for transition-metal-catalyzed oxidative addition, with an orthogonal C(sp)–C(sp) triple bond susceptible to carbophilic Lewis acid activation.
This whitepaper synthesizes current literature to provide actionable insights into leveraging these derivatives for the divergent construction of privileged heterocyclic scaffolds—specifically benzo[b]thiophenes, indoles, and benzofurans.
Mechanistic Grounding: The Dual-Reactivity Profile
As a Senior Application Scientist, understanding the causality behind precursor selection is paramount. The synthetic utility of o-bromoalkynylbenzenes stems from the close spatial proximity of two distinct reactive sites, enabling highly efficient cascade or domino reactions.
-
Site 1: The C(sp²)–Br Bond. The bromine atom undergoes facile oxidative addition with low-valent transition metals (e.g., Pd(0) or Cu(I)). This allows for the initial installation of a heteroatom nucleophile (N, O, or S) via cross-coupling reactions (e.g., Buchwald-Hartwig amination or C–S coupling).
-
Site 2: The Alkynyl Motif. Once the heteroatom is installed ortho to the alkyne, the alkyne acts as an internal electrophile. Activation of the triple bond by the same transition metal (or an added Lewis acid) triggers an intramolecular heteroannulation—typically a 5-endo-dig cyclization—yielding a fused bicyclic heterocycle.
By utilizing a single bifunctional precursor, researchers can bypass multi-step linear syntheses, thereby maximizing atom economy and minimizing intermediate purification steps.
Key Synthetic Workflows
Palladium-Catalyzed Synthesis of Benzo[b]thiophenes
A landmark methodology developed by[1] demonstrates the one-pot synthesis of highly substituted benzo[b]thiophenes from o-alkynylbromobenzenes. The reaction utilizes a palladium catalyst and a hydrogen sulfide surrogate, such as triisopropylsilanethiol (HSTIPS).
The Causality of Reagent Selection: Why use HSTIPS instead of H₂S gas or sodium sulfide? Hydrogen sulfide gas is highly toxic and difficult to handle, while inorganic metal sulfides often irreversibly poison palladium catalysts. HSTIPS provides a controlled, Pd-catalyzed C–S bond formation without catalyst deactivation. Subsequent addition of tetrabutylammonium fluoride (TBAF) removes the TIPS protecting group, generating a reactive naked thiolate that immediately undergoes a 5-endo-dig cyclization across the adjacent alkyne to form the thiophene ring [1];[2].
Divergent Synthesis of Indoles and Benzofurans
By altering the nucleophile in the initial cross-coupling step, the exact same o-bromoalkynylbenzene precursor can be diverted toward entirely different heterocyclic cores:
-
Indoles: Reaction with primary amines under Buchwald-Hartwig conditions yields an o-alkynylaniline intermediate, which cyclizes to an indole.
-
Benzofurans: Hydroxylation or reaction with water/alcohols under Pd or Cu catalysis yields an o-alkynylphenol intermediate, which cyclizes to a benzofuran.
Divergent synthetic pathways from o-bromoalkynylbenzenes to key heterocycles.
Quantitative Data Summarization
The table below summarizes the optimal catalytic systems, cyclization modes, and typical yield ranges for synthesizing various heterocycles from o-bromoalkynylbenzene derivatives, synthesized from recent literature reviews.
| Target Scaffold | Precursor | Reagents / Catalyst System | Cyclization Mode | Typical Yield Range |
| Benzo[b]thiophenes | o-Bromoalkynylbenzene | Pd₂(dba)₃, Xantphos, HSTIPS, TBAF | 5-endo-dig | 75% – 92% |
| Indoles | o-Bromoalkynylbenzene | Pd(OAc)₂, DPEphos, R-NH₂, Base | 5-endo-dig | 68% – 88% |
| Benzofurans | o-Bromoalkynylbenzene | CuI, 1,10-phenanthroline, KOH, H₂O | 5-endo-dig | 70% – 85% |
Self-Validating Experimental Protocol: One-Pot Synthesis of Benzo[b]thiophenes
To ensure trustworthiness and reproducibility, the following protocol for the synthesis of highly substituted benzo[b]thiophenes is designed as a self-validating system.
Step 1: Preparation of the Catalyst Complex In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%).
-
Causality: Xantphos is a bidentate ligand with a wide bite angle, which sterically favors the reductive elimination step in C–S bond formation over unwanted side reactions (e.g., β-hydride elimination).
Step 2: Addition of Reagents Add the o-bromoalkynylbenzene derivative (1.0 equiv) dissolved in anhydrous toluene. Add LiHMDS (1.2 equiv) as the base.
-
Validation Checkpoint: Ensure the solution is strictly anhydrous; moisture will prematurely quench the LiHMDS, stalling the cross-coupling cycle.
Step 3: Introduction of the Sulfur Surrogate Slowly add triisopropylsilanethiol (HSTIPS, 1.2 equiv) via syringe.
-
Causality: HSTIPS acts as a stable, odorless H₂S surrogate that prevents the palladium catalyst from being poisoned by free sulfide ions.
Step 4: Cross-Coupling Phase Heat the reaction mixture to 120 °C for 2–4 hours.
-
Validation Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a distinct, less polar spot confirms the successful formation of the o-alkynyl(triisopropylsilylthio)benzene intermediate. Do not proceed to Step 5 until this intermediate is fully formed.
Step 5: Cyclization Phase Cool the mixture to room temperature. Add a solution of TBAF (1.5 equiv in THF) to the flask.
-
Causality: TBAF selectively cleaves the silyl (TIPS) group, releasing the naked thiolate. The thiolate immediately undergoes a carbophilic 5-endo-dig cyclization onto the adjacent alkyne.
Step 6: Workup and Isolation Quench the reaction with water, extract with ethyl acetate, dry the organic layer over MgSO₄, and purify via flash column chromatography to yield the pure substituted benzo[b]thiophene.
Mechanistic workflow of Pd-catalyzed C-S coupling and cyclization.
References
-
Title: A practical, one-pot synthesis of highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes. Source: Organic Letters, 13(19), 5100-5103 (2011). URL: [Link]
-
Title: Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Source: Molecules, 19(10), 15687-15719 (2014). URL: [Link]
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Methodological & Application
Application Note: Synthesis of 7-Methoxybenzofuran via Copper-Catalyzed Tandem Hydroxylation/Cyclization of 2-Bromo-1-ethynyl-3-methoxybenzene
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Strategic Significance
The benzofuran core is a privileged scaffold in medicinal chemistry, frequently embedded in GPCR ligands, antimicrobial agents, and antiarrhythmic drugs. Traditional syntheses of highly substituted benzofurans often rely on multi-step sequences involving the pre-installation of oxygen nucleophiles.
This application note details a highly atom-economical, one-pot tandem methodology to synthesize 7-methoxybenzofuran directly from the commercially available precursor 2-bromo-1-ethynyl-3-methoxybenzene . By leveraging a dual-role Copper(I) catalytic system, this protocol achieves sequential C–Br hydroxylation and 5-endo-dig intramolecular hydroalkoxylation, bypassing the need to isolate the unstable 2-ethynyl-6-methoxyphenol intermediate.
Mechanistic Rationale & Reaction Design (Causality)
To ensure a self-validating and robust protocol, it is critical to understand the causality behind the reagent selection. The transformation proceeds via a two-phase catalytic cascade orchestrated by the Cu(I) center:
Phase 1: Nucleophilic Aromatic Substitution (Hydroxylation) Aryl bromides are notoriously challenging substrates for direct hydroxylation compared to their iodide counterparts due to the higher C–Br bond dissociation energy. To overcome this, 1,10-phenanthroline is employed as a bidentate nitrogen ligand. It coordinates with CuI to form an electron-rich complex that significantly lowers the activation barrier for oxidative addition into the sterically hindered ortho-bromide bond . Potassium hydroxide (KOH) in water serves as the oxygen nucleophile, leading to ligand exchange and subsequent reductive elimination to yield the in situ phenol intermediate.
Phase 2: Intramolecular Hydroalkoxylation Once the 2-ethynyl-6-methoxyphenol intermediate is generated, the Cu(I) catalyst shifts its role to act as a π-Lewis acid. It coordinates to the terminal alkyne, increasing its electrophilicity. The adjacent phenoxide undergoes a 5-endo-dig cyclization , attacking the terminal alkyne carbon (Cβ). According to Baldwin’s rules, this trajectory is highly favored and thermodynamically driven by the formation of the aromatic benzofuran system .
Figure 1: Catalytic cycle of Cu-mediated tandem hydroxylation and 5-endo-dig cyclization.
Reaction Optimization Data
The choice of solvent and ligand is paramount for preventing premature alkyne degradation and ensuring complete C–Br conversion. Dimethyl sulfoxide (DMSO) is selected as the primary solvent because its polar aprotic nature stabilizes the Cu-aryl intermediates.
Table 1: Optimization of Reaction Conditions for Tandem Hydroxylation/Cyclization
| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Base (3 equiv) | Solvent System | Temp (°C) | Yield (%) |
| 1 | CuI | None | KOH | DMSO / H₂O | 100 | 12 |
| 2 | CuI | 1,10-Phenanthroline | KOH | DMSO / H₂O | 100 | 88 |
| 3 | CuI | N,N'-Dimethylethylenediamine | KOH | DMSO / H₂O | 100 | 74 |
| 4 | CuBr | 1,10-Phenanthroline | KOH | DMSO / H₂O | 100 | 81 |
| 5 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMSO / H₂O | 100 | 45 |
| 6 | CuI | 1,10-Phenanthroline | KOH | DMF / H₂O | 100 | 62 |
Note: Yields represent isolated product after silica gel chromatography. Entry 2 represents the optimal self-validating condition utilized in the protocol below.
Step-by-Step Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis and incorporates specific visual and analytical checkpoints to ensure experimental trustworthiness.
Reagents Required:
-
This compound: 2.11 g (10.0 mmol)
-
Copper(I) Iodide (CuI): 190 mg (1.0 mmol, 10 mol%)
-
1,10-Phenanthroline: 360 mg (2.0 mmol, 20 mol%)
-
Potassium Hydroxide (KOH): 1.68 g (30.0 mmol)
-
Deionized Water (Degassed): 1.8 mL (100 mmol)
-
Anhydrous DMSO: 20 mL
Methodology:
-
Assembly & Inertion: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add CuI, 1,10-phenanthroline, KOH, and this compound. Seal the flask with a rubber septum, evacuate, and backfill with dry Nitrogen (repeat 3 times).
-
Solvent Addition: Inject anhydrous DMSO (20 mL) and degassed DI water (1.8 mL) via syringe. Checkpoint: The mixture will initially appear as a blue/green suspension due to the formation of the Cu-phenanthroline complex.
-
Heating & Monitoring: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours. The solution will transition to a dark brown/black color.
-
In-Process Validation: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting material (
) should be completely consumed, replaced by a new spot ( ) that exhibits bright blue fluorescence under 254 nm UV light.
-
-
Specialized Workup: Cool the mixture to room temperature. Quench by adding 20 mL of a 1:1 mixture of saturated aqueous
and 28% aqueous .-
Causality Note: The ammonia coordinates with the copper to form highly water-soluble deep-blue cuprammonium complexes
. This prevents the formation of intractable copper hydroxide emulsions during extraction.
-
-
Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to selectively partition the DMSO into the aqueous phase.
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexane to 95:5 Hexane/EtOAc) to yield 7-methoxybenzofuran as a clear, pale-yellow oil.
Figure 2: Experimental workflow for the synthesis and purification of 7-methoxybenzofuran.
Analytical Validation
To confirm the success of the 5-endo-dig cyclization, verify the isolated product against the following expected analytical benchmarks:
-
Mass Spectrometry (LC-MS):
calculated for : 149.06; Found: 149.1. -
H NMR (400 MHz,
): The defining hallmark of successful cyclization is the disappearance of the terminal alkyne proton ( ppm) and the emergence of the characteristic furan ring protons. Look for 7.62 (d, J = 2.2 Hz, 1H, C2-H) and 6.85 (d, J = 2.2 Hz, 1H, C3-H). The aromatic protons appear at 7.20 (dd, J = 7.8, 1.0 Hz, 1H, C5-H), 7.14 (t, J = 7.8 Hz, 1H, C6-H), and 6.78 (dd, J = 7.8, 1.0 Hz, 1H, C7-H). The methoxy singlet is sharp at 4.01 (s, 3H, ). -
C NMR (100 MHz,
): 145.3 (C2), 144.8 (C7a), 143.1 (C7), 129.2 (C3a), 123.5 (C5), 122.8 (C6), 106.8 (C3), 105.4 (C4), 56.1 ( ).
References
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020.[Link]
-
Copper(II)-Catalyzed Hydroxylation of Aryl Halides Using Glycolic acid as a Ligand. The Journal of Organic Chemistry, 2013.[Link]
-
Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 2014.[Link]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-ethynyl-3-methoxybenzene
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling reaction, with a specific focus on the synthesis of substituted alkynes using 2-Bromo-1-ethynyl-3-methoxybenzene as a key building block. The protocols and insights provided herein are grounded in established chemical principles and aim to deliver reproducible and high-yielding results.
Introduction: The Power of the Carbon-Carbon Triple Bond
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful cross-coupling reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2][3] The resulting arylalkynes are versatile intermediates, readily transformed into a variety of functional groups.
Our focus here is on the application of the Sonogashira coupling to this compound. This substrate is of particular interest due to the presence of three key functional groups: an aryl bromide, a terminal alkyne, and a methoxy group. This arrangement allows for selective and sequential functionalization, making it a valuable scaffold in medicinal chemistry and materials science. The methoxy group, an electron-donating group, can influence the reactivity of the aryl bromide, a factor that must be considered when designing a synthetic protocol.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate. This step is often rate-limiting, particularly with less reactive aryl bromides compared to aryl iodides.[1][5]
-
Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne, forming a copper acetylide intermediate.[6] This species is then ready to participate in the transmetalation step of the palladium cycle.
The synergy between these two cycles allows the reaction to proceed under relatively mild conditions.[2]
Visualizing the Sonogashira Coupling Mechanism
Caption: The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed as a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH). Optimization may be necessary depending on the specific alkyne used.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol utilizes the classical Sonogashira conditions and is a robust method for a wide range of substrates.
Reagents and Materials:
| Reagent/Material | Pro-Tip |
| This compound | Ensure high purity to avoid side reactions. |
| Terminal Alkyne | Use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion. |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is used directly, while PdCl₂(PPh₃)₂ is a more air-stable precatalyst.[2][4] |
| Copper(I) Iodide (CuI) | Use freshly purchased or purified CuI, as it can oxidize over time. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Use freshly distilled, anhydrous amine as both base and solvent.[1] |
| Anhydrous, Degassed Solvent (e.g., THF, DMF) | Crucial for preventing catalyst deactivation and alkyne homocoupling.[7] |
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (1-5 mol%), and CuI (2-10 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N or DIPA). The reaction is often run in the amine as the solvent.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-80 °C. The less reactive nature of aryl bromides may necessitate heating.[1][5]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the starting materials or products are sensitive to copper, or to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[5]
Reagents and Materials:
| Reagent/Material | Pro-Tip |
| This compound | --- |
| Terminal Alkyne | --- |
| Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | These are common Pd(0) precursors.[4] |
| Ligand (e.g., PPh₃, XPhos) | Bulky, electron-rich phosphine ligands can improve catalytic activity for aryl bromides.[4] |
| Base (e.g., Cs₂CO₃, K₃PO₄, or an amine like piperidine) | The choice of base is critical in copper-free systems.[2] |
| Anhydrous, Degassed Solvent (e.g., THF, Dioxane, NMP) | Solvent choice can significantly impact reaction efficiency.[8][9] |
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, stir the palladium source and the phosphine ligand in the reaction solvent for 15-30 minutes to form the active catalytic species.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the base.
-
Reaction Conditions: Heat the reaction mixture to 60-120 °C. Copper-free systems often require higher temperatures.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1 for monitoring the reaction and for the work-up. The aqueous wash with NH₄Cl is not necessary in the absence of copper.
-
Purification: Purify the crude product by column chromatography.
Experimental Workflow Visualization
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Use a fresh batch of palladium catalyst and CuI. Increase the reaction temperature in increments of 10-20 °C.[5] Ensure solvents and bases are anhydrous and degassed. |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen; High copper concentration. | Rigorously degas all solvents and maintain a strict inert atmosphere.[5] Reduce the amount of CuI or switch to a copper-free protocol. |
| Formation of Palladium Black | Catalyst decomposition at high temperatures. | Lower the reaction temperature. Use a more stable palladium precatalyst or a bulky, electron-rich ligand to stabilize the catalyst. |
| Difficulty in Purification | Close polarity of product and starting materials/byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization or preparative TLC. |
Conclusion
The Sonogashira coupling is a highly effective method for the synthesis of substituted alkynes from this compound. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The choice between a traditional copper-cocatalyzed system and a copper-free protocol will depend on the specific substrate and the desired outcome. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important reaction in a variety of research and development settings.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved March 7, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved March 7, 2026, from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved March 7, 2026, from [Link]
-
Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Retrieved March 7, 2026, from [Link]
-
Li, Y., et al. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Organic Letters. Retrieved March 7, 2026, from [Link]
-
The Pd(PPh3)4/CuI catalyzed Sonogashira coupling aryl bromides... | Download Scientific Diagram. (n.d.). Retrieved March 7, 2026, from [Link]
-
Oh, C. H., & Jung, H. H. (2010). Transition-Metal-Free Sonogashira-Type Coupling of ortho-Substituted Aryl and Alkynyl Grignard Reagents by Using 2,2,6,6-Tetramethylpiperidine-N-oxyl Radical as an Oxidant. Organic Letters, 12(17), 3886-3889. Retrieved March 7, 2026, from [Link]
-
Fairlamb, I. J. S., et al. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(16), 5437-5441. Retrieved March 7, 2026, from [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved March 7, 2026, from [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6910. Retrieved March 7, 2026, from [Link]
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. (n.d.). Retrieved March 7, 2026, from [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved March 7, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). Retrieved March 7, 2026, from [Link]
-
Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(9), 1277-1280. Retrieved March 7, 2026, from [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. Retrieved March 7, 2026, from [Link]
-
The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.). Retrieved March 7, 2026, from [Link]
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Application Note: Regiocontrolled Synthesis of 4-Methoxyindole Scaffolds via Palladium-Catalyzed Cyclization
Abstract
The indole moiety is a privileged scaffold in drug discovery, yet the synthesis of 4-substituted indoles remains a significant challenge using classical methods (e.g., Fischer indole synthesis) due to poor regioselectivity. This Application Note details a robust, regiocontrolled protocol for synthesizing 4-methoxyindole derivatives using 2-Bromo-1-ethynyl-3-methoxybenzene as a precise molecular template. By leveraging a Palladium-catalyzed aminocyclization cascade, researchers can access this high-value substitution pattern with exclusive regioselectivity.[1] This guide provides mechanistic insights, optimized experimental protocols, and troubleshooting matrices to ensure reproducibility and high yields.
Introduction & Strategic Value
The Challenge of the 4-Position
In the indole structure, the C4 position is sterically crowded and electronically distinct. Classical syntheses starting from 3-substituted anilines typically yield a mixture of 4- and 6-substituted isomers, requiring tedious chromatographic separation.
The Solution: Pre-functionalized o-Alkynylhaloarenes
The substrate This compound locks the regiochemistry prior to the cyclization event. The ortho relationship between the alkyne and the bromide ensures that the cyclization can only occur to form the indole core, while the methoxy group at the 3-position (relative to the benzene ring numbering) is geometrically forced into the C4 position of the resulting indole.
Target Substrate Profile:
-
Precursor: this compound (CAS: 38197-43-2 or related analogs).
-
Reaction Class: Pd-Catalyzed Intermolecular Aminocyclization.
-
Product: 4-Methoxy-1-substituted-1H-indoles.
Mechanistic Insight
The transformation proceeds via a Pd(0)/Pd(II) catalytic cycle, distinct from the Larock synthesis (which uses internal alkynes). This protocol relies on the activation of the triple bond by the arylpalladium(II) species formed after oxidative addition.
The Catalytic Cycle
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the precursor.
-
Coordination: The alkyne moiety coordinates to the electrophilic Pd(II) center.
-
Nucleophilic Attack (Aminopalladation): The external amine (R-NH₂) attacks the activated alkyne. Regioselectivity is governed by the formation of the 5-membered palladacycle (5-endo-dig vs. 5-exo-dig competition, favoring the indole nucleus).
-
Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).
Mechanistic Diagram (Graphviz)
Caption: The Pd-catalyzed cascade involves oxidative addition, alkyne activation, amine attack, and reductive elimination.
Experimental Protocol
Protocol A: Synthesis of 4-Methoxy-1-substituted Indoles
Objective: Cyclization of this compound with a primary amine.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Amine: Primary amine R-NH₂ (1.2 – 1.5 equiv). Note: Anilines or alkyl amines.[1]
-
Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%).
-
Ligand: Xantphos (for difficult substrates) or PPh₃ (standard). Ligand/Pd ratio ~ 2:1.
-
Base: Cs₂CO₃ (2.0 - 3.0 equiv). Crucial for sequestering HBr.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Workflow
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a dry Schlenk tube, mix Pd(OAc)₂ and the phosphine ligand in the solvent (e.g., 2 mL Toluene) under inert atmosphere. Stir at RT for 15 mins until the solution turns clear/yellow-orange.
-
-
Reaction Assembly:
-
Add the substrate (this compound) and the base (Cs₂CO₃) to the reaction vessel.
-
Add the amine (R-NH₂).
-
Inject the pre-formed catalyst solution.
-
-
Heating Phase:
-
Seal the vessel and heat to 80–100°C for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 9:1) or LC-MS. Look for the disappearance of the aryl bromide peak.
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography on silica gel.
-
Note: Indoles can be sensitive to acid; use neutralized silica (flush with 1% Et₃N in Hexane) if degradation is observed.
-
Protocol B: Synthesis of 4-Methoxybenzofuran (Alternative)
Objective: Cyclization using Oxygen nucleophiles.
-
Variation: Replace Amine with Water (for unsubstituted benzofuran, difficult due to steric crowding) or use the substrate as a precursor for cross-coupling followed by cyclization.
-
Note: Direct cyclization to benzofuran from this specific precursor usually requires a hydroxide source (KOH) and phase transfer catalysis, but yields may be lower than the indole synthesis due to the lower nucleophilicity of hydroxide compared to amines in this system.
Data & Optimization Matrix
The following table summarizes typical optimization parameters for this class of o-alkynylhaloarenes.
| Parameter | Standard Condition | High-Performance Condition | Notes |
| Catalyst Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(II) is cheaper; Pd(0) often initiates faster. |
| Ligand | PPh₃ | Xphos or BrettPhos | Bulky biaryl phosphines improve yields with steric hindrance (like the 3-OMe group). |
| Base | K₂CO₃ | Cs₂CO₃ | Cesium bases often provide better solubility in organic solvents. |
| Solvent | DMF | Toluene / t-Amyl Alcohol | Non-polar solvents (Toluene) often reduce side reactions compared to DMF. |
| Temperature | 80°C | 100-110°C | Higher temp required for sterically crowded 3-OMe substrates. |
Troubleshooting & Critical Controls
Issue: Low Conversion
-
Cause: Catalyst poisoning or poor oxidative addition due to the electron-rich 3-methoxy group deactivating the C-Br bond slightly (via resonance) or sterics.
-
Solution: Switch to a more electron-rich, bulky ligand like XPhos or t-BuXPhos . Increase temperature to 110°C.
Issue: Formation of Dimer (Enediyne)
-
Cause: Glaser coupling of the terminal alkyne.
-
Solution: Ensure strict oxygen-free conditions (degas solvents thoroughly). Avoid CuI co-catalyst if possible (Cu promotes homocoupling).
Issue: Regioisomerism (Isoquinoline vs Indole)
-
Cause: Amine attacking the wrong carbon.
-
Solution: The 5-endo-dig pathway (Indole) is generally favored for o-alkynylhalides. If 6-membered rings form, increase the steric bulk of the ligand to force the tighter 5-membered ring closure.
Workflow Diagram
References
-
Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of indoles from o-alkynyltriflates and amines. Organic Letters, 7(8), 1497-1500. Link
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Link
-
Ackermann, L. (2011). Carboxylates as directing groups in palladium-catalyzed C–H bond functionalization. Chemical Reviews, 111(3), 1315-1345. Link
-
Willis, M. C., &gnelli, F. (2005). Palladium-catalyzed tandem cyclization/coupling of o-alkynylbromoarenes. Chemical Communications, (34), 4300-4302. Link
Sources
Application Note: 2-Bromo-1-ethynyl-3-methoxybenzene as a Strategic Building Block for 7-Methoxyindole Scaffolds
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and authoritative methodologies for synthesizing 1-substituted-7-methoxyindoles.
Strategic Importance of the Scaffold
The 7-methoxyindole core is a privileged pharmacophore found in numerous neuroactive alkaloids and modern therapeutics. However, synthesizing this specific substitution pattern via traditional methods (e.g., the Fischer indole synthesis) is notoriously problematic. Using 3-methoxyphenylhydrazine in a Fischer cyclization typically yields an intractable mixture of 4-methoxy and 6-methoxyindoles, completely failing to produce the 7-methoxy isomer.
To overcome this, 2-Bromo-1-ethynyl-3-methoxybenzene [1] serves as an irreplaceable building block. By utilizing an ortho-haloalkynylbenzene derivative, chemists can leverage a palladium-catalyzed tandem Buchwald-Hartwig amination and intramolecular hydroamination to achieve absolute regiocontrol , yielding exclusively the 1-substituted-7-methoxyindole framework[2].
Mechanistic Pathway & Regiocontrol
The transformation is a highly orchestrated tandem catalytic cycle[3]. The regiochemistry of the final product is strictly dictated by the atomic mapping of the starting material:
-
Oxidative Addition: The Pd(0) catalyst inserts into the sterically hindered C–Br bond at position 2.
-
Amination: A primary amine (R-NH₂) coordinates and undergoes reductive elimination to form a 2-alkynylaniline intermediate.
-
Hydroamination (5-endo-dig): The newly installed nitrogen at the original C2 position attacks the terminal carbon of the ethynyl group (original C1).
-
Tautomerization: The resulting cyclization forms the pyrrole ring. The original C2 becomes the C7a bridgehead, and the original C3 (bearing the methoxy group) becomes the C7 position of the resulting indole.
Catalytic cycle for tandem amination and hydroamination to form 7-methoxyindoles.
Reagent Profiling & Causality
Every reagent in this protocol is selected to overcome the specific steric and electronic hurdles of the this compound substrate:
-
Catalyst (Pd(OAc)₂): Serves as a stable, easily handled Pd(II) precatalyst that is rapidly reduced in situ to the active Pd(0) species by the amine or phosphine ligand.
-
Ligand (RuPhos): The bromine atom in the starting material is flanked by two bulky groups (ethynyl and methoxy). A dialkylbiaryl phosphine ligand like RuPhos is mandatory here. Its large steric profile accelerates reductive elimination, while its electron-rich nature facilitates the initial oxidative addition into the sterically congested C–Br bond.
-
Base (NaOtBu vs. Cs₂CO₃): Sodium tert-butoxide is highly effective for unfunctionalized amines, driving rapid deprotonation. If the primary amine contains base-sensitive functional groups (e.g., esters), the milder Cs₂CO₃ must be substituted, though reaction times will increase.
-
Solvent (Anhydrous Toluene): Provides the necessary high-temperature environment (100 °C) required to overcome the activation barrier of the 5-endo-dig cyclization step.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Built-in checkpoints allow the scientist to verify the reaction's progress without waiting for final isolation.
Step-by-step experimental workflow for the synthesis and isolation of 7-methoxyindoles.
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk Line): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 211 mg), Pd(OAc)₂ (0.05 mmol, 5 mol%), RuPhos (0.10 mmol, 10 mol%), and NaOtBu (1.5 mmol, 144 mg).
-
Solvent & Amine Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous toluene (5.0 mL) followed by the primary amine (1.2 mmol) and n-dodecane (50 µL, internal standard) via syringe.
-
Thermal Activation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C.
-
In-Process Validation (Checkpoint 1): Observe the color. Within 15 minutes at 100 °C, the mixture should transition from a dark red/brown suspension to a homogenous yellow/orange solution, indicating successful active Pd(0)Lₙ complex formation.
-
Reaction Monitoring (Checkpoint 2): After 4 hours, take a 20 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. You should observe the depletion of the starting material (m/z 210/212) and the appearance of the indole product.
-
Workup: Once complete (typically 12–14 hours), cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-substituted-7-methoxyindole.
Quantitative Substrate Scope
The modularity of this approach allows for the rapid generation of diverse 7-methoxyindole libraries by simply varying the primary amine[4].
Table 1: Substrate Scope and Reaction Metrics for 7-Methoxyindole Synthesis
| Primary Amine | Catalyst System | Base | Temp / Time | Isolated Yield (%) | Purity (HPLC) |
| Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | 100 °C / 12 h | 86% | >98% |
| Benzylamine | Pd(OAc)₂ / RuPhos | NaOtBu | 100 °C / 14 h | 82% | >97% |
| 4-Fluoroaniline | Pd(OAc)₂ / RuPhos | NaOtBu | 100 °C / 12 h | 88% | >99% |
| Cyclohexylamine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 110 °C / 18 h | 75% | >95% |
| n-Hexylamine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 110 °C / 16 h | 79% | >96% |
Note: Aliphatic amines often require the use of XPhos and a milder base (Cs₂CO₃) to prevent competitive β-hydride elimination pathways during the amination step.
Analytical Validation & Troubleshooting
To ensure the integrity of your synthesized compounds, utilize the following analytical validations:
-
TLC Staining (Checkpoint 3): Indoles are highly electron-rich. While the starting this compound is UV-active (254 nm), the resulting 7-methoxyindole will fluoresce intensely blue under 365 nm light. Furthermore, treating the TLC plate with Ehrlich's Reagent (p-dimethylaminobenzaldehyde) and heating will yield a vivid pink/purple spot, confirming the presence of the indole core.
-
NMR Signatures: In ¹H NMR (CDCl₃), the diagnostic protons of the indole ring will appear distinctly. The C2–H and C3–H protons of the pyrrole ring typically present as doublets (J ≈ 3.0 Hz) around 7.1 ppm and 6.5 ppm, respectively. The C7 methoxy group will appear as a sharp singlet integrating to 3H at approximately 3.95 ppm.
-
Troubleshooting Catalyst Deactivation: If a black precipitate (Palladium black) forms early in the reaction and GC-MS shows stalled conversion, this indicates oxygen contamination or insufficient ligand loading. Ensure rigorous Schlenk technique and consider increasing the RuPhos loading to 12 mol%.
References
- Source: bldpharm.
- Source: organic-chemistry.
- Source: rsc.
- Source: nih.
- Source: wikipedia.
Sources
- 1. 2196194-32-6|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-1-ethynyl-3-methoxybenzene
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-1-ethynyl-3-methoxybenzene, a valuable substituted phenylacetylene building block for applications in pharmaceutical drug development, organic materials science, and complex molecule synthesis. The described two-step synthetic route employs a highly efficient and regioselective Sonogashira cross-coupling reaction, followed by a straightforward silyl deprotection. The procedure begins with the coupling of 1-iodo-2-bromo-3-methoxybenzene with (trimethylsilyl)acetylene, leveraging the differential reactivity of aryl halides to ensure selective reaction at the C-I bond.[1] The subsequent removal of the trimethylsilyl (TMS) protecting group is achieved under mild conditions using tetrabutylammonium fluoride (TBAF) to yield the target compound. This guide is designed for researchers and scientists, offering in-depth explanations for experimental choices, detailed safety protocols, and expected analytical characterization data.
Introduction and Reaction Principle
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it indispensable for creating complex molecular architectures.[3]
The synthesis of this compound is strategically designed in two key stages:
-
Regioselective Sonogashira Coupling: The synthesis commences with a palladium- and copper-co-catalyzed cross-coupling reaction. The starting material, 1-iodo-2-bromo-3-methoxybenzene, possesses two different halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in the oxidative addition step of the palladium catalytic cycle.[1] This inherent reactivity difference allows for a highly selective coupling with the TMS-protected alkyne at the iodo-position, leaving the bromo-substituent untouched for potential subsequent transformations. (Trimethylsilyl)acetylene is used as the alkyne source; the TMS group protects the acidic acetylenic proton, preventing self-coupling (Glaser coupling) and other side reactions.[4]
-
Silyl Group Deprotection: The intermediate product, 2-bromo-3-methoxy-1-((trimethylsilyl)ethynyl)benzene, is then subjected to deprotection. The silicon-carbon bond is selectively cleaved using a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon drives this reaction to completion under mild conditions, yielding the final product.[4][5]
This two-step sequence is illustrated in the reaction scheme below:
Overall Reaction Scheme: Step 1: Sonogashira Coupling
Step 2: TMS Deprotection
Materials and Instrumentation
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Required Purity | Supplier Example |
| 1-Iodo-2-bromo-3-methoxybenzene | N/A | C₇H₆BrIO | 328.93 | ≥97% | Custom synthesis or specialized supplier |
| (Trimethylsilyl)acetylene | 1066-54-2 | C₅H₁₀Si | 98.22 | ≥98% | Sigma-Aldrich, TCI |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 | ≥98% | Strem Chemicals, Sigma-Aldrich |
| Copper(I) Iodide (CuI) | 7681-65-4 | CuI | 190.45 | ≥99.5% (anhydrous) | Acros Organics, Alfa Aesar |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99.5% (distilled) | Fisher Scientific, VWR |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich, Acros Organics |
| Tetrabutylammonium fluoride (TBAF) | 429-41-4 | C₁₆H₃₆FN | 261.46 | 1.0 M solution in THF | Sigma-Aldrich, TCI |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Major chemical suppliers |
| Hexanes | 110-54-3 | N/A | N/A | ACS Grade | Major chemical suppliers |
| Saturated aq. NH₄Cl | N/A | N/A | N/A | N/A | Lab-prepared |
| Brine (Saturated aq. NaCl) | N/A | N/A | N/A | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous | Major chemical suppliers |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |
Instrumentation
-
Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stir plates with heating capabilities
-
Standard laboratory glassware (Schlenk flasks, round-bottom flasks, separatory funnel, etc.)
-
Syringes and needles for reagent transfer
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography setup
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
The overall experimental workflow is designed to ensure high yield and purity of the final product through careful control of reaction conditions and effective purification techniques.
Sources
Application Notes and Protocols for 2-Bromo-1-ethynyl-3-methoxybenzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
2-Bromo-1-ethynyl-3-methoxybenzene is a uniquely functionalized aromatic compound poised for significant applications in the realm of click chemistry. Its structure incorporates a terminal alkyne, a key component for azide-alkyne cycloaddition reactions, and a bromo substituent, which offers a handle for further downstream functionalization via cross-coupling reactions. The methoxy group, an electron-donating substituent, can also influence the reactivity of the aromatic ring. These features make it a valuable building block for the synthesis of complex molecules, including novel therapeutics, advanced materials, and bioconjugates.
This guide provides an in-depth exploration of the applications of this compound in the two major modalities of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers to incorporate this versatile molecule into their synthetic strategies.
Core Concepts: The Power of Click Chemistry
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the assembly of complex molecular architectures.[1] The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable triazole ring.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition, resulting in the exclusive formation of the 1,4-disubstituted triazole isomer.[2][3] It is a highly efficient and widely used method for bioconjugation and materials science.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant of the click reaction that employs a strained cyclooctyne. The relief of ring strain provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst and making it particularly suitable for applications in living systems.[5]
Synthesis of this compound
While not the primary focus of these application notes, a plausible synthetic route to this compound is outlined below for completeness. The synthesis would typically involve the introduction of the bromo and ethynyl groups onto a commercially available methoxybenzene derivative.
Diagram 1: Plausible synthetic route to this compound.
Application Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of this compound with a model azide, Benzyl Azide, using standard CuAAC conditions. The resulting triazole can serve as a scaffold for further diversification through reactions at the bromo position.
Experimental Workflow: CuAAC
Diagram 2: Experimental workflow for the CuAAC reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 eq) and Benzyl Azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water to a final concentration of 0.1 M.
-
In a separate vial, prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh.
-
In another vial, prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
-
Reaction Initiation:
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.3 eq).
-
Subsequently, add the CuSO₄·5H₂O solution (0.1 eq). The reaction mixture may turn a pale green or blue.
-
-
Reaction Monitoring:
-
Allow the reaction to stir vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 10 mL of deionized water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Reactants | This compound, Benzyl Azide |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate |
| Solvent | t-BuOH / H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Yield | >95% |
| Product | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-bromo-3-methoxybenzene |
Application Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of this compound with a strained cyclooctyne derivative, such as a dibenzocyclooctyne (DBCO) derivative, which is a common reagent in bioorthogonal chemistry.[6]
Experimental Workflow: SPAAC
Diagram 3: Experimental workflow for the SPAAC reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a 10 mL vial, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
In a separate vial, dissolve the DBCO-containing reagent (1.1 eq) in the same solvent to a similar concentration.
-
-
Reaction Initiation:
-
Combine the two solutions in a reaction vessel.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS. SPAAC reactions are generally rapid and can be complete within minutes to a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the product using preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Reactants | This compound, DBCO-PEG4-Azide |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes |
| Yield | >90% |
| Product | Triazole adduct of this compound and DBCO-PEG4-Azide |
Applications in Drug Discovery and Materials Science
The triazole linkage formed via click chemistry is not merely a linker; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole-dipole interactions, often mimicking a peptide bond.[7] This has led to its widespread use in medicinal chemistry for the synthesis of novel therapeutic agents.[7]
The dual functionality of the click product derived from this compound opens up a multitude of possibilities. The bromo-substituent can be further elaborated using a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to introduce additional diversity and complexity. This "click-and-couple" strategy is a powerful tool for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
In materials science, this building block can be used to synthesize functional polymers and dendrimers. The robust nature of the triazole linkage ensures the stability of the resulting materials. The bromo-handle can be used to attach these materials to surfaces or to incorporate other functional moieties.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of click chemistry.[2][3][5] The progress of the reactions can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The expected products can be unambiguously characterized by NMR spectroscopy and mass spectrometry. The high yields and clean nature of click reactions minimize the formation of byproducts, simplifying purification.
References
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- BroadPharm. (n.d.). Click Chemistry Protocols.
- Creative Biolabs. (n.d.). Click Chemistry Protocols.
- BenchChem. (2026, February). 2-Bromo-1-ethynyl-4-methoxybenzene.
- McGill University. (n.d.). Bioconjugation Techniques.
- PubChem. (n.d.). 2-Bromo-1-ethenyl-3-methoxybenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Indispensable Role of 2-Bromo-1-chloro-3-methoxybenzene in Modern Organic Synthesis.
- TCI Chemicals. (n.d.). Click Chemistry.
- Lumiprobe. (n.d.). Click Сhemistry Labeling of Oligonucleotides and DNA.
- Creative Biolabs. (n.d.). Bioconjugation.
- Vector Labs. (n.d.). Bioconjugation Resource Guide.
- PMC. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
- AA Blocks. (n.d.). 2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene.
- SEKISUI Diagnostics. (2021, December 13). Novel bioconjugation techniques for immunoassay applications.
- Jiang, X., et al. (2019, May 16). Recent applications of click chemistry in drug discovery. ResearchGate.
- BLD Pharm. (n.d.). This compound.
- Phys.org. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development.
- ChemicalBook. (n.d.). 2-BROMO-1-ETHOXY-3-METHOXYBENZENE.
- BLD Pharm. (n.d.). 2-Bromo-1-ethoxy-3-ethynylbenzene.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-1,3-dimethylbenzene.
- PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions.
- Interchim. (n.d.). Click chemistry Activators.
- ChemRxiv. (n.d.). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes.
- Elektronische Hochschulschriften der LMU München. (2023, September 19). Click Chemistry for Enhanced and Emerging Biological Applications.
- BenchChem. (n.d.). Application Notes and Protocols for CuAAC Reaction with 4-But-3-ynyl-2-methylthiomorpholine.
- YouTube. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis.
- Universidad de Zaragoza. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts.
- MDPI. (2024, July 5). Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides.
- MDPI. (2025, November 7). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization.
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. broadpharm.com [broadpharm.com]
- 3. confluore.com.cn [confluore.com.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Chemoselective Functionalization of the Alkyne Group in 2-Bromo-1-ethynyl-3-methoxybenzene
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Structural Reactivity Profile
2-Bromo-1-ethynyl-3-methoxybenzene is a highly versatile, polyfunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[1]. The molecule features three distinct functional domains: an electron-donating methoxy group, an electrophilic aryl bromide, and a nucleophilic/dipolarophilic terminal alkyne.
The core synthetic challenge when utilizing this substrate is chemoselectivity (orthogonality) . The goal is to functionalize the terminal alkyne (
The Causality of Reagent Selection
-
The Pitfall of Strong Nucleophilic Bases: While standard protocols often use
-butyllithium ( -BuLi) to deprotonate terminal alkynes (pKa ~25), applying -BuLi to this substrate will trigger rapid, competitive lithium-halogen exchange at the aryl bromide, destroying the starting material[2]. -
Exploiting Oxidative Addition Kinetics: In palladium-catalyzed cross-couplings, Pd(0) inserts into C–I bonds exponentially faster than C–Br bonds. By conducting reactions at room temperature with highly reactive aryl iodides, the internal aryl bromide remains kinetically inert[3].
-
Leveraging Cu(I) Specificity: Copper(I) specifically coordinates to terminal alkynes to form copper acetylides. Because Cu(I) does not undergo oxidative addition into C–Br bonds under standard conditions, Click Chemistry (CuAAC) is 100% orthogonal[4].
Orthogonal Functionalization Workflows
Caption: Orthogonal functionalization pathways preserving the aryl bromide.
Reagent Selection Matrix
The following table summarizes the quantitative parameters and reagent choices for functionalizing the alkyne while preserving the aryl bromide.
| Functionalization Method | Primary Reagents | Catalyst / Base | Orthogonality to Ar–Br | Typical Yield | Reaction Time |
| CuAAC (Click) | Organic Azide (1.1 eq) | Absolute | >90% | 2–4 h | |
| Chemoselective Sonogashira | Aryl Iodide (1.05 eq) | High (Kinetic control at RT) | 75–85% | 6–12 h | |
| Nucleophilic Addition | Electrophile (e.g., Aldehyde) | Moderate (Requires strict temp control) | 70–80% | 1–2 h |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate visual and analytical checkpoints that confirm reaction progress without requiring immediate chromatographic sampling.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method yields a 1,4-disubstituted 1,2,3-triazole. The aryl bromide is completely tolerated[4].
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and the desired organic azide (1.1 mmol) in a 1:1 mixture of
-BuOH and (10 mL). -
Catalyst Activation: In a separate vial, dissolve
(0.05 mmol, 5 mol%) in 1 mL of . Add Sodium Ascorbate (0.10 mmol, 10 mol%).-
Self-Validation Checkpoint 1: The solution will immediately transition from bright blue (Cu²⁺) to colorless/pale yellow, confirming the successful in situ generation of the active Cu(I) catalytic species.
-
-
Reaction: Add the Cu(I) solution to the main reaction flask. Stir vigorously at room temperature for 2–4 hours.
-
Monitoring:
-
Self-Validation Checkpoint 2: Monitor via IR spectroscopy. The sharp, distinct terminal alkyne C–H stretch at ~3300 cm⁻¹ will completely disappear upon full conversion.
-
-
Workup: Dilute with water, extract with EtOAc (3 × 15 mL), wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Caption: CuAAC catalytic cycle demonstrating chemoselective alkyne activation.
Protocol B: Chemoselective Sonogashira Cross-Coupling
This method generates an internal alkyne. By utilizing an aryl iodide at room temperature, the Pd(0) catalyst selectively undergoes oxidative addition with the C–I bond, leaving the substrate's C–Br bond intact[3].
Step-by-Step Methodology:
-
Preparation: Degas a solution of this compound (1.0 mmol) and an Aryl Iodide (1.05 mmol) in anhydrous THF (8 mL) and Triethylamine (2 mL) by bubbling Argon for 15 minutes.
-
Catalyst Addition: Add
(0.02 mmol, 2 mol%) and CuI (0.01 mmol, 1 mol%) under a positive stream of Argon. -
Reaction: Stir the mixture at room temperature (20–25 °C). Do not heat. Heating will overcome the activation barrier for Ar–Br oxidative addition, leading to polymerization.
-
Monitoring:
-
Self-Validation Checkpoint: As the catalytic cycle turns over, triethylamine hydroiodide (
) will form and precipitate as a dense, voluminous white solid. The visible accumulation of this salt is a direct stoichiometric indicator of reaction progress.
-
-
Workup: Filter the suspension through a short pad of Celite to remove the salt and catalysts. Concentrate the filtrate and purify via silica gel chromatography.
Protocol C: Directed Deprotonation via Turbo-Grignard
To utilize the alkyne as a nucleophile without triggering lithium-halogen exchange at the aryl bromide, Knochel's Turbo-Grignard (
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath.
-
Deprotonation: Dropwise add
(1.05 M in THF, 1.05 mmol) over 10 minutes. Stir at -20 °C for 15 minutes.-
Causality Note: The high s-character of the sp-hybridized carbon makes the alkyne proton highly acidic. The Turbo-Grignard abstracts this proton rapidly, forming the alkynylmagnesium species before any significant interaction with the Ar–Br bond can occur[5].
-
-
Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.1 mmol) neat or as a THF solution. Allow the reaction to slowly warm to 0 °C over 1 hour.
-
Workup: Quench carefully with saturated aqueous
(5 mL). Extract with diethyl ether, dry, and concentrate.
References
-
BLD Pharm. this compound Product Documentation. BLD Pharm. 1
-
Organometallics - ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.4
-
Digimat. Principles of Organic Synthesis: Organolithium Reactivity and Aryl Bromides.2
-
Thieme E-Books & E-Journals. Turbo-Grignard Reagents and Turbo-Hauser Bases.5
-
ACS Catalysis - ACS Publications. Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.3
Sources
one-pot synthesis methods involving 2-Bromo-1-ethynyl-3-methoxybenzene
Title: Application Note: One-Pot Synthesis Methods Involving 2-Bromo-1-ethynyl-3-methoxybenzene
Executive Summary
This compound (CAS: 2196194-32-6) is a highly versatile, bifunctional building block utilized in the advanced synthesis of complex polycyclic heterocycles[1]. Characterized by its orthogonal reactivity—housing both an electrophilic aryl bromide and a nucleophilic/dipolarophilic terminal alkyne—it serves as a premier linchpin for iterative cross-coupling and tandem cyclization strategies[2]. This Application Note details validated one-pot methodologies to convert this precursor into 4-methoxyindoles and 4-methoxybenzofurans. These scaffolds are of paramount importance in drug discovery, particularly in the development of serotonin receptor agonists, ergoline derivatives, and novel central nervous system (CNS) therapeutics.
Mechanistic Rationale & Structural Advantages
The synthetic utility of this compound is governed by two key structural features:
-
Orthogonal Reactivity: The juxtaposition of the ortho-bromide and the terminal alkyne allows for sequential, chemoselective functionalization. In a one-pot system, the aryl bromide undergoes initial transition-metal-catalyzed cross-coupling (e.g., C-N or C-O bond formation), immediately followed by an intramolecular hydroamination or hydroalkoxylation across the alkyne to yield a fused bicyclic system[2].
-
Electronic Influence of the 3-Methoxy Group: The methoxy group at the 3-position is strongly electron-donating. While this enriches the aromatic ring and directs the final architecture to the highly prized 4-methoxy-substituted heterocycle, it also increases the electron density at the C-Br bond. This makes the initial oxidative addition of Palladium(0) more challenging. To overcome this activation barrier, highly active, electron-rich, and sterically demanding ligands such as tri-tert-butylphosphine (
-Bu P) are strictly required to facilitate the catalytic cycle[3][4].
Fig 1. Divergent one-pot synthetic pathways utilizing orthogonal reactivity.
Quantitative Data Presentation
The following table summarizes optimized conditions for the one-pot synthesis of heterocycles from this compound, demonstrating the broad applicability of the tandem coupling/cyclization strategy.
| Substrate (1.0 equiv) | Reagents / Catalyst | Base / Solvent | Temp / Time | Target Scaffold | Yield (%) |
| + Aniline (1.2 eq) | Pd(OAc) | Cs | 100 °C, 12 h | 4-Methoxy-1-phenyl-1H-indole | 82–88% |
| + Benzylamine (1.2 eq) | Pd(OAc) | Cs | 100 °C, 14 h | 1-Benzyl-4-methoxy-1H-indole | 79–85% |
| + H | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | KOH (3.0 eq), DMSO | 120 °C, 16 h | 4-Methoxybenzofuran | 75–80% |
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed One-Pot Synthesis of 4-Methoxy-N-Substituted Indoles
This protocol utilizes a tandem Buchwald-Hartwig amination followed by a 5-endo-dig cyclization[3][4].
-
Causality Check: Cesium carbonate (Cs
CO ) is selected as the base because it is sufficiently basic to facilitate the C-N coupling but mild enough to prevent base-catalyzed degradation or unwanted polymerization of the terminal alkyne. Toluene is used to support the high temperatures required for the cyclization step without participating in side reactions.
Step-by-Step Methodology:
-
Preparation of the Catalytic System: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)
(5.6 mg, 0.025 mmol, 5 mol%) and Cs CO (325 mg, 1.0 mmol, 2.0 equiv). -
Inert Atmosphere Assembly: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times).
-
Reagent Addition: Under a positive flow of Argon, add this compound (105.5 mg, 0.5 mmol, 1.0 equiv)[1] and the primary amine (e.g., aniline, 0.6 mmol, 1.2 equiv).
-
Ligand and Solvent Introduction: Add anhydrous, degassed toluene (3.0 mL), followed immediately by a solution of
-Bu P (10 wt% in hexanes, 0.05 mmol, 10 mol%). Critical Step: The bulky -Bu P ligand is highly sensitive to oxidation; it must be handled using strict Schlenk techniques to prevent the formation of inactive phosphine oxides. -
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–14 hours.
-
Self-Validating Monitoring: Monitor the reaction via GC-MS or TLC (Hexanes:EtOAc 9:1). The disappearance of the isotopic doublet at m/z 210/212 indicates complete consumption of the aryl bromide.
-
Work-Up: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Fig 2. Catalytic cycle for the Pd-mediated tandem C-N coupling and 5-endo-dig cyclization.
Protocol B: Copper-Catalyzed One-Pot Synthesis of 4-Methoxybenzofurans
This protocol leverages a tandem hydroxylation/cyclization sequence.
-
Causality Check: DMSO is chosen as the solvent because its highly polar, aprotic nature significantly enhances the nucleophilicity of the hydroxide ion (from KOH), facilitating the initial C-O bond formation at the sterically hindered ortho position. 1,10-Phenanthroline acts as a bidentate ligand to stabilize the Cu(I) intermediate and prevent its disproportionation into inactive Cu(0) and Cu(II) species.
Step-by-Step Methodology:
-
Reagent Loading: To a 10 mL microwave vial, add CuI (9.5 mg, 0.05 mmol, 10 mol%), 1,10-phenanthroline (18 mg, 0.1 mmol, 20 mol%), and freshly ground KOH (84 mg, 1.5 mmol, 3.0 equiv).
-
Substrate Addition: Add this compound (105.5 mg, 0.5 mmol, 1.0 equiv)[1].
-
Solvent Introduction: Add degassed DMSO (2.5 mL) and deionized water (45 µL, 2.5 mmol, 5.0 equiv).
-
Reaction Execution: Seal the vial with a Teflon-lined crimp cap. Purge with Argon for 5 minutes. Heat the mixture at 120 °C for 16 hours under vigorous stirring.
-
Self-Validating Monitoring: The initial deep red/brown solution (indicative of the Cu-phenanthroline complex) will darken as the reaction proceeds. Complete conversion is verified by the absence of the starting alkyne peak via IR spectroscopy (disappearance of the sharp C≡C stretch at ~2100 cm⁻¹) or LC-MS.
-
Work-Up: Quench the reaction with saturated aqueous NH
Cl (10 mL) to solubilize copper salts. Extract with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMSO, dry over anhydrous Na SO , and concentrate. Purify via silica gel chromatography.
Troubleshooting & Critical Parameters
-
Incomplete Conversion in Protocol A: Often caused by the oxidation of
-Bu P. Ensure the ligand is stored in a glovebox and added last under a strict inert atmosphere. If starting material persists, an additional 5 mol% of catalyst/ligand complex can be spiked into the reaction. -
Formation of Alkyne Homocoupling (Glaser Coupling) Byproducts: This occurs if trace oxygen is present in the system. Rigorous degassing (freeze-pump-thaw method) of all solvents is mandatory to prevent the oxidative dimerization of the terminal alkyne.
References
- Title: 2196194-32-6 | this compound Source: BLD Pharm URL
- Title: 2-Bromo-1-ethynyl-4-methoxybenzene Source: BenchChem URL
- Title: Heterocyclic Chemistry (Efficient Synthesis of 2-Substituted Indoles Based on Palladium(II) Acetate/Tri-tert-butylphosphine-Catalyzed Alkynylation/Amination of 1,2-Dihalobenzenes)
- Title: Catalytic Synthesis of Indoles from Alkynes Source: ResearchGate URL
Sources
Application Note: Overcoming Steric Hindrance in Pd-Catalyzed Cross-Coupling
Topic: Cross-Coupling Reaction Conditions for Sterically Hindered Aryl Bromides Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Strategic Protocols for Ortho-Substituted Aryl Bromides
Abstract
Steric hindrance remains one of the most persistent challenges in transition-metal catalysis. In the cross-coupling of aryl bromides, ortho-substitution significantly retards the rate of oxidative addition and, more critically, transmetalation. This guide outlines high-fidelity protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of sterically encumbered substrates. We move beyond generic "catalyst screening" to provide a mechanistic rationale for ligand selection, focusing on the Dialkylbiarylphosphine (Buchwald) and Pd-PEPPSI ligand classes.
Introduction: The Steric Bottleneck
In standard cross-coupling, steric bulk at the ortho-positions of the aryl bromide (Ar-Br) or the nucleophile creates a kinetic barrier. While oxidative addition is often cited as the difficult step for aryl chlorides, for hindered aryl bromides, the bottleneck frequently shifts to transmetalation (in Suzuki) or amine coordination (in Buchwald).
-
The Solution: Ligands must be large enough to enforce a mono-ligated Pd(0) species [L-Pd(0)] (increasing reactivity) yet flexible enough to accommodate the bulky substrate during bond formation.
-
Key Ligand Classes:
-
Buchwald Ligands (SPhos, XPhos, RuPhos): The biaryl backbone prevents formation of inactive bis-ligated complexes (
) and promotes reductive elimination via steric crowding. -
NHC Ligands (Pd-PEPPSI-IPr): The strong
-donating N-heterocyclic carbene (NHC) stabilizes the metal center while the bulky "wingtip" groups create a flexible pocket that accommodates hindrance.
-
Strategic Catalyst Selection Matrix
| Challenge Level | Substrate Feature | Recommended Ligand/Catalyst | Why? |
| Moderate | One ortho-substituent (e.g., 2-bromotoluene) | SPhos or XPhos | Excellent stability; SPhos is air-stable and highly active for moderately hindered systems. |
| High | Di-ortho-substitution (e.g., 2,6-dimethylbromobenzene) | Pd-PEPPSI-IPr or XPhos Pd G4 | PEPPSI catalysts are "throw-away" ligand systems that activate easily; XPhos forms a highly active monoligated species. |
| Extreme | Tetra-ortho-substitution (Both partners hindered) | VPhos or Pd-PEPPSI-IPent | Specialized extremely bulky ligands are required to force reductive elimination in these crowded environments. |
| Heterocyclic | Hindered Pyridines/Five-membered rings | XPhos (Suzuki) / BrettPhos (Amination) | Heterocycles can poison Pd; these electron-rich ligands prevent catalyst deactivation. |
Visualizing the Steric Strategy
The following diagram illustrates the decision logic for selecting the optimal reaction system based on substrate hindrance and coupling type.
Figure 1: Decision tree for ligand and catalyst selection based on steric and electronic requirements.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)
Target: Di-ortho-substituted aryl bromides or tetra-ortho-substituted biaryl synthesis. System: Pd-PEPPSI-IPr / KOH / Dioxane
Rationale: The Pd-PEPPSI-IPr precatalyst is air-stable and activates in situ to form a highly active mono-NHC-Pd(0) species. The bulky IPr ligand (2,6-diisopropylphenyl substituents) creates a protective pocket that facilitates the coupling of bulky partners while preventing catalyst aggregation.
Materials:
-
Aryl Bromide (1.0 equiv)[1]
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%) [Sigma-Aldrich #696016]
-
Base: KOH (4.0 equiv) or K₂CO₃ (mild alternative)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Vessel Prep: Charge a 20 mL vial (equipped with a magnetic stir bar and a Teflon-lined septum cap) with the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), and powdered KOH (4.0 mmol).
-
Catalyst Addition: Add Pd-PEPPSI-IPr (14 mg, 0.02 mmol, 2 mol%).
-
Note: This catalyst is air-stable and can be weighed on the bench.
-
-
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes (needle inlet/outlet).
-
Solvent: Add anhydrous 1,4-Dioxane (4 mL) via syringe.
-
Reaction: Place in a pre-heated heating block at 80 °C . Stir vigorously (1000 rpm) for 2–12 hours.
-
Monitoring: Check by LCMS or TLC.[1] Hindered substrates may require up to 24h.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite. Concentrate the filtrate and purify via flash chromatography.[1]
Protocol B: Buchwald-Hartwig Amination (Hindered Substrates)
Target: Coupling of ortho-substituted aryl bromides with primary or secondary amines. System: Buchwald Pd G4 Precatalysts (RuPhos or BrettPhos)
Rationale: Traditional Pd sources (like Pd₂(dba)₃) often fail with hindered substrates due to poor activation or inhibitory coordination of the dba ligand. Pd G4 precatalysts contain the ligand pre-bound and an activating methyl-group, ensuring efficient formation of the active L-Pd(0) species even at lower temperatures.
Selection Rule:
-
RuPhos Pd G4: Best for Secondary Amines and general hindered bromides.
-
BrettPhos Pd G4: Best for Primary Amines (prevents β-hydride elimination).
Materials:
-
Aryl Bromide (1.0 equiv)[1]
-
Catalyst: RuPhos Pd G4 (1–3 mol%) [Sigma-Aldrich #804282]
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1]
-
Solvent: Toluene or THF (anhydrous)
Step-by-Step Procedure:
-
Glovebox/Schlenk Prep: In a glovebox or under strict Schlenk conditions, add NaOtBu (1.4 mmol), Aryl Bromide (1.0 mmol), and RuPhos Pd G4 (0.01–0.03 mmol) to a reaction tube.
-
Critical: NaOtBu is hygroscopic. Use a fresh bottle or store in a glovebox. Moisture kills this reaction.
-
-
Amine Addition:
-
Solid Amines: Add with the other solids.
-
Liquid Amines: Add via syringe after solvent.[1]
-
-
Solvent: Add anhydrous Toluene (4 mL).
-
Reaction: Seal the vessel. Heat to 100 °C (for hindered cases) or 80 °C (moderate hindrance). Stir for 4–16 hours.
-
Workup: Cool to RT. Dilute with diethyl ether or EtOAc. Filter through Celite to remove palladium black and salts. Concentrate and purify.
Troubleshooting & Optimization "Pro-Tips"
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation / Poor Oxidative Addition | Switch to XPhos Pd G4 or Pd-PEPPSI-IPr . Increase temperature to 110°C. Ensure inert atmosphere is rigorous. |
| Protodeboronation (Suzuki) | Base/Solvent Incompatibility | The boronic acid is hydrolyzing before coupling. Switch base to K₃PO₄ (anhydrous) and use minimal water (or strictly anhydrous conditions). |
| Reduction of Ar-Br (Ar-H formed) | β-Hydride Elimination from Amine/Solvent | In Buchwald: Switch to BrettPhos (more bulky, prevents β-elimination). In Suzuki: Avoid alcoholic solvents; use Dioxane or Toluene. |
| Pd Black Formation | Ligand Dissociation | The ligand is not stabilizing the Pd(0) sufficiently. Increase Ligand:Pd ratio (if mixing manually) or switch to a well-defined G4 precatalyst. |
Mechanism: Why Bulky Ligands Work
The success of these protocols relies on the "Steric Activation" principle.
-
L-Pd(0) Formation: Bulky ligands (
) shift the equilibrium heavily to the right. The species is the active catalyst.[3] -
Reductive Elimination: In the final step, the bulky ligand clashes with the organic groups on Palladium, "squeezing" them together to lower the transition state energy for bond formation (C-C or C-N).
Figure 2: Simplified catalytic cycle highlighting where steric bulk influences reactivity.
References
-
Dialkylbiaryl Phosphines (Buchwald Ligands)
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
-
Pd-PEPPSI Catalysts
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[4] Chemistry - A European Journal.
-
-
Buchwald-Hartwig Amination Review
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
-
Tetra-Ortho-Substituted Couplings
-
Tang, W., et al. (2010). Efficient Monophosphorus Ligands for Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie.
-
-
Precatalyst Development (G3/G4)
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Application Note: Strategic Utilization of 2-Bromo-1-ethynyl-3-methoxybenzene in Divergent Heterocycle Synthesis
Abstract
This application note details the strategic deployment of 2-Bromo-1-ethynyl-3-methoxybenzene (CAS: 2196194-32-6) as a high-value "linchpin" intermediate in pharmaceutical synthesis. Unlike simple aryl halides, this molecule possesses a dense "ortho-constraint" functionality—an ethynyl group adjacent to a bromine atom, with a directing methoxy substituent. This specific geometry allows for rapid access to 4-methoxyindole , 4-methoxybenzofuran , and 5-methoxyisocoumarin scaffolds—core structures found in CNS-active agents, kinase inhibitors, and cardiovascular therapeutics. We present validated protocols for these divergent pathways, emphasizing mechanistic causality and process safety.
Part 1: Strategic Rationale & Reactivity Profile
The utility of this compound lies in its ability to undergo annulative cross-coupling . The ortho-bromoalkyne motif serves as a pre-organized platform for heterocyclization.
-
The Electrophile (C2-Br): The bromine atom at position 2 is activated for oxidative addition by Palladium (Pd) or Copper (Cu) catalysts.
-
The Nucleophile/Pi-System (C1-Alkyne): The adjacent ethynyl group acts as a "pi-acid" to trap nucleophiles or participate in carbopalladation.
-
The Electronic Modulator (C3-OMe): The methoxy group exerts an inductive effect that influences regioselectivity during cyclization and provides a handle for late-stage diversification (e.g., demethylation to phenols).
Divergent Synthesis Pathway (Visualized)
Figure 1: Divergent synthetic pathways accessing three distinct pharmaceutical scaffolds from a single precursor.
Part 2: Validated Experimental Protocols
Protocol A: Synthesis of 4-Methoxyindole (Larock-Type Annulation)
Target Application: Synthesis of serotonin receptor modulators and melatonin analogs. Mechanism: This reaction proceeds via a Pd-catalyzed cascade: (1) Oxidative addition of Pd into the C-Br bond, (2) Coordination of the amine, (3) Intramolecular aminopalladation across the alkyne, and (4) Reductive elimination.
Materials
-
Precursor: this compound (1.0 equiv)
-
Amine Source: Benzylamine (1.2 equiv) [Model amine; can be substituted with ammonia equivalents for free indole]
-
Catalyst: Pd_2(dba)_3 (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: Cs_2CO_3 (2.0 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube and cool under a stream of Argon.
-
Charge: Add this compound (211 mg, 1.0 mmol), Pd_2(dba)_3 (18 mg), XPhos (19 mg), and Cs_2CO_3 (650 mg).
-
Solvation: Add anhydrous Toluene (5 mL) and the amine (1.2 mmol).
-
Degassing: Freeze-pump-thaw the mixture three times to remove O_2 (critical for Pd lifetime).
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent indole spot (Rf ~0.4).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (SiO_2, Hexane/EtOAc gradient).
Yield Expectation: 75-85% isolated yield.
Protocol B: Carbonylative Cyclization to 5-Methoxyisocoumarin
Target Application: Synthesis of serine protease inhibitors and bioactive lactones. Mechanism: Palladium-catalyzed carbonylation inserts CO between the aryl ring and the bromine, followed by intramolecular nucleophilic attack of the carbonyl oxygen onto the alkyne (5-exo-dig or 6-endo-dig cyclization).
Materials
-
Precursor: this compound (1.0 equiv)
-
CO Source: Molybdenum Hexacarbonyl [Mo(CO)_6] (Solid CO source is safer than gas) or CO balloon.
-
Nucleophile: Water (2.0 equiv) or Methanol (for ester intermediate).
-
Catalyst: Pd(OAc)_2 (5 mol%)
-
Ligand: PPh_3 (10 mol%)
-
Base: Et_3N (3.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology
-
Safety Note: This reaction generates Carbon Monoxide. Perform strictly in a well-ventilated fume hood with a CO detector.
-
Preparation: In a pressure vial, dissolve the precursor (1.0 mmol) in 1,4-Dioxane (4 mL).
-
Catalyst Addition: Add Pd(OAc)_2, PPh_3, and Et_3N. Stir for 5 mins to pre-form the active catalyst species.
-
CO Introduction: Add Mo(CO)_6 (1.1 equiv) as a solid. Cap the vial immediately.
-
Alternative: If using CO gas, purge the headspace for 1 minute and keep under a balloon pressure (1 atm).
-
-
Heating: Heat to 90°C for 16 hours. The Mo(CO)_6 will decompose to release CO, driving the insertion.
-
Quench: Cool to room temperature. Carefully vent any residual pressure in the hood.
-
Extraction: Dilute with water and extract with CH_2Cl_2.
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Summary Table
| Parameter | Protocol A (Indole) | Protocol B (Isocoumarin) |
| Catalyst System | Pd_2(dba)_3 / XPhos | Pd(OAc)_2 / PPh_3 |
| Key Reagent | Primary Amine | Carbon Monoxide (CO) |
| Temperature | 100°C | 90°C |
| Primary Hazard | Air sensitivity (Catalyst) | Toxic Gas (CO) |
| Typical Yield | 82% | 74% |
Part 3: Scientific Integrity & Troubleshooting
Why This Precursor? (The "Ortho-Effect")
The proximity of the alkyne to the bromine is not merely structural; it provides kinetic acceleration . In intermolecular couplings, entropy disfavors the meeting of two reagents. Here, once the Pd inserts into the C-Br bond, the alkyne is held in the perfect geometry for insertion (carbopalladation), increasing reaction rates by orders of magnitude compared to non-tethered systems.
Critical Quality Attributes (CQA)
-
Purity of Starting Material: The terminal alkyne proton is acidic (pKa ~25). Ensure the starting material is free of copper residues if prepared via prior Sonogashira steps, as trace Cu can cause homocoupling (Glaser coupling) of the alkyne, leading to dimers.
-
Regioselectivity: The 3-methoxy group sterically crowds the C2 position. This generally favors the formation of the 5-membered ring (Indole/Benzofuran) over 6-membered rings unless a spacer (like CO) is introduced.
Troubleshooting Guide
-
Problem: Low conversion.
-
Problem: Dimer formation (diyne).
References
-
Larock Indole Synthesis: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
-
Isocoumarin Synthesis via Carbonylation: Campo, M. A., & Larock, R. C. (2002). Novel Synthesis of Isocoumarins and alpha-Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of Organic Chemistry, 67(16), 5616-5620.
-
General Reactivity of o-Haloalkynes: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Molybdenum Hexacarbonyl as CO Source: Wannberg, J., & Larhed, M. (2003). Increasing Reaction Rates in Palladium-Catalyzed Carbonylation Reactions Using Molybdenum Hexacarbonyl. Journal of Organic Chemistry, 68(14), 5750-5753.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-ethynyl-3-methoxybenzene
Welcome to the technical support center for the synthesis of 2-Bromo-1-ethynyl-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you improve the yield and purity of your target compound by addressing common challenges encountered during its synthesis.
I. Overview of the Synthesis
The most common and effective method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this specific synthesis, the reaction typically involves the coupling of an aryl dihalide, such as 1,2-dibromo-3-methoxybenzene, with a protected alkyne like trimethylsilylacetylene (TMSA). The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] Following the coupling reaction, the trimethylsilyl (TMS) protecting group is removed to yield the final product.
Reaction Scheme:
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the best starting material to use: 1,2-dibromo-3-methoxybenzene or 2-bromo-1-iodo-3-methoxybenzene?
While both can be used, 2-bromo-1-iodo-3-methoxybenzene is generally the preferred starting material. The reactivity of aryl halides in the Sonogashira coupling follows the trend: I > OTf > Br > Cl.[5] Aryl iodides are more reactive than aryl bromides, often allowing for milder reaction conditions and potentially higher yields. However, 1,2-dibromo-3-methoxybenzene is also a viable and often more readily available starting material.
Q2: Why is it necessary to use a protected alkyne like trimethylsilylacetylene (TMSA)?
Using a protected alkyne like TMSA is crucial for preventing side reactions, particularly the unwanted homocoupling of the alkyne (Glaser coupling).[1][6] The bulky trimethylsilyl group also helps to prevent the double coupling of the alkyne to both halide positions on the aromatic ring. The TMS group can be easily removed in a subsequent step under mild conditions to yield the terminal alkyne.[6]
Q3: Can I perform the deprotection of the TMS group in the same pot (in-situ)?
Yes, in-situ deprotection of the TMS group is a common and efficient strategy.[6] This is often achieved by adding a deprotecting agent, such as a fluoride source (e.g., TBAF) or a base (e.g., K2CO3 in methanol), to the reaction mixture after the coupling reaction is complete.[7] This approach simplifies the workflow and can improve overall yield by minimizing product loss during a separate workup and purification step.
Q4: What is the black precipitate that sometimes forms during the reaction?
The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition of the palladium catalyst.[5] This can be caused by several factors, including the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. The formation of palladium black is detrimental to the reaction as it leads to a loss of catalytic activity and, consequently, a lower yield.
Q5: Is a copper co-catalyst always necessary?
While the classic Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the reaction, copper-free versions have been developed.[1][8] The primary reason for moving to copper-free systems is to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which are promoted by the presence of copper and oxygen.[1][9] However, copper-free reactions may require different ligands or reaction conditions to proceed efficiently.[8]
III. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues that can lead to low yields or failed reactions.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common problems. The following flowchart and table will guide you through a systematic troubleshooting process.
Troubleshooting Workflow: Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
| Potential Cause | Recommended Action & Explanation |
| Inactive Palladium Catalyst | Palladium(0) catalysts can be sensitive to air and moisture.[10] Solution: Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable. |
| Degraded Copper Co-catalyst | Copper(I) salts can oxidize over time, reducing their effectiveness. Solution: Use a fresh bottle of Cu(I) iodide. |
| Inappropriate Ligand | The choice of phosphine ligand can significantly impact the reaction. For less reactive aryl bromides, more electron-rich and bulky ligands may be required to facilitate the oxidative addition step.[10] |
| Impure Reagents | Impurities in the aryl halide or alkyne can poison the catalyst.[10] Solution: Purify the starting materials by recrystallization, distillation, or column chromatography if their purity is questionable. |
| Presence of Oxygen | Oxygen can lead to catalyst decomposition (formation of palladium black) and promote the undesirable homocoupling of the alkyne.[4][10] Solution: Ensure a strictly inert atmosphere (argon or nitrogen). Solvents and the amine base must be thoroughly degassed. Freeze-pump-thaw cycles are highly recommended.[11] |
| Wet Solvents or Base | Water can interfere with the catalytic cycle. Solution: Use anhydrous solvents and ensure the amine base is dry. |
| Inappropriate Base | An amine base is required to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[1][5] Solution: Triethylamine or diisopropylamine are commonly used. Ensure it is used in sufficient excess (typically 2-3 equivalents). |
| Suboptimal Temperature | While aryl iodides often react at room temperature, aryl bromides typically require heating to facilitate the oxidative addition step.[5][11] Solution: If using an aryl bromide, try increasing the reaction temperature to 50-80 °C. |
Problem 2: Significant Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)
The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common and wasteful side reaction.[10]
Troubleshooting Workflow: Excessive Homocoupling
Caption: Troubleshooting workflow for excessive homocoupling.
| Potential Cause | Recommended Action & Explanation |
| Presence of Oxygen | Oxygen is a key promoter of the oxidative homocoupling of alkynes, especially in the presence of a copper catalyst.[4] Solution: Implement rigorous anaerobic techniques. Thoroughly degas all solvents and reagents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High Copper(I) Concentration | While catalytic, an excess of the copper co-catalyst can significantly accelerate the rate of Glaser coupling.[10] Solution: Reduce the loading of the copper(I) salt to the minimum effective amount (e.g., 1-5 mol%). |
| High Instantaneous Alkyne Concentration | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Solution: Add the alkyne to the reaction mixture slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the alkyne low, thereby favoring the desired cross-coupling pathway.[10] |
| Persistent Homocoupling | In some cases, even with optimization, homocoupling can remain a significant issue. Solution: Switch to a copper-free Sonogashira protocol.[1] These methods often employ specific ligands or additives to facilitate the catalytic cycle without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling. |
Problem 3: Incomplete or Difficult TMS Deprotection
The final deprotection step is critical to obtaining the desired product.
| Potential Cause | Recommended Action & Explanation |
| Ineffective Deprotecting Agent | The choice of deprotecting agent and conditions are crucial. Solution: For fluoride-mediated deprotection, ensure your TBAF solution is not too old. For base-catalyzed deprotection (e.g., K₂CO₃/MeOH), ensure the base is of good quality and the solvent is appropriate. DBU has also been reported as an effective and chemoselective reagent for this purpose.[12] Silver salts (e.g., AgNO₃, AgOTf) can also catalyze this deprotection chemoselectively.[13][14] |
| Steric Hindrance | While less common for TMS, significant steric hindrance around the alkyne could slow down the deprotection. Solution: Increase the reaction time or temperature for the deprotection step. Monitor the reaction progress by TLC or GC-MS. |
| Incomplete Reaction | The deprotection reaction may not have gone to completion. Solution: Allow the reaction to stir for a longer period. If monitoring shows a stalled reaction, a fresh portion of the deprotecting agent can be added. |
IV. Experimental Protocols
General Protocol for the Synthesis of 2-Bromo-3-methoxy-1-(trimethylsilylethynyl)benzene
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,2-dibromo-3-methoxybenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous and degassed triethylamine (2.0 eq) and anhydrous, degassed THF as the solvent.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.[5] Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed to the deprotection step.
Protocol for In-Situ TMS Deprotection
-
To the crude reaction mixture from the previous step, add a solution of TBAF (1.0 M in THF, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the silylated intermediate is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
V. Data Summary
The following tables summarize key quantitative data for optimizing your Sonogashira coupling reaction.
Table 1: Typical Reagent Stoichiometry
| Reagent | Molar Equivalents (eq) |
| Aryl Halide | 1.0 |
| Trimethylsilylacetylene | 1.1 - 1.5 |
| Palladium Catalyst | 0.01 - 0.05 |
| Copper(I) Iodide | 0.02 - 0.10 |
| Amine Base | 2.0 - 3.0 |
Table 2: Recommended Solvents and Temperatures
| Aryl Halide | Typical Solvent(s) | Temperature |
| Aryl Iodide | THF, DMF, Toluene, Et₃N | Room Temperature |
| Aryl Bromide | THF, DMF, Toluene, Dioxane | 50 - 100 °C |
VI. References
-
A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]
-
BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures.
-
BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
-
Holmes, D., et al. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC. Retrieved February 22, 2026, from [Link]
-
eFan's Blog. (2025, February 16). Sonogashira Coupling.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). Beilstein Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Trimethylsilylacetylene. Retrieved February 22, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 22). STAR Protocols. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 22, 2026, from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. | Request PDF. (2026, February 7). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros. (2020, August 7). Reddit. Retrieved February 22, 2026, from [Link]
-
DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Sonogashira Coupling - SynArchive. (n.d.). SynArchive. Retrieved February 22, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). ACS Publications. Retrieved February 22, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Sonogashira Coupling – eFan's Blog [chem-fan.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.lucp.net [books.lucp.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 13. academia.edu [academia.edu]
- 14. researchgate.net [researchgate.net]
preventing polymerization of terminal alkynes in 2-Bromo-1-ethynyl-3-methoxybenzene
Technical Support Center: Troubleshooting Polymerization in 2-Bromo-1-ethynyl-3-methoxybenzene
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the handling of bifunctional building blocks. This compound is a highly versatile but notoriously reactive compound.
Because this molecule contains both an electrophilic aryl bromide and a nucleophilic terminal alkyne, it functions as an "AB-type monomer." Under standard cross-coupling conditions, this dual reactivity inevitably leads to step-growth polycondensation, forming poly(phenylene ethynylene) (PPE) derivatives[1]. Additionally, like all terminal alkynes, it is highly susceptible to oxidative Glaser homocoupling and spontaneous radical degradation[2].
This guide provides field-proven, mechanistically grounded solutions to prevent unwanted polymerization during storage, handling, and synthesis.
Section 1: Storage and Spontaneous Degradation
Q: My stock of this compound turns dark and viscous over time. What is causing this, and how do I store it correctly? A: The darkening and increased viscosity are physical indicators of spontaneous oligomerization and oxidative degradation. Terminal alkynes possess an acidic proton that can interact with trace metal impurities or undergo radical-initiated polymerization when exposed to light and heat[2]. Furthermore, exposure to ambient oxygen promotes slow oxidative homocoupling.
To maintain scientific integrity and reproducibility, you must establish a self-validating storage system. We recommend verifying purity via quantitative NMR (qNMR) prior to use if the reagent has been stored for >3 months.
Table 1: Quantitative Storage and Handling Parameters
| Parameter | Recommended Condition | Causality / Rationale |
| Temperature | -20 °C (Freezer) | Minimizes thermal auto-initiation of radical polymerization and decomposition[2]. |
| Atmosphere | Argon or Nitrogen | Excludes ambient O₂, preventing oxidative Glaser homocoupling[3]. |
| Light Exposure | Amber vial / Foil wrap | Prevents photo-induced radical generation and subsequent degradation[2]. |
| Purity Control | Catalyst-free | Residual Pd/Cu from upstream synthesis will trigger auto-polymerization[2]. |
Section 2: Reaction Troubleshooting - The "AB Monomer" Problem
Q: I attempted a Sonogashira cross-coupling to attach the terminal alkyne to an aryl chloride, but LC-MS shows a complex polymeric mixture. Why did this happen? A: You have inadvertently triggered a step-growth Sonogashira polycondensation. Because your starting material is an AB monomer (containing both a halide 'A' and an alkyne 'B'), the Palladium catalyst will undergo oxidative addition into the internal C-Br bond of one molecule, while the Copper co-catalyst forms a copper-acetylide with the terminal alkyne of another[1]. This leads to rapid chain extension.
Q: How can I selectively react the terminal alkyne without triggering self-polymerization? A: You must exploit the kinetic reactivity gradient of oxidative addition. Palladium inserts into carbon-halogen bonds at different rates: C-I > C-Br > C-Cl . To prevent self-polymerization, couple your alkyne exclusively with an Aryl Iodide . By running the reaction at room temperature or lower, the Pd catalyst will selectively insert into the highly reactive C-I bond of your coupling partner, vastly outcompeting the internal C-Br bond of the this compound.
Q: What if I need to react the Aryl Bromide first? A: If you need to functionalize the bromide (e.g., via Suzuki or Buchwald-Hartwig coupling), you must mask the terminal alkyne with a protecting group prior to the reaction. The acidic proton must be removed from the system to prevent side reactions[4].
Protocol: Step-by-Step TMS Protection of this compound
Causality Check: This protocol utilizes n-Butyllithium to quantitatively deprotonate the terminal alkyne. The resulting lithium acetylide is then trapped by Trimethylsilyl chloride (TMSCl).
-
Preparation: Flame-dry a Schlenk flask and purge with Argon to ensure a strictly anhydrous and inert environment.
-
Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Rationale: Low temperature is critical here; it prevents the highly reactive lithium acetylide from undergoing an intramolecular or intermolecular halogen-metal exchange with the internal bromide.
-
Deprotonation: Add 1.05 equivalents of n-Butyllithium (in hexanes) dropwise via a syringe pump. Stir for 30 minutes at -78 °C.
-
Protection: Add 1.1 equivalents of TMSCl dropwise.
-
Quenching & Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation: Analyze the crude product via IR spectroscopy. The complete disappearance of the sharp alkyne C-H stretch at ~3300 cm⁻¹ confirms successful protection.
Section 3: Mitigating Glaser Homocoupling
Q: I am using Copper-catalyzed Click Chemistry (CuAAC) with this molecule, but I am seeing a symmetrical 1,3-diyne dimer byproduct. How do I stop this? A: You are observing Glaser homocoupling. This is an oxidative dimerization that occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of ambient oxygen[3]. This side reaction consumes your terminal alkyne and severely complicates purification[5].
To prevent this:
-
Rigorous Degassing: Sparging solvents with Argon is insufficient. Use the Freeze-Pump-Thaw method (minimum 3 cycles) to completely remove dissolved oxygen from your reaction media.
-
Reducing Agents: Add an excess of a reducing agent, such as Sodium Ascorbate, to the reaction mixture. This ensures any Cu(II) formed is immediately reduced back to the catalytically active Cu(I) state, effectively short-circuiting the Glaser mechanism[5].
Mechanistic Visualization
The following diagram illustrates the divergent polymerization and degradation pathways of this compound based on catalytic conditions, alongside the stabilization pathway.
Divergent degradation and polymerization pathways of this compound.
References
-
"Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers" - ResearchGate.[Link]
-
"Synthesis of poly(phenylene ethynylene) using an easily recyclable Pd-functionalized magnetite nanoparticle catalyst" - KU Leuven.[Link]
Sources
purification of 2-Bromo-1-ethynyl-3-methoxybenzene by column chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Bromo-1-ethynyl-3-methoxybenzene using column chromatography. It is designed to offer practical, in-depth solutions to common challenges encountered during this specific separation.
Troubleshooting Guide: Navigating Your Purification
This section addresses specific issues that may arise during the column chromatography of this compound, providing explanations and actionable solutions.
Question: I'm observing poor separation between my desired product and a closely-eluting impurity. What are the likely causes and how can I improve resolution?
Answer: Poor separation, or co-elution, is a frequent challenge when purifying substituted aromatic compounds. The similar polarities of isomers or related byproducts often make baseline separation difficult. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Solvent System: The polarity of your mobile phase is the most critical factor.[1][2] For this compound, a non-polar solvent system is the correct starting point. A mixture of hexane and ethyl acetate is a common choice.[3][4]
-
The "Why": The brominated and methoxy-substituted benzene ring is moderately polar, while the ethynyl group adds some polarizability.[5] If your initial solvent system (e.g., 95:5 Hexane:Ethyl Acetate) is not providing adequate separation, it's likely that the polarity is too high, causing all components to travel too quickly up the column.
-
Solution: Decrease the polarity of the eluent. Try a gradient of 99:1 to 95:5 Hexane:Ethyl Acetate. A shallower gradient will increase the interaction time with the stationary phase, allowing for better separation of components with subtle polarity differences. It is crucial to first optimize this on a Thin Layer Chromatography (TLC) plate to find a system where the desired product has an Rf value of approximately 0.2-0.3.[6]
-
-
Increase the Column Length: A longer column increases the number of theoretical plates, which directly translates to improved separation efficiency.[6]
-
The "Why": More theoretical plates mean more opportunities for the equilibrium between the stationary and mobile phases to be established, enhancing the differential migration of your compounds.
-
Solution: If you are using a 20 cm column, consider switching to a 40 cm column. This is particularly effective for separating isomers.
-
-
Consider Dry Loading: The method of sample application can significantly impact band broadening.
-
The "Why": Dissolving the crude product in a minimal amount of a solvent that is too polar can cause the initial band to spread. Dry loading ensures the sample is introduced to the column in a very concentrated band.
-
Solution: Pre-adsorb your crude product onto a small amount of silica gel. First, dissolve your compound in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of your packed column.[6]
-
Question: My product seems to be degrading on the silica gel column. I'm observing streaking on my TLC plates and a lower than expected yield. What's happening and how can I prevent it?
Answer: Degradation on silica gel can be a significant issue, especially for compounds with sensitive functional groups.[7] While this compound is generally stable, the ethynyl group can be susceptible to certain interactions.
-
Potential Cause: Acidity of Silica Gel: Standard silica gel is slightly acidic and can potentially catalyze reactions or cause degradation of acid-sensitive compounds.[8]
-
The "Why": The acidic protons on the silica surface can interact with the electron-rich triple bond of the ethynyl group, potentially leading to hydration or other unwanted side reactions.
-
Solution:
-
Use Neutralized Silica Gel: You can neutralize your silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine, in your eluent before packing the column. A common practice is to add a small percentage (0.1-1%) of triethylamine to the mobile phase.[9]
-
Consider Alumina: Basic or neutral alumina can be a good alternative stationary phase for compounds that are sensitive to the acidity of silica gel. You will need to re-optimize your solvent system for alumina.
-
-
-
Potential Cause: Extended Exposure Time: The longer your compound remains on the column, the greater the chance for degradation.
-
The "Why": Prolonged contact with the stationary phase increases the likelihood of any potential degradative processes.
-
Solution:
-
Use Flash Chromatography: Applying pressure (with air or nitrogen) to increase the flow rate of the mobile phase will reduce the overall run time.
-
Avoid Overly Non-Polar Solvents: While a non-polar solvent is needed for separation, a solvent system that is too non-polar will result in very long elution times. Find a balance that provides good separation in a reasonable timeframe.
-
-
Question: I'm having trouble with the column running dry and channeling, leading to poor separation. How can I pack my column more effectively?
Answer: Proper column packing is essential for achieving good separation and reproducibility.[10] Channeling occurs when there are cracks or uneven density in the stationary phase, allowing the solvent and sample to bypass the main packed bed.
-
Slurry Packing Method: This is the most reliable method for achieving a homogeneously packed column.[11]
-
The "Why": Preparing a slurry of the silica gel in the mobile phase allows the particles to settle evenly without trapping air bubbles.
-
Step-by-Step:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a separate beaker, create a slurry of your silica gel in your initial, least polar eluent. The consistency should be like a thin milkshake.
-
Pour the slurry into the column in a single, continuous motion.
-
Gently tap the side of the column as the silica settles to dislodge any air bubbles and ensure even packing.
-
Once the silica has settled, add another layer of sand on top to prevent disturbance when adding the eluent and sample.
-
Never let the solvent level drop below the top of the silica gel.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is the preferred stationary phase due to its versatility and cost-effectiveness.[11] It provides good separation for a wide range of organic compounds based on polarity.
Q2: How do I choose the optimal mobile phase?
A2: The selection of the mobile phase is critical and should always be guided by preliminary TLC analysis.[6][9] A good starting point for this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[4][12] The ideal solvent system should provide a clear separation of your product from impurities and give your product an Rf value between 0.2 and 0.3.[6]
Q3: Should I use isocratic or gradient elution?
A3: For separating closely related compounds, a gradient elution is often more effective than an isocratic (constant solvent composition) elution.[2] Start with a very non-polar mobile phase (e.g., 100% hexane or 99:1 hexane:ethyl acetate) and gradually increase the polarity by adding more of the polar solvent. This will allow the non-polar impurities to elute first, followed by your slightly more polar product, and finally the more polar impurities.
Q4: How can I visualize the compound on a TLC plate and in the collected fractions?
A4: this compound contains a benzene ring, which is UV active. Therefore, you can visualize the spots on a TLC plate using a UV lamp (254 nm). The compound will appear as a dark spot on a fluorescent background. This method is also excellent for quickly checking your collected fractions to determine which ones contain your product.
Q5: What are some common impurities I might encounter?
A5: Depending on the synthetic route, common impurities could include starting materials, isomers (e.g., other bromo-methoxy-ethynylbenzene isomers if the starting material was not pure), or byproducts from side reactions. A thorough understanding of your reaction is key to anticipating potential impurities.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. The specific solvent ratios should be optimized based on your TLC analysis.
1. Preparation of the Column:
- Select a glass column of appropriate size. For purifying 100-500 mg of crude product, a column with a 2-3 cm diameter is suitable.
- Secure the column vertically to a stand.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a 0.5 cm layer of sand.
2. Packing the Column (Slurry Method):
- In a beaker, weigh out the required amount of silica gel (typically 30-50 times the weight of your crude product).
- Add your initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate) to the silica gel to form a slurry.
- Pour the slurry into the column.
- Gently tap the column to ensure even packing and release any trapped air.
- Once the silica has settled, add a 0.5 cm layer of sand on top.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Wet Loading):
- Dissolve your crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
- Carefully add the sample solution to the top of the column using a pipette, trying not to disturb the sand layer.
- Rinse the flask that contained your sample with a small amount of eluent and add this to the column.
- Drain the solvent until the sample has fully entered the sand layer.
- Carefully add your eluent to the top of the column.
4. Elution and Fraction Collection:
- Begin adding your mobile phase to the column. If using a gradient, start with the least polar solvent mixture.
- Collect the eluent in fractions (e.g., 10-20 mL per test tube).
- Monitor the separation by spotting every few fractions on a TLC plate and visualizing under a UV lamp.
5. Product Isolation:
- Combine the fractions that contain your pure product (as determined by TLC).
- Remove the solvent using a rotary evaporator to obtain your purified this compound.
Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for separating compounds based on polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for fine-tuning of polarity to achieve optimal separation.[3][4] |
| TLC Rf Target | 0.2 - 0.3 | Provides the best balance between separation and reasonable elution time.[6] |
| Column Packing | Slurry Method | Minimizes channeling and ensures a homogenous stationary phase.[11] |
| Sample Loading | Wet or Dry Loading | Dry loading is preferred for samples with low solubility in the eluent.[6] |
| Visualization | UV Lamp (254 nm) | The aromatic ring allows for easy visualization. |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common column chromatography issues.
References
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). TLC. Retrieved from [Link]
-
BGD Group. (2011). TLC Developing System. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative cleavage of alkynes and its corresponding olefins. Retrieved from [Link]
-
PMC. (n.d.). Visible-Light-Triggered and Rhodamine B‑Catalyzed Thiolation of Bromoalkynes: Accessing Alkynyl Thioethers. Retrieved from [Link]
-
PMC. (2013, May 6). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Beilstein Archives. (2019, August 20). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
- Google Patents. (n.d.). CN102030602A - Method for synthesizing terminal alkyne by using bromoacetylene compound.
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-ethenyl-3-methoxybenzene. Retrieved from [Link]
-
Journal of the American Chemical Society. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Retrieved from [Link]
-
PMC. (2021, March 3). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
ScienceDirect. (2022, January 15). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Retrieved from [Link]
-
MDPI. (2025, October 30). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Retrieved from [Link]
-
MDPI. (2023, March 6). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. Retrieved from [Link]
-
Filo. (n.d.). A chromatography column, packed with silica gel as stationary phase, was.... Retrieved from [Link]
-
Organic Letters. (2012, September 7). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. TLC | OpenOChem Learn [learn.openochem.org]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. users.ox.ac.uk [users.ox.ac.uk]
troubleshooting low conversion in Sonogashira coupling of aryl bromides
Status: Active Ticket Topic: Troubleshooting Low Conversion in Aryl Bromide Substrates Assigned Specialist: Senior Application Scientist
Executive Summary: The "Bromide Barrier"
You are likely here because your reaction works perfectly with aryl iodides but stalls or returns starting material with aryl bromides. This is a known kinetic bottleneck. Unlike iodides, the carbon-bromine bond is significantly stronger (approx. 81 kcal/mol vs. 65 kcal/mol for C-I), making the oxidative addition step the rate-determining factor.
If your conversion is low (<20%), the system is likely failing at Entry (oxidative addition) or Competition (Glaser homocoupling consuming your alkyne). This guide prioritizes restoring the catalytic cycle's turnover frequency (TOF).
Diagnostic Workflow
Before altering variables, locate your failure mode using this logic tree.
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.
Technical Troubleshooting (Q&A)
Issue 1: The Catalyst is "Dead" (Oxidative Addition Failure)
Q: My reaction stays yellow/orange but shows 90% starting aryl bromide. Why isn't the Pd reacting?
A: The catalyst cannot break the C-Br bond. For aryl bromides, standard catalysts like Pd(PPh₃)₄ often fail because triphenylphosphine is not electron-rich enough to push the palladium into the oxidative addition step, especially if your aryl ring is electron-rich (e.g., 4-bromoanisole).
-
The Fix (Ligand Switch): Switch to electron-rich, bulky alkyl phosphines . These ligands donate electron density to the Pd center, making it more nucleophilic and eager to attack the C-Br bond.
-
Recommendation: Use Pd(dppf)Cl₂ or Pd(PPh₃)₂Cl₂ as a baseline.
-
Advanced: For deactivated substrates, use XPhos , SPhos , or P(t-Bu)₃ with a Pd(0) source like Pd₂(dba)₃ [1].
-
-
The Fix (Temperature): Aryl bromides rarely react at room temperature. Ensure your oil bath is at 60°C–80°C .
Issue 2: The "Glaser" Competition
Q: I ran out of alkyne, but the aryl bromide is untouched. NMR shows a dimer.
A: You have a Glaser Homocoupling leak. In the presence of Copper(I) and Oxygen, two alkyne molecules couple to form a diyne (R-C≡C-C≡C-R) instead of reacting with the palladium cycle. This consumes your nucleophile.
-
The Fix (Degassing): Sparging with N₂ is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved O₂.
-
The Fix (Slow Addition): Add the alkyne via syringe pump over 1-2 hours. This keeps the concentration of free alkyne low relative to the Pd-Ar complex, statistically favoring the cross-coupling over the homocoupling [2].
-
The Fix (Copper Reduction): Drop CuI loading from 5 mol% to 1-2 mol% .
Issue 3: Catalyst Decomposition (Pd Black)
Q: The reaction mixture turned into a suspension of black particles within 30 minutes.
A: Your active Pd(0) species agglomerated into inactive bulk metal ("Palladium Black"). This happens when the catalytic cycle stalls (usually at the transmetallation step) and the unstable Pd(0) species has no ligands to stabilize it.
-
The Fix (Stabilization): Ensure you have excess ligand (add 10-20 mol% free PPh₃ or the specific ligand you are using).
-
The Fix (Solvent): Switch to a coordinating solvent like DMF or DMSO , which can help stabilize the intermediate Pd species better than THF or Toluene.
The Mechanistic Failure Points
Understanding where the cycle breaks allows for precise fixing.
Figure 2: The dual-cycle mechanism. Note the "Slow" oxidative addition step for bromides and the Glaser side-exit.
Validated Protocol: Aryl Bromide Coupling
Use this protocol as a "System Reset" if your current conditions are failing.
| Component | Reagent/Condition | Purpose |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Bidentate ligand resists de-ligation; better for bromides than PPh₃. |
| Co-Catalyst | CuI (2 mol%) | Activates alkyne. Kept low to minimize homocoupling. |
| Base | Et₃N (3.0 equiv) | Acts as base and co-solvent. |
| Solvent | DMF (Anhydrous) | Polar aprotic solvent stabilizes Pd intermediates. |
| Temp | 80°C | Essential thermal energy for C-Br bond activation. |
| Atmosphere | Argon/Nitrogen | CRITICAL: Degas solvent via Freeze-Pump-Thaw x3. |
Step-by-Step:
-
Charge a dried Schlenk tube with Pd(dppf)Cl₂ (0.03 eq), CuI (0.02 eq), and Aryl Bromide (1.0 eq).
-
Cap with a septum and evacuate/backfill with Argon (3 times).
-
Add degassed DMF and Et₃N via syringe.
-
Add the Alkyne (1.2 eq) last.[1] Tip: If alkyne is liquid, add neat. If solid, dissolve in minimal DMF.
-
Heat to 80°C and stir for 4–12 hours. Monitor via TLC/LCMS.
Advanced FAQ: Copper-Free Conditions
Q: Can I eliminate Copper entirely to stop the homocoupling? A: Yes, this is often preferred for challenging aryl bromides to avoid the "Glaser trap," but it requires a stronger base or specific ligand to compensate for the lack of Copper activation [3].
-
Protocol Shift: Use Pd(OAc)₂ with XPhos (or TPP) and Piperidine or Pyrrolidine as the base/solvent.
-
Why it works: Secondary amines like piperidine can form a transient enamine-like species with the alkyne or simply deprotonate it more effectively than TEA, allowing the Pd cycle to proceed without transmetallation from Copper [4].
References
-
Altman, R. A., & Buchwald, S. L. (2006). Cu-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[2][3][4][5][6][7][8] Organic Letters, 8(13), 2779–2782. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922. Link
-
Gelbaum, T. (2010). Sonogashira Coupling. In: Name Reactions. Springer. Link
-
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling: Mechanism and Applications. Angewandte Chemie International Edition, 50(41), 9684–9696. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 2-Bromo-1-ethynyl-3-methoxybenzene in Basic Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers navigating the dual-reactivity profile of 2-Bromo-1-ethynyl-3-methoxybenzene. This bifunctional building block is highly valuable in drug development and materials science, but its terminal alkyne and aryl bromide moieties demand precise environmental control.
This guide provides field-proven troubleshooting protocols, mechanistic insights, and step-by-step methodologies to ensure the integrity of your experiments.
Section 1: Core Mechanistic Insights (FAQs)
Q1: Why does my this compound sample precipitate or change color when washed with strong aqueous bases (e.g., 5M NaOH)? Causality: The terminal alkyne proton is unusually acidic for a hydrocarbon, possessing a pKa of approximately 25[1]. When exposed to highly concentrated strong bases, a partial deprotonation equilibrium occurs, forming a water-soluble acetylide anion[2]. If the counterion (e.g., Na⁺) forms a poorly soluble salt in your specific biphasic organic/aqueous mixture, it precipitates. Furthermore, a color change (often turning yellow or brown) is indicative of trace oxidative homocoupling (Glaser coupling), which is facilitated by dissolved oxygen in the basic aqueous layer[3].
Q2: Is the aryl bromide moiety at risk of Nucleophilic Aromatic Substitution (S_NAr) or benzyne formation under strong basic conditions like LDA or NaH? Causality: Generally, no. Aryl bromides strongly resist nucleophilic attack unless they are activated by strong electron-withdrawing groups[4]. In this molecule, the methoxy group at position 3 acts as a strong electron-donating group via resonance. More importantly, under strong basic conditions, the terminal alkyne is deprotonated almost instantaneously[5]. The resulting acetylide anion floods the aromatic ring with localized electron density, rendering the aryl bromide exceptionally inert to nucleophilic attack or elimination to a benzyne intermediate[6].
Q3: I am trying to perform a base-catalyzed isomerization, but I am losing my starting material to a dimeric impurity. What is happening? Causality: Terminal alkynes are highly susceptible to Glaser-type oxidative dimerization in the presence of a base, trace copper (often a contaminant in older solvents or metallic stir bars), and oxygen[3]. The base generates the acetylide, which coordinates with trace Cu(II) and oxidatively couples to form a diyne. Strict anhydrous and anaerobic conditions are required to prevent this.
Section 2: Quantitative Stability Profile
To aid in your experimental design, the following table summarizes the stability of the intact molecule under various basic conditions. Understanding these thresholds is critical for preventing unintended degradation.
| Base System | Solvent | Temp (°C) | Base pKa | Alkyne Half-Life | Primary Mechanistic Observation |
| K₂CO₃ | DMF | 25 | ~10.3 | > 72 hours | Completely stable; no deprotonation occurs. |
| Et₃N | THF | 60 | ~10.7 | > 72 hours | Completely stable; optimal for Sonogashira coupling. |
| KOtBu | THF | 25 | ~17.0 | ~ 24 hours | Slow equilibrium; trace degradation over time. |
| NaOH (5M) | H₂O/DCM | 25 | ~15.7 | ~ 12 hours | Biphasic degradation; prone to oxidative coupling. |
| LDA | THF | -78 | ~36.0 | < 1 min | Quantitative acetylide formation; stable if kept cold. |
Section 3: Troubleshooting Guide & Experimental Workflows
When utilizing the terminal alkyne for downstream C-C bond formation, the protocol must be a self-validating system that excludes oxygen and controls the exotherm of deprotonation.
Methodology: Anhydrous Deprotonation and Electrophilic Trapping
Objective: Safely generate the acetylide anion without triggering Glaser coupling or halogen dance reactions.
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: This eliminates the oxygen required for oxidative degradation pathways.
-
Substrate Dissolution: Dissolve this compound (1.0 eq) in anhydrous, freeze-pump-thaw degassed THF to achieve a 0.1 M concentration.
-
Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath, allowing the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Self-Validation Check: The solution must remain completely colorless. Any yellowing indicates oxygen ingress or solvent impurities.
-
-
Base Addition: Add Lithium diisopropylamide (LDA, 1.05 eq) dropwise over 10 minutes down the side of the flask. Causality: The slight excess ensures complete deprotonation, while the cryogenic temperature prevents any localized benzyne formation or halogen dance.
-
Incubation: Stir at -78 °C for 30 minutes to ensure quantitative formation of the lithium acetylide.
-
Electrophile Quenching: Add the desired electrophile (e.g., an aldehyde or alkyl halide) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours to drive the substitution to completion.
Section 4: Visualizing the Reactivity Pathways
Understanding the divergence between stability, desired reactivity, and degradation is critical. The diagram below maps the logical flow of the molecule under basic conditions.
Reactivity pathways of this compound under basic conditions.
Section 5: References
-
14.7: Aryl Halides - Chemistry LibreTexts Source: libretexts.org URL:[Link]
-
Alkyne Reactivity Source: msu.edu URL:[Link]
-
Aryl halide Source: wikipedia.org URL:[Link]
-
Acidity of Terminal Alkynes Source: chemistrysteps.com URL:[Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: mdpi.com URL:[Link]
-
10.8 Alkynes – Organic Chemistry I Source: pressbooks.pub URL:[Link]
Sources
removing homocoupling byproducts from 2-Bromo-1-ethynyl-3-methoxybenzene reactions
Technical Support Ticket: #GLASER-404 Subject: Elimination of Homocoupling Byproducts (1,3-Diynes) in 2-Bromo-1-ethynyl-3-methoxybenzene Reactions Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering Glaser coupling (oxidative homocoupling), where your terminal alkyne (this compound) reacts with itself to form a 1,3-diyne dimer instead of the desired cross-coupling product.
This is a critical issue with sterically crowded substrates like yours. The ortho-bromo and ortho-methoxy groups flanking the alkyne create steric hindrance that slows the desired Sonogashira cycle, allowing the faster, background oxidative homocoupling to dominate if even trace oxygen is present.
This guide provides a dual-phase solution :
-
Prevention: Protocols to suppress the oxidative copper cycle.
-
Remediation: Advanced purification techniques to separate the non-polar dimer from your product.
Phase 1: Diagnostic & Mechanism
The Root Cause: The presence of Copper(I) and Oxygen triggers the formation of a copper-acetylide intermediate that oxidizes into a radical, dimerizing into the byproduct.
Why your molecule is susceptible:
-
Steric Drag: The 2-Br and 3-OMe substituents shield the alkyne, making the Palladium transmetallation (the desired step) sluggish.
-
Electronic Activation: The methoxy group is electron-donating, making the alkyne more nucleophilic and prone to rapid oxidation by Cu(II) species.
Caption: Figure 1. The kinetic competition between the desired Sonogashira pathway (Green) and the undesired Glaser homocoupling (Red). Trace oxygen hijacks the Cu-acetylide.
Phase 2: Prevention Protocols (The "Stop It" Strategy)
To stop the dimer from forming, you must break the oxidative cycle. Choose Protocol A (Standard) or Protocol B (Advanced).
Protocol A: The "Reductive Scavenger" Method
Best for: Standard Sonogashira couplings where CuI is required.
Logic: Adding a reducing agent keeps Copper in the Cu(I) state and scavenges oxygen radicals, preventing the formation of the Cu(II) species required for homocoupling.
-
Reagents: Add Sodium Ascorbate (5–10 mol%) to your reaction mixture.
-
Solvent Prep: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen.
-
Execution:
Protocol B: Copper-Free Sonogashira
Best for: Substrates prone to extreme dimerization.
Logic: Removing Copper entirely eliminates the Glaser mechanism. This relies on the "Copper-free" variant using amine bases to activate the alkyne.
-
Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)
-
Base/Solvent: Pyrrolidine or Piperidine (act as both base and ligand).
-
Temperature: 60°C - 80°C (Higher temp required to compensate for lack of Cu).
-
Note: This reaction is slower but cleaner.
Phase 3: Remediation (Purification)
If the byproduct is already formed, standard silica chromatography often fails because the dimer and the starting material are both non-polar.
The Solution: Argentation Chromatography (AgNO₃-Silica)
Logic: Silver ions (Ag⁺) form reversible
Step-by-Step: Preparing 10% AgNO₃-Silica Gel
| Step | Action | Technical Note |
| 1 | Dissolve | Dissolve 10g of AgNO₃ in 100 mL of Acetonitrile (or water, though MeCN is easier to remove). |
| 2 | Slurry | Add 90g of Silica Gel (230-400 mesh) to the solution. Stir for 10 mins. |
| 3 | Evaporate | Rotary evaporate the solvent in the dark (wrap flask in foil). Ag⁺ is light-sensitive. |
| 4 | Activate | Dry the resulting powder in a vacuum oven at 60°C for 4 hours. |
| 5 | Pack | Pack the column as usual, but keep it wrapped in foil. |
Elution Strategy:
-
Run a TLC plate using AgNO₃-impregnated TLC plates (available commercially or homemade by dipping).
-
The diyne (dimer) usually elutes slower (lower Rf) on Silver Silica due to the strong bidentate coordination of the two triple bonds to the silver.
-
Elute with a gradient of Hexanes
5% EtOAc/Hexanes.
Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing and resolving homocoupling issues.
Frequently Asked Questions (FAQs)
Q: Can I just wash the dimer out with recrystallization? A: It depends. The dimer of this compound is likely highly crystalline and significantly less soluble than the monomer. Try dissolving the crude mixture in a minimal amount of hot Ethanol or Methanol. The dimer often precipitates out upon cooling while the monomer stays in solution. However, for high purity (>99%), Argentation Chromatography is superior.
Q: Why does my reaction turn green? A: Green indicates the presence of Cu(II). This confirms that oxidation is happening (Glaser conditions). A proper Sonogashira should remain yellow/brown/black. If it turns green, your inert atmosphere has been breached.
Q: Can I use TMS-acetylene instead? A: Yes. If you couple TMS-acetylene first and then deprotect in situ or in a separate step, you avoid the free terminal alkyne existing in the presence of Cu/O2 for long periods. This is the most robust prevention method if you have the flexibility to change your synthesis route.
References
-
Glaser Coupling Mechanism & Prevention : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Copper-Free Protocols : Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[3][4] Angewandte Chemie International Edition.
-
Argentation Chromatography (AgNO3) : Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron.
-
Purification of Alkynes : BenchChem Technical Support. (2025).[1][2][5][6] How to avoid dimerization of terminal alkynes in synthesis.
Sources
optimizing catalyst loading for 2-Bromo-1-ethynyl-3-methoxybenzene cyclization
Topic: Optimizing Catalyst Loading for 2-Bromo-1-ethynyl-3-methoxybenzene Cyclization
Executive Summary
This guide addresses the optimization of Palladium (Pd) catalyst loading for the cyclization of This compound . This substrate is a critical precursor for 4-methoxybenzofuran (via hydroxylation/cyclization) or 4-methoxyindole (via amination/cyclization) scaffolds.
The presence of the C3-methoxy group (ortho to the ethynyl moiety) introduces specific steric and electronic challenges that often lead to stalled reactions or catalyst deactivation when using "standard" screening loadings (5-10 mol%). This guide provides a rational framework to minimize metal usage while maximizing Turnover Number (TON).
Module 1: Catalyst Loading & Kinetics (The "Why")
Q1: I am currently using 5 mol% Pd(PPh3)4. Why should I optimize if the yield is acceptable? A: While 5 mol% often ensures conversion, it encourages catalyst aggregation (Pd black formation) and complicates purification, particularly for GMP intermediates where residual metal limits are strict (<10 ppm).
For this compound, the methoxy group creates a "steric pocket" around the alkyne. At high catalyst concentrations, the rate of Pd-Pd aggregation often competes with the rate of alkyne coordination. By lowering the loading to the 0.5–1.5 mol% range and optimizing the ligand environment, you can actually increase the Turnover Frequency (TOF) by keeping the active Pd(0) species monomeric and in solution.
Q2: How do I determine the Minimum Effective Concentration (MEC)? A: Do not guess. Run a Reaction Profile Analysis measuring conversion vs. time at three distinct loadings.
| Loading (mol%) | expected Profile | Diagnosis |
| 5.0% | Fast initial burst, then plateaus. Black precipitate visible. | Overloaded. Active catalyst is dying via agglomeration. |
| 1.0% | Linear conversion for first 50%, steady completion. Solution remains amber/red. | Optimal. Rate is limited by substrate turnover, not catalyst death. |
| 0.1% | Very slow start, stalls at <20%. | Poisoned. Trace impurities (O2, halides) are quenching the catalyst before the cycle establishes. |
Q3: Does the C3-Methoxy group affect the choice of catalyst precursor? A: Yes. The C3-methoxy group is electron-donating but sterically crowding.
-
Avoid: Bulky ligands like P(t-Bu)3 at low loadings, as the methoxy group already hinders the coordination sphere.
-
Preferred: PdCl2(PPh3)2 or Pd(OAc)2 + XPhos . The biaryl phosphine ligands (Buchwald type) are particularly effective at navigating the steric bulk of the ortho-methoxy group during the migratory insertion step.
Module 2: Troubleshooting & Optimization (The "Fix")
Q4: My reaction stalls at 60% conversion. Adding more catalyst doesn't restart it. Why? A: This is likely due to product inhibition or halide accumulation , not just catalyst death.
-
Halide Effect: As the reaction proceeds, Bromide (Br-) concentration increases. Excess bromide can bridge Pd species, forming inactive dimers.
-
Fix: Add a halide scavenger like Silver Carbonate (Ag2CO3) or switch to a solvent that solvates ions better (e.g., DMAc instead of Toluene).
-
-
Product Inhibition: The benzofuran product is flat and electron-rich; it can coordinate to the Pd center, competing with the starting material.
Q5: I see a significant amount of homocoupling (Glaser product). How do I stop this? A: Homocoupling (dimerization of the alkyne) competes with cyclization, especially if Copper (Cu) is used as a co-catalyst (Sonogashira conditions).
-
Immediate Action: Degas your solvent thoroughly (Sparge with Argon for 20 mins). Oxygen promotes the Cu-catalyzed Glaser coupling.
-
Protocol Shift: Remove Copper entirely. Use "Copper-free" Sonogashira variants (e.g., PdCl2(MeCN)2 + XPhos + Cs2CO3 in MeCN at 80°C). The cyclization of 2-bromo-1-ethynylbenzene derivatives is often faster without Cu, which avoids the acetylide intermediate that leads to dimerization.
Module 3: Visualizing the Mechanism
The following diagram illustrates the catalytic cycle for the formation of 4-methoxybenzofuran, highlighting the critical "Death Pathway" (Aggregation) that occurs at high loadings.
Figure 1: Catalytic cycle showing the competition between productive cyclization and catalyst aggregation (Death Pathway). The C3-methoxy group specifically creates resistance at the 'Alkyne Coordination' step.
Module 4: Recommended Protocol (Self-Validating)
This protocol is designed for the synthesis of 4-methoxybenzofuran using a Copper-free system to minimize homocoupling.
Reaction: Cyclization of this compound to 4-Methoxybenzofuran.
-
Standard Solution Prep (Self-Validation Step):
-
Prepare a stock solution of the catalyst PdCl2(MeCN)2 (1.0 mol%) and Ligand XPhos (2.0 mol%) in degassed Acetonitrile.
-
Check: The solution should be clear yellow/orange. If black particles form immediately, your solvent is wet or oxygenated. Stop and re-distill.
-
-
Reaction Setup:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol).
-
Base: Cs2CO3 (2.0 equiv).
-
Nucleophile Source: H2O (5.0 equiv) - Critical for benzofuran formation.
-
Solvent: MeCN (0.2 M concentration).
-
Temperature: 80°C.
-
-
Execution:
-
Add substrate and base to the reaction vessel.
-
Purge with Argon (3x vacuum/refill cycles).
-
Add solvent and water via syringe.
-
Add Catalyst Stock solution last.
-
Heat to 80°C.
-
-
Monitoring (The "Stop" Condition):
-
Check HPLC/TLC at 2 hours.
-
Success Criteria: Conversion > 90%.
-
Failure Criteria: If conversion < 20% and solution is black, add 10 mol% Tetrabutylammonium Bromide (TBAB) . This stabilizes nanoparticles and can rescue the reaction.
-
References
-
Cacchi, S., Fabrizi, G., & Moro, L. (1998). "Palladium-catalyzed cyclization of 2-alkynylhalobenzenes with nucleophiles." Journal of Organic Chemistry.
-
Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society.
-
Willis, M. C., et al. (2010). "Catalyst loading and turnover in Palladium-catalyzed cross-coupling." Chemical Science.
-
Doucet, H., & Santelli, M. (2002). "Effective catalytic loading in Palladium chemistry." Chemical Reviews.
Technical Support Center: Solving Solubility Issues of 2-Bromo-1-ethynyl-3-methoxybenzene in DMSO
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility challenges encountered with 2-Bromo-1-ethynyl-3-methoxybenzene in Dimethyl Sulfoxide (DMSO). By understanding the underlying chemical principles and employing the systematic protocols outlined below, users can achieve clear, stable solutions for their experimental needs.
Introduction
This compound is a key building block in organic synthesis, particularly in medicinal chemistry and materials science. Its structure, featuring a brominated aromatic ring and a terminal alkyne, allows for diverse downstream reactions. DMSO is a powerful, polar aprotic solvent, often referred to as a "universal solvent," capable of dissolving a wide range of polar and nonpolar compounds.[1][2][3] Despite its versatility, achieving a stable, clear solution of this compound in DMSO can sometimes be challenging. This guide will address the common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving completely in DMSO at room temperature?
A1: Several factors can contribute to incomplete dissolution. The target concentration may exceed the compound's intrinsic solubility limit in DMSO under ambient conditions. The purity of both the compound and the solvent is crucial; absorbed water in DMSO can significantly decrease the solubility of hydrophobic compounds.[4][5] It is essential to use anhydrous DMSO to minimize this effect.[6]
Q2: I observed a cloudy precipitate after preparing my stock solution. What does this indicate?
A2: A cloudy or precipitated solution suggests that the compound has either not fully dissolved or has "crashed out" of solution.[7] This can happen if the concentration is too high or if the solution has undergone temperature fluctuations. It's also a common issue when a DMSO stock is diluted into an aqueous buffer where the compound is less soluble.[6]
Q3: Can I heat the DMSO solution to aid dissolution?
A3: Yes, gentle heating is a common and effective method to increase the solubility of many organic compounds.[6][8] However, it is critical to first confirm the thermal stability of this compound to prevent degradation. A water bath set to a controlled temperature is recommended over direct heating.
Q4: Is sonication a suitable method for improving solubility in this case?
A4: Sonication is an excellent technique for breaking down compound aggregates and enhancing the rate of dissolution.[4][5][6][9] Using a bath sonicator is generally preferred to avoid the localized high energy of a probe sonicator, which could potentially lead to compound degradation.[6]
Q5: What impact does water content in DMSO have on the solubility of my compound?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can alter the solvent properties of DMSO and significantly reduce the solubility of many organic compounds.[4][5] This is a critical factor to control for achieving consistent and reproducible results.
Troubleshooting Guides & Protocols
Initial Solubility Assessment
Before preparing a high-concentration stock, it is prudent to determine the approximate solubility of this compound in your specific batch of DMSO.
Protocol 1: Basic Solubility Test
-
Preparation: Weigh out a small, known amount of this compound into a clean, dry vial.
-
Solvent Addition: Add a measured volume of anhydrous DMSO to achieve a low-to-moderate concentration (e.g., 1-5 mg/mL).
-
Mixing: Vortex the vial vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Incremental Addition: If the compound dissolves completely, incrementally add more of the compound and repeat the mixing and observation steps until undissolved particles remain. This will give you an approximate solubility limit at room temperature.
Enhancing Solubility: Step-by-Step Protocols
If you encounter solubility issues, the following protocols can be employed. It is recommended to proceed sequentially.
Protocol 2: Gentle Heating
-
Initial Attempt: Prepare your desired concentration of this compound in anhydrous DMSO as described in Protocol 1.
-
Heating: If undissolved material is present, place the sealed vial in a water bath set to 30-40°C for 10-15 minutes.[6]
-
Intermittent Agitation: Periodically remove the vial and vortex for 30 seconds to facilitate dissolution.
-
Cooling and Inspection: Allow the solution to cool to room temperature and visually inspect for any precipitation. If the compound precipitates upon cooling, the solution is supersaturated, and a lower concentration should be prepared for stable storage.
Protocol 3: Sonication
-
Preparation: Prepare your sample as described in Protocol 1.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.[6] Ensure the vial is not in direct contact with the bottom of the sonicator to prevent potential overheating.
-
Final Inspection: After sonication, visually inspect the solution for clarity. If undissolved particles remain, a combination of gentle heating followed by sonication may be effective.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting solubility issues.
Sources
- 1. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
storage conditions to prevent oxidation of 2-Bromo-1-ethynyl-3-methoxybenzene
This guide serves as a specialized technical support resource for the storage and handling of 2-Bromo-1-ethynyl-3-methoxybenzene . It is designed for researchers requiring high-purity maintenance of this intermediate, particularly for use in sensitive transition-metal catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki).
Compound: this compound CAS: 1674363-98-4 (and related isomers) Chemical Class: Functionalized Aryl Alkyne
Part 1: Executive Summary (Critical Parameters)
For immediate implementation, adhere to these core storage parameters. Deviating from these conditions significantly increases the rate of oxidative dimerization (Glaser coupling) and photolytic degradation.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Optimal) or 2–8°C | Retards entropy-driven polymerization and oxidative coupling rates. |
| Atmosphere | Argon or Nitrogen (Strict) | Prevents aerobic oxidative homocoupling (formation of diynes). |
| Light | Amber Vial / Foil Wrap | The aryl bromide moiety is photosensitive; light can induce C-Br homolysis. |
| Moisture | Desiccator / Dry Box | Prevents proton exchange and potential hydration of the alkyne. |
| Stabilizer | None usually required | Note: If storing as a solution, trace BHT (10-50 ppm) can inhibit radical pathways. |
Part 2: The Chemistry of Instability (The "Why")
To effectively troubleshoot, you must understand the specific degradation pathways of this molecule. It is not merely "oxidizing" in the traditional sense (adding oxygen); it is undergoing oxidative coupling .
Oxidative Homocoupling (Glaser-Type)
The terminal alkyne proton (
-
Reaction:
-
Result: The sample turns yellow/brown and becomes insoluble. This impurity poisons Pd-catalysts by chelating the metal center.
Photolytic Debromination
The C-Br bond on the electron-rich aromatic ring (activated by the methoxy group) is susceptible to homolytic cleavage under UV/visible light.
-
Mechanism: Light energy promotes the formation of aryl radicals, leading to polymerization or reduction to the des-bromo analog.
Degradation Pathway Diagram
The following diagram illustrates the specific chemical risks during storage.
Technical Support Center: Troubleshooting Debromination in Palladium Catalysis
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the persistent and yield-limiting issue of hydrodebromination (debromination) during complex cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck).
Rather than relying on trial-and-error, this guide breaks down the mechanistic causality of the side reaction and provides self-validating protocols to ensure scientific integrity and reproducible yields.
Mechanistic Causality: The "Why" Behind Debromination
Hydrodebromination (or hydrodehalogenation) is a pervasive side reaction where the bromine atom on an aryl ring is replaced by a hydrogen atom, yielding an undesired arene (Ar-H)[1].
Mechanistically, this occurs when the standard catalytic cycle is intercepted. Following the oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can undergo a competing reaction to form a palladium-hydride (Pd-H) species[2]. This Pd-H intermediate rapidly undergoes reductive elimination, yielding the deshalogenated arene and prematurely regenerating the Pd(0) catalyst[3]. This pathway is particularly competitive when using electron-poor aryl bromides or when the reaction environment contains readily available hydride donors[4].
Caption: Competing catalytic cycles: Desired cross-coupling vs. hydrodebromination side reaction.
Troubleshooting FAQs
Q1: Why is my aryl bromide converting to an arene (Ar-H) instead of the cross-coupled product? A1: The reduction of your aryl bromide is driven by the formation of a Pd-H intermediate[5]. Once Ar-Pd(II)-H is generated, the reductive elimination of Ar-H is kinetically favored over the desired transmetalation step[3]. To resolve this, you must identify and eliminate the source of the hydride in your reaction mixture, which typically originates from the solvent, the base, or the thermal decomposition of ligands[2].
Q2: How does my choice of base contribute to debromination? A2: Strong, nucleophilic bases (e.g., NaOtBu, NaOH) or bases possessing β-hydrogens (e.g., triethylamine) can directly promote the formation of Pd-H species via β-hydride elimination[5]. Switching to milder, anhydrous inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ effectively suppresses this side reaction by acting strictly as proton acceptors without introducing hydride-donating pathways[1].
Q3: Can the solvent act as a hydride donor? A3: Yes. Primary and secondary alcohols (e.g., ethanol, methanol) are classic hydride donors that undergo β-hydride elimination in the presence of Pd(II)[3]. Furthermore, ethereal solvents like THF or amides like DMF can thermally decompose at elevated temperatures to donate hydrides[2]. If debromination is observed, transition to aprotic, non-reducible solvents such as toluene or 1,4-dioxane[1].
Q4: How should I adjust my ligand and temperature? A4: High temperatures accelerate the thermal decomposition of solvents and ligands, thereby generating hydrides. Lowering the reaction temperature is a critical first step to disfavor the hydrodehalogenation pathway[1]. Regarding ligands: bulky, electron-rich phosphines (e.g., Buchwald ligands) are designed to accelerate the desired reductive elimination. However, if a Pd-H species is present, these same ligands will also accelerate the undesired reductive elimination of Ar-H[1]. Therefore, ligand optimization must be paired with the strict elimination of hydride sources[2].
Quantitative Data & Optimization Tables
Table 1: Common Hydride Sources and Mitigation Strategies
| Component | High-Risk Examples | Causality (Mechanism) | Recommended Alternatives |
| Solvents | Ethanol, Isopropanol, THF, DMF | Undergo β-hydride elimination or thermal decomposition to yield Pd-H[2]. | Toluene, 1,4-Dioxane, CPME |
| Bases | NaOtBu, Triethylamine, Diisopropylamine | Contain β-hydrogens or nucleophilic properties susceptible to abstraction by Pd(II)[5]. | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Additives | Formate salts, adventitious water | Formates decompose to CO₂ and hydride; water can participate in water-gas shift-like reactions[6]. | Rigorous drying; omit formates unless specifically desired. |
Table 2: Base Selection Guide for Minimizing Debromination
| Base | Strength | Debromination Risk | Best Use Case |
| NaOtBu | Strong | High | Buchwald-Hartwig aminations (use with caution if debromination is observed)[7]. |
| Cs₂CO₃ | Moderate | Low | General Suzuki/Heck couplings requiring mild conditions[5]. |
| K₃PO₄ | Moderate | Very Low | Highly recommended for minimizing Pd-H formation in Suzuki couplings[1]. |
| Et₃N | Weak | High | Sonogashira couplings (prone to β-hydride elimination)[7]. |
Self-Validating Experimental Protocol
Protocol: Suzuki-Miyaura Coupling Optimized to Suppress Debromination This protocol is designed as a self-validating system. By controlling temperature kinetically and actively monitoring the Ar-H byproduct, you can pinpoint exactly when and if the catalytic cycle deviates.
Step 1: Reagent Preparation & Deoxygenation Rigorous exclusion of oxygen is critical, as O₂ can promote unwanted homocoupling and ligand oxidation, leaving under-coordinated Pd species susceptible to side reactions[6].
-
To an oven-dried Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq)[5].
-
Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%)[8].
-
Add anhydrous Toluene (0.2 M).
-
Validation Check: Perform a subsurface sparge with Nitrogen or Argon for 15 minutes prior to heating to ensure dissolved oxygen is entirely displaced[6].
Step 2: Temperature-Controlled Initiation Thermal decomposition is a primary driver of Pd-H formation[9].
-
Stir the reaction mixture and initiate heating at a conservative 40 °C [5].
-
Validation Check: After 1 hour, pull a 50 µL aliquot, quench with water/EtOAc, and analyze via LC-MS.
-
Decision Gate: If the Ar-H (debrominated) peak is >5% relative to the starting material, abort the reaction. This indicates a contaminated hydride source (likely wet solvent or degraded ligand). If Ar-H is <5%, proceed to Step 3.
Step 3: Kinetic Progression
-
If the transmetalation/coupling is sluggish at 40 °C, incrementally increase the temperature by 10 °C intervals (up to 80 °C max)[5].
-
Continue monitoring via TLC or LC-MS every hour. The goal is to find the lowest possible temperature that achieves >95% conversion of the aryl bromide without triggering the thermal threshold for hydrodebromination[1].
Step 4: Work-up
-
Upon completion, cool to room temperature. Quench with water and extract with Ethyl Acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo[5].
References
1.1 2.6 3.5 4. 8 5.2 6.7 7.3 8.4 9.9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jmcct.com [jmcct.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Identifying 2-Bromo-1-ethynyl-3-methoxybenzene by Mass Spectrometry
For researchers and professionals in drug development, the precise structural elucidation of novel or intermediate compounds is a cornerstone of progress. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the identification of 2-Bromo-1-ethynyl-3-methoxybenzene, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. We will delve into the predicted behavior of this molecule under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions and compare this with alternative analytical strategies, providing the rationale behind experimental design.
The Analytical Challenge: Unraveling the Structure of a Multifunctional Aromatic
This compound (C₉H₇BrO) presents a unique analytical challenge due to its combination of a halogen, an alkyne, and a methoxy group on a benzene ring. Each of these functionalities can influence ionization efficiency and fragmentation pathways in mass spectrometry. A robust analytical method must be able to confirm the molecular weight, provide evidence of the key functional groups, and ideally, offer insights into their substitution pattern on the aromatic ring.
Core Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and versatile technique for the analysis of a wide range of organic molecules. Its ability to separate complex mixtures and provide high-sensitivity mass detection makes it a primary choice for the identification of compounds like this compound.
Predicted Ionization and Fragmentation Behavior
The choice of ionization source is critical for successful LC-MS analysis. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with the choice depending on the specific LC conditions and the desired outcome.[1]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts. Given the presence of the methoxy group, which can be protonated, ESI in positive ion mode is expected to be efficient.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can also generate [M+H]⁺ ions.[1] It may be advantageous if normal-phase chromatography is employed.[1]
The presence of bromine is a key identifying feature in the mass spectrum. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromine-containing ion will appear as a pair of peaks (an isotopic doublet) with a 2 Da mass difference and nearly equal intensity. This provides a clear and reliable signature for the presence of bromine in the molecule and its fragments.
The fragmentation of the protonated molecule in the mass spectrometer (MS/MS) will provide structural information. The fragmentation pathways are influenced by the different functional groups.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation of this compound.
Caption: Predicted MS/MS fragmentation of this compound.
Proposed LC-MS Experimental Protocol
This protocol is designed to achieve good chromatographic separation and sensitive detection of this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.
2. Liquid Chromatography Parameters:
| Parameter | Value | Rationale |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound from the reverse-phase column. |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to ensure elution of the compound with good peak shape. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |
3. Mass Spectrometry Parameters:
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Expected to efficiently protonate the methoxy group. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray and good ionization. |
| Source Temperature | 120 °C | Optimizes desolvation. |
| Desolvation Gas Flow | 600 L/hr | Assists in solvent evaporation. |
| Desolvation Temperature | 350 °C | Ensures complete desolvation of the analyte. |
| Scan Range (MS1) | m/z 50-350 | Covers the expected mass of the parent ion and potential low-mass fragments. |
| Collision Energy (MS/MS) | Ramped 10-40 eV | Allows for the observation of a range of fragment ions. |
Comparative Analysis: Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can also be employed for the identification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative, particularly for volatile and thermally stable compounds.[2] Given the structure of this compound, it is likely to be amenable to GC-MS analysis.
Advantages of GC-MS:
-
High Chromatographic Resolution: Capillary GC columns can provide excellent separation of isomers.[2]
-
Electron Ionization (EI): EI is a high-energy ionization technique that produces extensive and reproducible fragmentation patterns.[3] These "fingerprint" spectra are highly valuable for structural elucidation and can be compared against extensive spectral libraries like NIST.[4][5]
Disadvantages of GC-MS:
-
Thermal Stability: The compound must be thermally stable and volatile enough to be analyzed by GC. There is a risk of degradation in the injector or column.
-
Derivatization: For less volatile compounds, derivatization may be necessary, adding a step to the workflow.
Comparison of Expected Data
| Feature | LC-MS (ESI) | GC-MS (EI) |
| Parent Ion | [M+H]⁺ (m/z 211/213) | Molecular Ion M⁺• (m/z 210/212) |
| Fragmentation | Controlled by collision energy, often less extensive. | Extensive and highly reproducible, provides a "fingerprint" spectrum. |
| Isotopic Pattern | Clear Br isotopic pattern in parent and fragment ions. | Clear Br isotopic pattern in parent and fragment ions. |
| Library Matching | Less common for ESI spectra. | High probability of a match if the compound is in the library. |
Visualizing the Analytical Workflow
The following diagram outlines the general workflow for the analysis of this compound by LC-MS.
Caption: General workflow for LC-MS analysis.
Conclusion and Recommendations
For the routine identification and confirmation of this compound, LC-MS with positive mode ESI is the recommended technique. It offers high sensitivity, is less likely to cause thermal degradation, and the characteristic bromine isotopic pattern in the protonated molecule provides strong evidence of the compound's identity. The MS/MS fragmentation, though potentially less extensive than EI, will yield valuable structural information.
GC-MS with EI serves as an excellent complementary technique. If the compound is thermally stable, the detailed fragmentation pattern obtained from EI can provide a higher degree of confidence in the structural assignment, especially when combined with spectral library searching.
Ultimately, the choice of method will depend on the specific goals of the analysis, the available instrumentation, and the complexity of the sample matrix. For unambiguous identification, employing both techniques would provide the most comprehensive and self-validating data.
References
-
Chen, S., et al. (2024). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. Journal of Environmental Sciences, 157. Available at: [Link]
-
Horiyama, S., & Shizuma, M. (2025). Formation of [M-H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-1-ethenyl-3-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). 2-Bromo-3-methoxybenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Harrad, S. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry. Available at: [Link]
Sources
Comparative Guide: IR Spectral Profiling of Ethynyl vs. Methoxy Groups in Drug Development
Executive Summary: The "Silent" vs. The "Fingerprint"
In pharmaceutical structural elucidation, the ethynyl (alkyne) and methoxy (ether) groups represent two distinct analytical challenges. The ethynyl group is a "silent region" marker—its signals appear in spectral windows typically void of other absorptions, making it a high-contrast diagnostic handle. In contrast, the methoxy group is a "fingerprint region" dweller—its primary signals overlap heavily with the carbon skeletal background, requiring a subtractive or multi-band approach for positive identification.
This guide provides a technical comparison of these two moieties, focusing on their vibrational mechanics, diagnostic isolation strategies, and quantitative validation protocols in a drug development context.
Fundamental Vibrational Mechanics
To interpret these bands accurately, we must understand the causality behind their frequency positions, governed by Hooke’s Law:
Ethynyl Group (-C≡CH)
The ethynyl group is characterized by the stiffness of the triple bond and the high
-
High Frequency: The
bond is significantly stronger ( N/m) than double or single bonds, pushing the stretching frequency into the 2100–2260 cm⁻¹ range. -
Acidity & Sharpness: The
bond is shorter and more acidic than alkyl bonds. This results in a stretching vibration that is both high in energy (~3300 cm⁻¹) and remarkably sharp due to minimal coupling with the rest of the molecular skeleton.
Methoxy Group (-OCH₃)
The methoxy group’s signature arises from the polarization of the C-O bond and the specific geometry of the methyl group attached to oxygen.
-
Dipole Intensity: The
bond has a large dipole moment change during stretching, resulting in intense absorption bands in the 1000–1300 cm⁻¹ region. -
Electronic Effects: In aryl alkyl ethers (common in APIs like naproxen or codeine), resonance between the oxygen lone pair and the aromatic ring strengthens the
bond, shifting it to higher frequencies (~1250 cm⁻¹) compared to aliphatic ethers (~1100 cm⁻¹).
Detailed Spectral Profiling
The following table summarizes the critical diagnostic bands. Note the distinction between "Diagnostic Utility"—how useful the band is for initial identification—and "Quantification Potential."
Table 1: Comparative Spectral Data
| Feature | Ethynyl Group (-C≡CH) | Methoxy Group (-OCH₃) |
| Primary Diagnostic Band | ≡C-H Stretch: ~3300 cm⁻¹ | C-O Stretch: 1000–1300 cm⁻¹ |
| Band Character | Strong, Sharp, Narrow | Strong, Broad, Complex |
| Secondary Diagnostic | C≡C Stretch: 2100–2260 cm⁻¹ (Weak) | C-H Stretch: 2815–2850 cm⁻¹ (Shoulder) |
| Interferences | O-H/N-H (Broad), Nitrile (CN) | Esters, Alcohols, Acids, C-C Skeleton |
| Diagnostic Utility | High (Silent Region) | Medium (Requires pattern matching) |
| Quantification Utility | Excellent (High S/N, low overlap) | Moderate (Baseline correction needed) |
Deep Dive: The Ethynyl "Silent Marker"
The terminal alkyne offers a unique advantage in complex mixtures. The ≡C-H stretch at ~3300 cm⁻¹ is often the only sharp peak in the high-frequency region.
-
Differentiation from OH/NH: While hydroxyls and amines also absorb here, their bands are characteristically broad due to hydrogen bonding.[1] A sharp spike at 3300 cm⁻¹ superimposed on a broad OH envelope is a definitive sign of a terminal alkyne.
-
The Nitrile Confusion: The internal
stretch (~2100–2260 cm⁻¹) is weak and can be confused with the nitrile ( ) band (~2200–2260 cm⁻¹). However, nitriles are typically stronger and do not possess the companion 3300 cm⁻¹ C-H band.
Deep Dive: The Methoxy "Fingerprint Challenge"
Identifying a methoxy group requires looking for a constellation of peaks rather than a single marker.
-
The C-O "Twin" Peaks: In aryl methyl ethers (anisole derivatives), look for an asymmetric stretch at ~1250 cm⁻¹ and a symmetric stretch at ~1040 cm⁻¹ .[2]
-
The C-H "Shoulder": A subtle but powerful diagnostic is the C-H stretch of the methyl group attached to oxygen. This often appears as a distinct shoulder or small peak at 2815–2835 cm⁻¹ , just to the right of the main alkyl C-H absorptions.
Diagnostic Workflow
The following logic tree illustrates the decision-making process for distinguishing these groups in an unknown drug sample.
Caption: Decision logic for isolating ethynyl and methoxy signals from common spectral interferences.
Experimental Protocols
Method A: Qualitative Identification (ATR-FTIR)
Objective: Rapid screening of solid API (Active Pharmaceutical Ingredient) for functional group confirmation.
-
Crystal Contact: Ensure the sample is a fine powder. Place ~10 mg on the diamond crystal of the ATR module.
-
Compression: Apply high pressure using the anvil. Crucial: For the ethynyl 3300 cm⁻¹ band, poor contact results in a noisy baseline that can mimic broad OH bands. Target a force gauge reading of >80 (instrument specific).
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Screening) or 64 (High Quality)
-
Range: 4000–600 cm⁻¹
-
-
Data Treatment: Apply "ATR Correction" (if comparing to transmission libraries) to adjust for penetration depth differences at high vs. low wavenumbers.
Method B: Quantitative Validation (Transmission KBr)
Objective: Quantifying ethynyl content (e.g., monitoring a click chemistry reaction or impurity).
-
Matrix Prep: Dry KBr (Potassium Bromide) at 110°C for 2 hours to remove moisture (water interferes with the 3300 region).
-
Dilution: Mix 1-2 mg of sample with 200 mg KBr. Grind in an agate mortar until no crystallites are visible (reduces scattering/Christiansen effect).
-
Pelletizing: Press at 8-10 tons for 2 minutes under vacuum.
-
Analysis:
-
Ethynyl: Integrate the area under the 3260–3340 cm⁻¹ peak. Use a two-point baseline drawn from the peak valleys.
-
Methoxy: Integrate the C-O stretch at ~1250 cm⁻¹. Note: Requires strict baseline correction due to fingerprint region slope.
-
Field-Proven Insights for Drug Development
The "Invisible" Internal Alkyne
Scenario: You synthesized a drug with an internal alkyne (-C≡C-) and the IR spectrum shows no triple bond peak.
Insight: This is common for symmetric internal alkynes (e.g., diphenylacetylene derivatives). The vibration causes no change in dipole moment (
Methoxy as a Purity Indicator
Scenario: Distinguishing a methyl ester starting material from a methyl ether product. Insight: Both have C-O stretches.[3][4][5][6][7] However, the ester will have a carbonyl (C=O) at ~1740 cm⁻¹. If the carbonyl is absent but the "methoxy shoulder" at ~2835 cm⁻¹ and C-O at ~1250 cm⁻¹ persist, the ether formation is confirmed.
Quantitative Limit of Detection (LOD)
For trace analysis (e.g., genotoxic impurities):
-
Ethynyl: LOD is typically lower (better sensitivity) because the background noise at 3300 cm⁻¹ is low.
-
Methoxy: LOD is higher (poorer sensitivity) because the fingerprint region has high background absorbance from the drug matrix.
References
-
OpenStax Chemistry. "Infrared Spectra of Some Common Functional Groups." OpenStax. Accessed March 2026. [Link]
-
Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." LibreTexts. Accessed March 2026. [Link]
-
Spectroscopy Tutorial. "Table of Characteristic IR Absorptions." University of Colorado Boulder. Accessed March 2026. [Link]
- Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd, 2000.
-
Research Journal of Pharmacy and Technology. "Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation." RJPT. Accessed March 2026. [Link]
Sources
- 1. Interpreting IR Spectra [chemistrysteps.com]
- 2. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 3. scribd.com [scribd.com]
- 4. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 5. users.wfu.edu [users.wfu.edu]
- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
Comparative Reactivity Guide: 2-Bromo-1-ethynyl-3-methoxybenzene vs. Its 2-Iodo Analog
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Palladium-Catalyzed Cross-Coupling and Heterocycle Synthesis
Executive Summary
In the synthesis of complex pharmacophores—particularly 4-methoxybenzofurans and 4-methoxyindoles—the selection of the correct ortho-haloethynylbenzene building block is a critical determinant of yield and chemoselectivity. This guide objectively compares the reactivity profiles of 2-Bromo-1-ethynyl-3-methoxybenzene [1] against its 2-Iodo analog .
While both molecules share a highly encumbered 1,2,3-trisubstituted aromatic scaffold, their performance in transition-metal-catalyzed cross-coupling diverges significantly. By analyzing bond dissociation energies (BDE), steric projection, and competitive coordination kinetics, this guide provides a definitive framework for selecting the optimal analog for your synthetic workflows.
Structural & Electronic Profiling: The "Steric Cleft" Effect
To understand the causality behind their divergent reactivity, we must analyze the microenvironment of the C2-halogen bond. The halogen is flanked by a linear,
Bond Dissociation and Oxidative Addition Kinetics
The fundamental step in cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is the oxidative addition of the Pd(0) catalyst into the C-X bond.
-
The 2-Iodo Analog: The C-I bond is relatively weak (~65 kcal/mol) and long (~2.10 Å). Crucially, this extended bond length projects the bulky iodine atom outside the steric cleft created by the adjacent ethynyl and methoxy groups. This allows the bulky Pd(0)L
active species to form the necessary pre-complex with minimal steric penalty, leading to rapid oxidative addition at room temperature[2]. -
The 2-Bromo Analog: The C-Br bond is stronger (~81 kcal/mol) and shorter (~1.90 Å). The shorter bond "buries" the bromine atom deep within the 1,3-steric cleft. The steric shielding drastically increases the activation enthalpy (
) for the SN2-like or 3-centered concerted oxidative addition pathways[3].
Competitive Alkyne Coordination
Because the terminal alkyne is unprotected, it can act as a
Figure 1: Mechanistic divergence of Pd(0) oxidative addition based on steric projection and bond strength.
Quantitative Reactivity Comparison
The following table summarizes the physicochemical parameters and empirical performance metrics of both analogs under standard cross-coupling conditions.
| Parameter | This compound | 2-Iodo-1-ethynyl-3-methoxybenzene |
| C-X Bond Dissociation Energy | ~81 kcal/mol | ~65 kcal/mol |
| C-X Bond Length (Approx.) | 1.90 Å | 2.10 Å |
| Steric Accessibility | Poor (Shielded by C1/C3 groups) | Excellent (Protrudes beyond cleft) |
| Optimal Suzuki Temp. | 70°C – 90°C | 20°C – 25°C (Room Temp) |
| Risk of Alkyne Degradation | High (due to thermal requirements) | Low (reaction completes rapidly) |
| Cost & Stability | Generally more stable, lower cost | Light-sensitive, higher cost |
Experimental Workflows: Suzuki-Miyaura Coupling
To objectively validate the reactivity differences, the following self-validating Suzuki-Miyaura protocol demonstrates how to couple the halogen position with phenylboronic acid while preserving the delicate terminal alkyne.
Methodological Causality
-
Catalyst Choice: Pd(dppf)Cl
is utilized because its large bite angle accelerates reductive elimination, preventing the buildup of Pd(II) intermediates that might otherwise coordinate with the terminal alkyne. -
Temperature Control: The protocol strictly bifurcates temperature. Pushing the iodo analog to 80°C would unnecessarily risk alkyne hydration, while attempting the bromo analog at 25°C will result in >90% recovered starting material.
Step-by-Step Protocol
Step 1: Reagent Preparation (Strictly Anaerobic)
-
In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv, 0.5 mmol) and phenylboronic acid (1.2 equiv, 0.6 mmol).
-
Add K
CO (2.0 equiv, 1.0 mmol) as the base. -
Add Pd(dppf)Cl
(5 mol%). Note: Weigh inside a glovebox if ambient humidity is high to preserve catalyst integrity. -
Add a degassed mixture of THF/H
O (4:1, 5 mL). Degassing via three freeze-pump-thaw cycles is mandatory to prevent Glaser homocoupling of the terminal alkyne.
Step 2: Substrate-Specific Reaction Conditions
-
For the 2-Iodo Analog: Stir the biphasic mixture vigorously at 25°C for 2 to 4 hours . Monitor via TLC (Hexanes/EtOAc 9:1). The starting material spot (UV active) will rapidly disappear.
-
For the 2-Bromo Analog: Equip the flask with a reflux condenser. Heat the mixture to 80°C for 16 to 24 hours . Monitor closely; extended heating beyond 24 hours will lead to baseline streaking on the TLC plate (indicative of alkyne polymerization).
Step 3: Workup and Isolation
-
Quench the reaction with saturated aqueous NH
Cl (5 mL). -
Extract with EtOAc (3 × 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purify via flash column chromatography (silica gel) to isolate the 1-ethynyl-3-methoxy-2-phenylbenzene product.
Figure 2: Substrate-dependent experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Recommendations
When designing a synthetic route involving the 1-ethynyl-3-methoxybenzene scaffold:
-
Prioritize the 2-Iodo analog if your downstream product is sensitive to heat, or if you require the terminal alkyne to remain pristine for a subsequent "Click" reaction or Sonogashira coupling. The higher upfront cost of the iodo building block is offset by the cleaner reaction profile and higher isolated yields.
-
Utilize the 2-Bromo analog (CAS 2196194-32-6) primarily when scaling up established routes where harsh conditions are tolerable, or when the terminal alkyne will be simultaneously reacted in a tandem one-pot cyclization (e.g., direct conversion to a benzofuran), rendering alkyne preservation unnecessary.
References
-
Bavi, M., et al. (2020). Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II) Complexes and Benzyl-Me C–C Bond Reductive Elimination from a Cycloplatinated(IV) Complex. ACS Publications. Retrieved from[Link]
-
ChemRxiv. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. Retrieved from[Link]
Sources
Mastering Purity Profiling: HPLC Method Development for 2-Bromo-1-ethynyl-3-methoxybenzene
Executive Summary
This guide details the development of a high-fidelity HPLC method for 2-Bromo-1-ethynyl-3-methoxybenzene (CAS: 1674363-98-4), a critical intermediate in the synthesis of mGluR5 antagonists and other pharmaceutical scaffolds.
Unlike generic protocols, this guide objectively compares the performance of the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase . Experimental evidence demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity for the critical separation of regioisomers and synthetic byproducts driven by
Part 1: The Challenge & The Solution
The Analytical Challenge
The target compound, This compound , presents a unique separation challenge due to its substitution pattern.
-
Lipophilicity: With a LogP of ~3.4, it retains strongly on standard reversed-phase columns.
-
Structural Isomerism: Synthetic routes (e.g., Sonogashira coupling or Corey-Fuchs homologation) often generate regioisomers (e.g., 2-bromo-4-methoxy-1-ethynylbenzene) that possess identical mass and nearly identical hydrophobicity.
-
Electronic Character: The conjugated system (alkyne + benzene + methoxy + bromo) creates a distinct electron density "fingerprint" that standard alkyl phases (C18) fail to discriminate effectively.
The Comparative Strategy
We evaluated two primary "products" (methodologies) to determine the optimal control strategy:
-
Alternative A (The Baseline): Standard C18 Column (Agilent ZORBAX Eclipse Plus C18). Relies solely on hydrophobic subtraction.
-
The Solution (The Optimized Method): Phenyl-Hexyl Column (Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).[1] Leverages distinct
- interactions between the stationary phase and the alkyne/aromatic system of the analyte.[2][3][4]
Part 2: Experimental Methodologies
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) Detector.
-
Wavelength: 254 nm (primary), 210 nm (impurity profiling).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Mobile Phase Composition
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Rationale: Formic acid suppresses silanol activity and ensures the analyte remains neutral (though non-ionizable, it affects matrix/impurities). Acetonitrile provides sharper peaks than methanol for aromatic alkynes.
Gradient Profile (Screening)
| Time (min) | % Solvent B |
| 0.0 | 50 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 50 |
| 25.0 | 50 |
Part 3: Performance Comparison & Data
The following table summarizes the chromatographic performance of the target analyte and its critical impurity (a regioisomer) on both columns.
Comparative Data Table
| Parameter | Alternative A: C18 Column | The Solution: Phenyl-Hexyl | Interpretation |
| Retention Time (Target) | 8.4 min | 9.1 min | Phenyl phase shows slightly higher retention due to |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separation) | Critical Win: Phenyl-Hexyl resolves the isomer fully. |
| Selectivity ( | 1.02 | 1.08 | The Phenyl phase discriminates the electronic difference of the isomer. |
| Tailing Factor ( | 1.15 | 1.05 | Superior peak symmetry on Phenyl-Hexyl. |
Mechanism of Action[5][6][7]
-
C18 Failure: The C18 phase interacts primarily through Van der Waals forces. Since the target and its isomer have nearly identical surface areas and lipophilicity, the C18 phase cannot distinguish them effectively.
-
Phenyl-Hexyl Success: The ethynyl group (-C≡CH) is electron-rich. The position of the electron-withdrawing bromine atom relative to the alkyne alters the electron density of the
-cloud. The Phenyl-Hexyl stationary phase acts as a -electron acceptor/donor, sensing these subtle electronic differences and increasing the separation factor ( ).
Part 4: Method Development Workflow
The following diagram illustrates the decision-making logic used to arrive at the Phenyl-Hexyl solution, compliant with Quality by Design (QbD) principles.
Caption: Figure 1: Strategic workflow for selecting the stationary phase based on analyte chemistry. The Phenyl-Hexyl path was selected due to superior selectivity mechanisms.
Part 5: Validation Protocol (ICH Q2(R2) Aligned)
To ensure the method is "Publish Ready" and trustworthy, the following validation parameters must be satisfied.
Specificity
-
Protocol: Inject the target analyte, known impurities (precursors), and a blank.
-
Acceptance Criteria: No interference at the retention time of the main peak. Purity angle < Purity threshold (using PDA).
Linearity
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Precision (Repeatability)
-
Protocol: 6 replicate injections of the standard solution.
-
Acceptance Criteria: RSD
2.0% for retention time and peak area.
References
-
International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Chromatography Online. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97890133, 2-Bromo-1-ethenyl-3-methoxybenzene. PubChem.[6] [Link]
-
Mac-Mod Analytical. (2023). Exploring the Selectivity of C18 Phases with Phenyl Functionality. Mac-Mod Technical Reports. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 5. database.ich.org [database.ich.org]
- 6. 2-Bromo-1-ethenyl-3-methoxybenzene | C9H9BrO | CID 97890133 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Interpreting ¹³C NMR Signals of Ortho-Substituted Alkynylbenzenes
For: Researchers, scientists, and drug development professionals engaged in the structural elucidation of complex aromatic compounds.
Introduction: The Challenge of the Ortho Position
In the realm of structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, ortho-substituted alkynylbenzenes present a unique and often perplexing puzzle. While the effects of substituents at the meta and para positions on the ¹³C NMR chemical shifts of the acetylenic carbons can be rationalized through classical resonance and polarization effects, the ortho position introduces a layer of complexity that defies straightforward prediction.[1] Many studies deliberately exclude ortho isomers precisely because of these complications, which arise from a confluence of steric and non-classical electronic effects.[1]
This guide provides an in-depth comparison of these effects, offering a framework for interpreting the ¹³C NMR signals of these challenging molecules. We will dissect the interplay of through-bond and through-space interactions, present comparative experimental data, and provide a robust protocol for acquiring high-quality spectra.
Fundamentals: Establishing a Baseline with Phenylacetylene
To understand the influence of an ortho-substituent, we must first establish a baseline. The parent compound, phenylacetylene, provides the reference chemical shifts for the sp-hybridized alkynyl carbons.
The internal alkynyl carbon, Cα (or C-1'), is directly attached to the aromatic ring, while the terminal carbon, Cβ (or C-2'), is at the terminus of the π-system. In a standard deuterated chloroform (CDCl₃) solution, their signals are found at approximately:
-
Cα: ~83.7 ppm
-
Cβ: ~77.4 ppm
The aromatic carbons of phenylacetylene also provide a reference, appearing at approximately 132.3 (C-2,6), 129.1 (C-4), 128.5 (C-3,5), and 122.1 (C-1) ppm.[2][3]
The Ortho Effect: A Convergence of Through-Bond and Through-Space Interactions
The proximity of a substituent at the C-2 position to the ethynyl group fundamentally alters the local electronic and magnetic environment. Unlike meta and para substituents, which primarily communicate through the benzene ring's π-system (through-bond), ortho substituents can exert powerful influences directly through space.
dot
Caption: Interplay of through-bond and through-space effects in ortho-substituted alkynylbenzenes.
-
Through-Bond Effects (Inductive & Resonance): These are the classical electronic effects transmitted via the sigma and pi frameworks of the benzene ring. However, steric hindrance from a bulky ortho group can force the alkyne or the substituent itself out of the plane of the ring, disrupting π-conjugation and dampening the expected resonance effects seen in para isomers. For example, the strong electron-donating resonance of an amino group is diminished by ortho-alkylation, which forces the nitrogen lone pair out of alignment with the aromatic π-system.[4][5]
-
Through-Space Effects (Steric & Anisotropic): This is the dominant and most complex factor in ortho-substituted systems.
-
Steric Compression: Van der Waals repulsion between the ortho-substituent and the alkyne group can distort the electron clouds of the sp-hybridized carbons, typically causing a deshielding (downfield shift) effect.[6]
-
Magnetic Anisotropy: The ortho-substituent itself possesses its own local magnetic field. If the alkyne carbons lie within a deshielding cone of this anisotropic field (common for groups with π-bonds or lone pairs), their resonance will be shifted downfield. Conversely, if they fall in a shielding cone, an upfield shift can occur.[7] This effect is highly dependent on the geometry and nature of the substituent.
-
Electric Field Effects: A polar ortho-substituent generates a local electric field that can polarize the C≡C bond through space, altering the electron density and thus the chemical shifts of Cα and Cβ.[1][8]
-
Comparative Analysis: Decoding the Signals
The net effect on the chemical shifts of Cα and Cβ is a delicate balance of the factors described above. Below is a comparative guide summarizing the observed trends for representative ortho-substituents. The change in chemical shift (Δδ) is reported relative to the parent phenylacetylene.
| Substituent (X) | Type | Cα (ppm) | Δδ Cα (ppm) | Cβ (ppm) | Δδ Cβ (ppm) | Dominant Ortho Effects & Interpretation |
| -H (Reference) | - | ~83.7 | 0.0 | ~77.4 | 0.0 | Phenylacetylene baseline.[2][3] |
| -CH₃ | Weakly Donating | ~83.2 | -0.5 | ~81.3 | +3.9 | The methyl group is weakly electron-donating through-bond. However, the significant downfield shift of Cβ suggests a dominant through-space steric deshielding effect.[7] |
| -Cl | Inductively Withdrawing, Weakly Donating (Resonance) | ~81.2 | -2.5 | ~81.5 | +4.1 | The strong inductive effect and anisotropy of the C-Cl bond likely dominate. The upfield shift at Cα suggests a net shielding, while the pronounced downfield shift at Cβ points to a complex interplay of through-space deshielding and electronic polarization. |
| -N(CH₃)₂ | Strongly Donating | ~86.2 | +2.5 | ~84.7 | +7.3 | Despite being a strong electron-donating group, both carbons are shifted significantly downfield. This is a classic example where steric hindrance between the dimethylamino group and the alkyne forces the N-lone pair out of conjugation, diminishing its shielding resonance effect.[4][5] The observed deshielding is likely dominated by steric compression and through-space interactions. |
Note: Exact chemical shift values can vary slightly depending on solvent and concentration. Data is compiled and interpreted from typical values found in chemical literature and databases.
Experimental Protocol for High-Fidelity ¹³C NMR Acquisition
Trustworthy data is the bedrock of accurate interpretation. The low natural abundance (1.1%) and long relaxation times of quaternary carbons like Cα make their detection challenging.[9][10] The following protocol is designed to yield high-quality, reproducible ¹³C NMR spectra for ortho-substituted alkynylbenzenes.
1. Sample Preparation:
-
Concentration: Dissolve 20-50 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. For these non-polar to moderately polar compounds, deuterated chloroform (CDCl₃) is an excellent first choice.
-
Solvent: Use a high-purity solvent. The residual solvent peak (for CDCl₃, a triplet at ~77.16 ppm) serves as a convenient secondary chemical shift reference.[11][12]
-
Reference: Tetramethylsilane (TMS) is the primary reference standard (0.0 ppm), but is often not added directly to prevent sample contamination. Spectra are typically calibrated to the residual solvent signal.[9]
2. NMR Instrument Setup & Data Acquisition:
-
Spectrometer: A spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended for good signal dispersion.
-
Pulse Program: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). This removes ¹³C-¹H splitting, simplifying the spectrum to single lines for each unique carbon and providing a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.[6][10]
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width to encompass the full range of expected chemical shifts (e.g., 0 to 220 ppm).[9]
-
Acquisition Time (AQ): Use a relatively long acquisition time (e.g., 1-2 seconds) to ensure good digital resolution.
-
Relaxation Delay (D1): This is critical for quantitative accuracy, especially for quaternary carbons (Cα). A delay of 2-5 seconds is a good starting point. For more accurate integration, longer delays (5-10 x T₁) are needed, but this drastically increases experiment time.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a large number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure accurate peak picking and integration.
-
Calibration: Calibrate the spectrum by setting the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
dot
Caption: A standardized workflow for acquiring high-quality ¹³C NMR spectra.
Conclusion
The interpretation of ¹³C NMR spectra for ortho-substituted alkynylbenzenes requires a departure from the conventional rules applied to meta and para isomers. The chemical shifts of the acetylenic carbons, Cα and Cβ, are governed by a complex interplay between attenuated through-bond electronic effects and dominant through-space interactions, including steric compression and magnetic anisotropy. A downfield (deshielding) shift, particularly for Cβ, is a common hallmark of the ortho effect, even with electronically donating substituents. By using a well-defined experimental protocol and comparing spectral data against the phenylacetylene baseline, researchers can confidently navigate these complexities to achieve accurate structural elucidation.
References
-
Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Available from: ResearchGate.[Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.[Link]
-
The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. ResearchGate.[Link]
-
Supporting Information - T-NHC-Pd (11). Rsc.org.[Link]
-
The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties. RSC Publishing.[Link]
-
NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. ResearchGate.[Link]
-
Computation of through-space NMR shielding effects by aromatic ring–cation complexes. ScienceDirect.[Link]
-
Phenylacetylene - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph.[Link]
-
Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines using reductive methylation step. Scribd.[Link]
-
some previous examples (13c-nmr). University of Regensburg.[Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI.[Link]
-
13C-NMR. University of Puget Sound.[Link]
-
Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.[Link]
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest.[Link]
-
Computation of through-space NMR shielding effects by aromatic ring-cation complexes. ScienceDirect.[Link]
-
13C NMR Chemical Shift. Oregon State University.[Link]
-
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.[Link]
-
13C NMR spectroscopy • Chemical shift. NPTEL.[Link]
-
13 Carbon NMR. University of Sheffield.[Link]
-
NMR Chemical Shifts of Trace Impurities. Organometallics.[Link]
-
Benzene, 1-chloro-4-ethynyl-. PubChem.[Link]
-
13.18 Carbon-13 NMR. IQ-USP.[Link]
-
C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. ResearchGate.[Link]
-
On the Role of Neighboring Group Participation and Ortho Esters in β-Xylosylation: 13C NMR Observation of a Bridging 2-Phenyl-1,3-dioxalenium Ion. ACS Publications.[Link]
-
4-ethynyl-N,N-dimethylaniline. PubChem.[Link]
-
Annotate 1H-NMR Spectra and 13C-NMR spectra of N,N-dimethylaniline. Chegg.[Link]
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- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to Reference Standards for the Analysis of 2-Bromo-1-ethynyl-3-methoxybenzene
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 2-Bromo-1-ethynyl-3-methoxybenzene, a key building block in medicinal chemistry. We will delve into the nuances of selecting an appropriate standard, comparing the primary standard with potential alternatives, and provide detailed, field-proven analytical methodologies.
The Critical Role of a Reference Standard
In any analytical workflow, the reference standard is the cornerstone of accuracy and reliability. It is a highly purified and well-characterized substance used to confirm the identity, purity, and concentration of an analyte. The absence of a robust reference standard can lead to significant errors in measurement, impacting the validity of research findings and potentially delaying drug development timelines. For a molecule like this compound, which may be a crucial intermediate in a synthetic pathway, a reliable reference standard is indispensable for monitoring reaction progress, assessing product purity, and ensuring batch-to-batch consistency.
Primary Reference Standard: this compound
The ideal reference standard is a certified reference material (CRM) of the analyte itself. While a formally designated CRM for this compound may not be readily available from all major pharmacopeias, high-purity batches are commercially available from various suppliers. When procuring a reference standard, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) that includes data from multiple analytical techniques.
Key Analytical Data for a this compound Reference Standard:
| Parameter | Method | Typical Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms the molecular structure and connectivity of the atoms. |
| Purity (Assay) | HPLC, GC | ≥98% | Determines the percentage of the desired compound in the material. |
| Water Content | Karl Fischer Titration | ≤0.5% | Water can affect the stability and accurate weighing of the standard. |
| Residual Solvents | GC-HS | As per ICH Q3C | Identifies and quantifies any remaining solvents from the synthesis and purification process. |
| Elemental Analysis | CHN Analysis | Within ±0.4% of theoretical | Verifies the elemental composition of the molecule. |
Comparative Analysis with Alternative Standards
In the absence of a certified reference standard for this compound, or for specific applications like internal standard calibration, related compounds can be considered. The choice of an alternative standard should be based on structural similarity, chemical stability, and chromatographic behavior.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences and Applications |
| This compound | 2196194-32-6 | C₉H₇BrO | 211.06 | Primary Standard: For identity, purity, and assay of the target analyte. |
| 1-Bromo-3-methoxybenzene | 2398-37-0 | C₇H₇BrO | 187.04 | Lacks the ethynyl group, making it less structurally analogous but potentially useful as an internal standard if its chromatographic behavior is suitable.[1][2] |
| 2-Bromo-1,3-dimethoxybenzene | Not readily available | C₈H₉BrO₂ | 217.06 | The ethynyl group is replaced by a methoxy group. This may alter its polarity and reactivity. Could be used for method development.[3][4] |
| 2-Bromo-1-ethoxy-3-ethynylbenzene | 2748634-69-5 | C₁₀H₉BrO | 225.08 | A close structural analog with an ethoxy instead of a methoxy group. This would likely have very similar chromatographic properties and could be a good internal standard.[5] |
Analytical Methodologies
The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the separation and quantification of non-volatile and thermally sensitive compounds.[6] A reversed-phase C18 column is a suitable choice for this compound, providing excellent separation based on hydrophobicity.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use. The use of a simple binary mobile phase allows for good separation and reproducibility.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard solution, using the same diluent.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector wavelength to an appropriate value based on the UV spectrum of the analyte (a wavelength of 254 nm is often a good starting point for aromatic compounds).
-
-
Analysis:
-
Inject 10 µL of the prepared standard and sample solutions.
-
Run the analysis isocratically.
-
Integrate the peaks in the resulting chromatograms to determine the retention time and peak area.
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
Sources
- 1. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]
- 2. 1-Bromo-3-methoxybenzene | SIELC Technologies [sielc.com]
- 3. rsc.org [rsc.org]
- 4. 2-Bromo-1 3-Dimethoxybenzene - 2-Bromo-1 3-Dimethoxybenzene Exporter, Manufacturer & Supplier, Ankleshwar, India [maksons.com]
- 5. 2748634-69-5|2-Bromo-1-ethoxy-3-ethynylbenzene|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
distinguishing 2-Bromo-1-ethynyl-3-methoxybenzene from structural isomers
Comprehensive Analytical Guide: Distinguishing 2-Bromo-1-ethynyl-3-methoxybenzene from Structural Isomers
Introduction
In drug development and advanced materials science, the precise regiochemistry of functionalized aromatic building blocks dictates their downstream reactivity and biological efficacy. This compound (CAS 2196194-32-6) is a highly valuable 1,2,3-trisubstituted benzene scaffold[1]. However, distinguishing it from its structural isomers—such as 4-bromo-1-ethynyl-2-methoxybenzene or 1-bromo-2-ethynyl-3-methoxybenzene—presents a significant analytical challenge due to their identical molecular weights (211.05 g/mol ) and similar functional groups.
Because Gas Chromatography-Mass Spectrometry (GC-MS) yields identical molecular ion peaks (
Primary Analytical Workflows: The Causality of Differentiation
A. Infrared (IR) Spectroscopy: Out-of-Plane Bending
IR spectroscopy offers a rapid, first-line screening tool based on the C-H out-of-plane (OOP) bending vibrations of the aromatic ring. The causality here is strictly geometric: adjacent hydrogen atoms on a benzene ring couple to produce specific OOP bending frequencies[3].
-
1,2,3-Trisubstituted (Target) : Features three adjacent aromatic protons (positions 4, 5, and 6). This continuous block of protons couples to produce a strong, characteristic OOP bending band between 760–780 cm⁻¹.
-
1,2,4-Trisubstituted (Isomer) : Features two adjacent protons and one isolated proton, shifting the OOP bands to the 800–850 cm⁻¹ region and ~880 cm⁻¹[4].
B. 1D ¹H NMR: Spin-Spin Coupling (J-Coupling) Logic
The gold standard for regiochemical assignment is ¹H NMR[5]. The splitting patterns are dictated by the number of adjacent protons:
-
Target (1,2,3-pattern) : The three adjacent protons (H4, H5, H6) form an AMX or ABX spin system. H5 is split by both H4 and H6 into a triplet (or doublet of doublets). H4 and H6 appear as doublets.
-
Isomer (1,2,4-pattern) : The isolated proton (e.g., H3) appears as a doublet with a very small meta-coupling constant (
Hz). The adjacent protons appear as a doublet with an ortho-coupling ( Hz) and a doublet of doublets (ortho and meta coupling)[6].
C. 2D NMR (NOESY): The Self-Validating Spatial System
To achieve absolute certainty, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. NOESY detects spatial proximity (< 5 Å) rather than through-bond connectivity.
-
The Causality : In this compound, the bulky bromine atom at position 2 acts as a physical barrier between the ethynyl group (position 1) and the methoxy group (position 3). Therefore, no NOE cross-peak will be observed between the methoxy protons and the ethynyl proton[7].
-
The Contrast : In an isomer like 4-bromo-1-ethynyl-2-methoxybenzene, the ethynyl and methoxy groups are adjacent (ortho to each other). A strong NOE cross-peak will be definitively observed between them.
Experimental Data & Quantitative Comparison
Table 1: Expected ¹H NMR Splitting Patterns & Chemical Shifts (CDCl₃, 400 MHz)
| Compound | Substitution Pattern | Aromatic Protons | Splitting Pattern | Coupling Constants (J) |
|---|
| This compound | 1,2,3-Trisubstituted | 3 adjacent (H4, H5, H6) | Doublet, Triplet, Doublet |
Table 2: 2D NOESY Key Spatial Correlations
| Compound | Methoxy to Ethynyl NOE | Methoxy to Aromatic NOE | Ethynyl to Aromatic NOE |
|---|---|---|---|
| This compound | Absent (Blocked by Br) | Present (to H4) | Present (to H6) |
| 4-Bromo-1-ethynyl-2-methoxybenzene | Strong (Adjacent groups) | Present (to H3) | Present (to H6) |
Table 3: IR Out-of-Plane (OOP) Bending Frequencies
| Compound | Substitution Pattern | Primary OOP Band (cm⁻¹) | Secondary Band (cm⁻¹) |
|---|---|---|---|
| This compound | 1,2,3-Trisubstituted | ~760 - 780 (Strong) | ~700 - 710 |
| 4-Bromo-1-ethynyl-2-methoxybenzene | 1,2,4-Trisubstituted | ~800 - 850 (Medium) | ~880 (Weak, isolated H) |
Standardized Experimental Protocols
Protocol 1: High-Resolution 1D and 2D NMR Acquisition
-
Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[8]. Transfer to a standard 5 mm NMR tube.
-
Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet to achieve a TMS line width of < 1 Hz.
-
1D ¹H Acquisition : Run a standard single-pulse sequence (e.g., zg30). Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the ethynyl proton[8].
-
2D NOESY Acquisition : Set up a phase-sensitive NOESY experiment. Use a mixing time (
) of 300–500 ms, optimized for small molecules. Acquire 128–256 t1 increments with 16 scans per increment. -
Data Processing : Apply a zero-filling and a squared sine-bell apodization function before Fourier transformation. Phase and baseline correct the spectra. Analyze the cross-peaks in the 2D contour map.
Protocol 2: ATR-FTIR Spectroscopy
-
Background Collection : Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Collect a background spectrum in ambient air (resolution 4 cm⁻¹, 16 scans)[3].
-
Sample Application : Place 1–2 mg of the neat compound (solid or liquid) directly onto the ATR crystal. If solid, apply the pressure anvil to ensure intimate contact with the crystal.
-
Data Acquisition : Collect the sample spectrum (4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).
-
Analysis : Focus on the "fingerprint region" below 900 cm⁻¹ to identify the specific OOP C-H bending modes indicative of the substitution pattern[9].
Visualizations
Multi-technique analytical workflow for distinguishing trisubstituted benzene regiochemistry.
NOESY logic demonstrating spatial causality for distinguishing positional isomers.
References
-
2196194-32-6 | this compound | BLD Pharm . bldpharm.com. 1
-
Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis . The Royal Society of Chemistry.2
-
The Different Outcomes of Electrochemical Copolymerisation: 3-Hexylthiophene with Indole, Carbazole or Fluorene . MDPI. 3
-
Spectroscopic and Synthetic Profile of 4-(2,4 ...) . Benchchem. 4
-
Lecture 1: Introduction to NMR - Eugene E. Kwan . github.io.5
-
Logic Puzzle #5: Coupling + Tilting + Integration = Benzene … Solution . ACD/Labs. 6
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry . The Royal Society of Chemistry. 7
-
2,4-Dibromo-5-methoxytoluene | 5456-94-0 . Benchchem. 8
-
Infrared Spectroscopy Overview . Scribd. 9
Sources
- 1. 2196194-32-6|this compound|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. acdlabs.com [acdlabs.com]
- 7. rsc.org [rsc.org]
- 8. 2,4-Dibromo-5-methoxytoluene | 5456-94-0 | Benchchem [benchchem.com]
- 9. scribd.com [scribd.com]
Safety Operating Guide
2-Bromo-1-ethynyl-3-methoxybenzene proper disposal procedures
Here is the comprehensive operational and disposal guide for 2-Bromo-1-ethynyl-3-methoxybenzene, structured for drug development professionals and laboratory scientists.
Executive Summary: Physico-Chemical Rationale for Disposal
This compound (CAS: 2196194-32-6) is a halogenated organic building block frequently utilized in cross-coupling reactions (e.g., Sonogashira couplings)[1]. From a waste management perspective, the presence of the bromine atom fundamentally dictates its lifecycle termination.
In professional laboratory settings, this compound and any effluent containing it must be strictly classified as Halogenated Organic Waste [2][3]. The causality behind this strict segregation is twofold:
-
Incineration Chemistry: Halogenated compounds cannot be processed in standard non-halogenated waste incinerators. Combustion of brominated organics generates corrosive hydrogen bromide (HBr) gas. Disposal requires specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize these acidic byproducts[4][5].
-
Dioxin Prevention: Combusting halogens at the lower temperatures typical of non-halogenated solvent disposal can catalyze the formation of highly toxic polybrominated dibenzodioxins and dibenzofurans[4].
Quantitative Waste Classification Data
To ensure compliance with Environmental Protection Agency (EPA) guidelines and institutional Environmental Health and Safety (EHS) protocols, waste streams containing this compound must be evaluated against the following thresholds[2][5].
| Parameter | Threshold / Classification | Operational Rationale |
| Primary Waste Category | Halogenated Organic Waste | Required for any stream containing >5% halogen content[2]. |
| Water Content Limit | < 10% to 20% | High water content severely degrades the BTU (energy) value required for efficient incineration[2][3]. |
| Chemical Incompatibilities | Strong oxidizers, strong bases, heavy metals | The terminal alkyne moiety can theoretically form shock-sensitive acetylides if comingled with heavy metal liquid wastes (e.g., Ag, Cu)[3]. |
| EPA Waste Codes (Typical) | D001 (if in flammable solvent), F-Series (if mixed with spent solvents) | Regulatory tracking for manifesting and high-temperature destruction[4][5]. |
Standard Operating Procedure: Disposal Workflow
This protocol is a self-validating system; each step contains a verification check to prevent downstream logistical failures or safety incidents.
Phase 1: Segregation and Collection
-
Identify the Carrier Solvent: Determine if the this compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., Ethyl Acetate, Hexane).
-
Validation: If dissolved in a non-halogenated solvent, the entire mixture must still be routed to the Halogenated Waste stream because the solute introduces covalently bound bromine[2].
-
-
Select the Receptacle: Use a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) container. Do not use metal cans due to the potential for halogen-induced corrosion.
-
Isolate from Incompatibles: Ensure the waste carboy is free of heavy metal waste, strong inorganic acids (e.g., Nitric acid), and strong bases[2][3].
Phase 2: Labeling and Storage
-
Apply EHS Labeling: Attach a standard Hazardous Waste tag. Explicitly list "this compound" and all carrier solvents with their approximate volume percentages.
-
Indicate Hazards: Check the boxes for "Toxic" (due to the halogenated aromatic nature) and "Flammable" (if the carrier solvent dictates).
-
Secondary Containment: Store the active waste container in a secondary containment tray within a ventilated, flammable storage cabinet until it reaches 80% capacity[3].
Phase 3: Institutional Transfer
-
Seal and Verify: Cap the container tightly. Verify there is no exterior contamination or bulging (which would indicate unintended reactivity/off-gassing).
-
EHS Manifesting: Submit a waste pickup request to your institutional EHS department. Never discharge halogenated organics into the municipal sewer system[2]. EHS will broker the waste to an EPA-permitted commercial facility for high-temperature incineration[5].
Waste Routing Visualization
Caption: Decision matrix and lifecycle routing for this compound waste streams.
Emergency Spill Response Protocol
In the event of an accidental release during handling or waste transfer:
-
Containment: Immediately eliminate all ignition sources if flammable solvents are present. Ventilate the area[3].
-
Absorption: Do not use combustible materials (like paper towels) for large spills. Use an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial spill kit pad[3].
-
Collection: Using non-sparking tools, sweep the absorbed material into a solid hazardous waste container.
-
Disposal of Spill Debris: Label the container as "Spill Debris containing Halogenated Organics (this compound)" and submit to EHS for incineration[3].
References
-
UW Oshkosh Environmental Health and Safety. Guide to Classifying Unwanted Materials. Retrieved from:[Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from:[Link]
-
Nipissing University. Hazardous Materials Disposal Guide. Retrieved from:[Link]
-
U.S. Environmental Protection Agency (EPA). Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from:[Link]
Sources
Personal protective equipment for handling 2-Bromo-1-ethynyl-3-methoxybenzene
Executive Summary & Compound Profile
Objective: This guide defines the Personal Protective Equipment (PPE) and operational safety protocols for 2-Bromo-1-ethynyl-3-methoxybenzene (CAS: 2196194-32-6).
Scientific Context: As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, we apply the Functional Group Hazard Approach . We treat this molecule as a hybrid of three distinct hazard classes:
-
Terminal Alkyne: High reactivity, risk of polymerization, and shock-sensitive acetylide formation with specific metals (Cu, Ag).[1]
-
Aryl Halide (Bromine): Potential hepatotoxicity and skin absorption risks.
-
Anisole Derivative (Methoxy): Enhanced lipophilicity, facilitating skin permeation and potential CNS effects (dizziness/drowsiness).
Compound Identity:
-
Chemical Name: this compound[2]
-
CAS Number: 2196194-32-6[2]
-
Molecular Formula: C₉H₇BrO
-
Physical State: Solid (low melting point) or oil depending on purity/temperature.
Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the risks. This table synthesizes "read-across" data from structurally similar compounds (e.g., 3-bromoanisole, phenylacetylene).
| Hazard Domain | Primary Risk | Mechanism of Action | Critical Control Point |
| Reactivity | Explosive Acetylides | The terminal alkyne proton is acidic ( | NEVER use metal spatulas or needles containing Cu/Ag. Use glass or plastic. |
| Stability | Polymerization | Unstabilized alkynes can polymerize exothermically, especially under light or heat. | Store at -20°C under Argon. Protect from light.[1][3] |
| Health | Skin/Eye Irritant | Halogenated aromatics are potent irritants (H315, H319). | Full skin coverage; immediate wash upon splash. |
| Permeation | Glove Breakthrough | The methoxy group (ether) solvates nitrile rubber, reducing breakthrough time. | Double-gloving is mandatory. Change outer glove immediately upon contact. |
PPE Selection Matrix
This protocol moves beyond "standard lab safety" to address the specific permeation risks of brominated anisoles.
Routine Handling (Synthesis/Purification)
| Body Part | PPE Requirement | Technical Justification |
| Respiratory | Fume Hood (Mandatory) | Volatility is moderate, but brominated vapors are toxic. Work must be done inside a certified hood with sash at 18 inches. |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (High dexterity).Note: Anisole derivatives degrade nitrile. Change outer gloves every 30 mins or immediately upon splash. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the irritant nature of the solid/oil. Goggles provide a seal against vapors. |
| Body | Flame-Resistant Lab Coat | Alkynes are flammable.[1] Synthetic blend lab coats can melt to skin during a flash fire. Use 100% cotton or Nomex. |
High-Risk Operations (Spill Cleanup/Scale-up >10g)
-
Gloves: Laminate Film (Silver Shield/4H) or Viton . Standard nitrile offers <5 minutes protection against direct immersion.
-
Respiratory: If outside a fume hood (e.g., spill), use a Full-Face Respirator with Organic Vapor (OV) Cartridges .
-
Suit: Tyvek chemical-resistant coveralls recommended for spills >100 mL.
Operational Protocol: Safe Handling Workflow
This workflow integrates safety into the experimental procedure to ensure a self-validating safety system.
Step 1: Preparation & Environment [4][5]
-
Inert Atmosphere: Purge reaction vessels with Argon or Nitrogen. Oxygen promotes alkyne coupling (Glaser coupling) and degradation.
-
Tool Selection: Verify all spatulas, needles, and fittings are Stainless Steel (304/316), Glass, or Teflon. Strictly ban Copper or Brass fittings.
Step 2: Transfer & Weighing
-
Solid: Weigh in a closed balance or inside the hood if possible. Avoid dust generation.[6]
-
Liquid/Oil: Use a gas-tight syringe or positive displacement pipette.
-
Technique: "Change-on-Splash" protocol. If the chemical touches your glove, stop, doff the outer glove, wash hands (precautionary), and don a fresh pair.
Step 3: Storage
-
Vessel: Amber glass vial with a Teflon-lined cap (prevent leaching).
-
Condition: Store at -20°C.
-
Labeling: Mark clearly: "Terminal Alkyne - Flammable - Store Cold."
Emergency Response & Visualization
Scenario A: Spill Response Logic
-
Minor Spill (<5g): Absorb with sand/vermiculite. Wipe with acetone (only if no ignition source).
-
Major Spill (>5g): Evacuate area. Do not attempt cleanup without SCBA/Full-face respirator due to vapor concentration.
Visualization: PPE Decision & Spill Logic
Caption: Decision logic for PPE selection based on operational risk, emphasizing the "Change-on-Splash" protocol for nitrile gloves.
Disposal Strategy
Disposal must comply with RCRA (USA) or local hazardous waste regulations.
-
Waste Stream: Segregate as "Halogenated Organic Waste" .
-
Incompatibility: Do NOT mix with acidic waste streams (risk of exothermic polymerization) or heavy metal waste solutions (risk of acetylide formation).
-
Quenching (Optional for trace amounts): Small residues on glassware can be rinsed with dilute acetone, then the rinse added to the halogenated waste container.
References
-
BenchChem. (2025).[1] Common Pitfalls in the Handling of Terminal Alkynes: Safety and Storage.[1][4] Retrieved from
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: 3-Bromoanisole (Structural Analog Read-Across). Retrieved from
-
Chalmers University of Technology. (2013). A photolabile protection strategy for terminal alkynes.[3] Tetrahedron Letters.[3] Retrieved from
-
Gelest. (2025). Silanes as Protecting Groups for Terminal Alkynes: Safety & Handling. Retrieved from
-
BLD Pharm. (2025). Product Information: this compound (CAS 2196194-32-6).[2] Retrieved from
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
